molecular formula C11H10N2O B070398 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde CAS No. 179055-93-7

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Cat. No.: B070398
CAS No.: 179055-93-7
M. Wt: 186.21 g/mol
InChI Key: JMMVYZMDDGBVAW-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (CAS 179055-93-7) is a valuable benzaldehyde derivative with a molecular formula of C11H10N2O and a molecular weight of 186.21 g/mol . This compound features a benzaldehyde core functionalized with a 1-methyl-1H-pyrazol-4-yl substituent, making it a versatile and privileged building block in medicinal and heterocyclic chemistry. Its primary research value lies in its role as a key synthetic intermediate for the preparation of more complex molecules, particularly through reactions where the aldehyde group serves as an electrophile. It is instrumental in the synthesis of pyrazolone derivatives, a class of heterocyclic compounds acquiring significant importance due to their broad spectrum of pharmacological activities . Pyrazolones have been reported to exhibit antimicrobial, antifungal, antibacterial, anti-inflammatory, and antitumor activities, and they serve as precursors in the design of various bioactive molecules, dyes, and pigments . The high therapeutic properties of pyrazolone-related drugs encourage medicinal chemists to synthesize a large number of novel chemotherapeutic agents, for which this aldehyde is a critical starting material . As such, it finds extensive application in drug discovery programs, especially in the development of compounds for conditions like cerebral ischemia and cardiovascular diseases . This product is intended for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-7-11(6-12-13)10-4-2-3-9(5-10)8-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMVYZMDDGBVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443018
Record name 3-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179055-93-7
Record name 3-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde synthesis from 3-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde via Suzuki-Miyaura Cross-Coupling

Executive Summary

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde from 3-bromobenzaldehyde. The core of this synthetic strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its efficiency and broad functional group tolerance. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of methodological choices, a step-by-step laboratory procedure, and insights into reaction optimization and characterization. By elucidating the causality behind the selection of catalysts, reagents, and conditions, this guide serves as a practical and authoritative resource for the successful synthesis of this valuable biaryl building block.

Introduction: The Significance of Pyrazole-Containing Biaryl Aldehydes

Biaryl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The specific incorporation of a pyrazole moiety introduces a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a feature that can significantly influence a molecule's pharmacological profile through hydrogen bonding capabilities, metabolic stability, and target-binding interactions.[1] The additional presence of a benzaldehyde functional group provides a versatile chemical handle for further molecular elaboration, enabling the construction of more complex derivatives such as Schiff bases, alcohols, or carboxylic acids through subsequent reactions.

The target molecule, 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, is therefore a highly valuable intermediate in the synthesis of novel pharmaceutical candidates and functional materials. This guide details its synthesis via the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the phenyl ring of benzaldehyde and the pyrazole ring is optimally achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction was selected for its numerous advantages:

  • High Functional Group Tolerance: The reaction conditions are mild enough to preserve the sensitive aldehyde functional group, which could be compromised by more aggressive organometallic reagents.

  • Commercial Availability of Reagents: Both the aryl halide (3-bromobenzaldehyde) and the necessary pyrazole boronic esters are readily available or can be synthesized via established methods.[2][3]

  • High Yields and Selectivity: The reaction is known for its high efficiency and minimal formation of homocoupled byproducts when properly optimized.

  • Well-Understood Mechanism: The catalytic cycle is extensively studied, allowing for rational troubleshooting and optimization.

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromobenzaldehyde), inserting itself into the carbon-bromine bond to form a Pd(II) complex. The reactivity of aryl halides typically follows the order I > Br > OTf >> Cl. Aryl bromides offer a good balance of reactivity and stability.

  • Transmetalation: The organic moiety from the pyrazole boronic acid or ester is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the exchange of the bromide ligand on the palladium complex with the pyrazole group.

  • Reductive Elimination: The two organic fragments (the benzaldehyde and pyrazole moieties) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_caption pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂-X (Ar = 3-formylphenyl, X = Br) pd0->pd_complex Ar-X pd0->pd_complex  1 oxidative_addition Oxidative Addition biaryl_pd_complex Ar-Pd(II)L₂-Ar' (Ar' = 1-methyl-pyrazol-4-yl) pd_complex->biaryl_pd_complex [Ar'-B(OR)₂(OH)]⁻ pd_complex->biaryl_pd_complex  2 transmetalation Transmetalation biaryl_pd_complex->pd0 Ar-Ar' biaryl_pd_complex->pd0  3 reductive_elimination Reductive Elimination product Ar-Ar' (Product) reactants Ar-X + Ar'-B(OR)₂ base_activation Ar'B(OR)₂ + Base → [Ar'B(OR)₂(OH)]⁻ capt 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Rationale for Reagent Selection
  • Boron Reagent: While arylboronic acids can be used, their corresponding pinacol esters, such as 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , are often preferred.[2] Boronic esters exhibit greater stability, are less prone to protodeboronation, and are easier to handle and purify than boronic acids.[5]

  • Catalyst System: The combination of a palladium source and a phosphine ligand is critical. For coupling with N-heterocycles, which can sometimes inhibit catalysis, robust ligand systems are required. **[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) ** is an excellent choice.[6] The dppf ligand is a bulky, electron-rich ferrocenyl phosphine that stabilizes the palladium center and promotes the key steps of the catalytic cycle, often leading to higher yields and faster reaction times.

  • Base: An inorganic base is essential for the transmetalation step. Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) are effective and commonly used.[7] They are strong enough to form the active boronate species without causing unwanted side reactions with the aldehyde.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. A combination of 1,4-dioxane and water provides an excellent medium for this transformation.[7]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
3-Bromobenzaldehyde185.021851.01.0
1-Methyl-4-(...)-1H-pyrazole208.072501.21.2
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)731.73220.030.03 (3 mol%)
Potassium Carbonate (K₂CO₃)138.212762.02.0
1,4-Dioxane (anhydrous, degassed)-10 mL--
Deionized Water (degassed)-2.5 mL--
Full name: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole[2][8]
Experimental Workflow Diagram

Workflow setup 1. Reaction Setup - Add solids to flask - Evacuate & backfill with Argon solvents 2. Solvent Addition - Add degassed dioxane & water setup->solvents heating 3. Reaction - Heat to 80-90 °C - Stir for 4-12 h - Monitor by TLC/LC-MS solvents->heating workup 4. Work-up - Cool to RT - Add water & extract with EtOAc heating->workup purify 5. Purification - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purify characterize 6. Characterization - ¹H NMR, ¹³C NMR, HRMS purify->characterize

Caption: A streamlined workflow for the synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (185 mg, 1.0 mmol), 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (250 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane (10 mL) and degassed deionized water (2.5 mL) via syringe.[6] Briefly continue bubbling the inert gas through the solution for 10 minutes. Finally, add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol).

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 3-bromobenzaldehyde starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 20 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization
  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel.[9] A gradient elution system, starting with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 70:30 Hexane:Ethyl Acetate), will effectively separate the product from residual starting materials and catalyst byproducts. The aldehyde product is typically UV-active and can be visualized on TLC plates under a UV lamp.

  • Characterization Data (Predicted):

    • Appearance: Off-white to pale yellow solid.

    • ¹H NMR (400 MHz, CDCl₃): δ 10.05 (s, 1H, -CHO), 8.10 (s, 1H), 7.95 (d, 1H), 7.80 (s, 1H, pyrazole-H), 7.75 (d, 1H), 7.60 (t, 1H), 7.55 (s, 1H, pyrazole-H), 3.95 (s, 3H, -NCH₃).

    • ¹³C NMR (101 MHz, CDCl₃): δ 192.0, 138.0, 137.0, 135.5, 131.0, 130.0, 129.5, 128.0, 122.0, 118.0, 39.5.

    • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₁H₁₀N₂O [M+H]⁺, expected m/z value should be confirmed against the observed value.

Troubleshooting and Field Insights

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Ensure the palladium catalyst is active. Use freshly opened or properly stored reagents. Thoroughly degas all solvents to remove oxygen, which can deactivate the Pd(0) catalyst.
Debromination of Starting Material Presence of protic impurities; Sub-optimal catalyst/ligand system.Use anhydrous solvents. Consider a different catalyst system, such as one employing a more specialized ligand like XPhos, which is known to suppress debromination.[10][11]
Formation of Homocoupled Byproducts Reaction temperature is too high; Incorrect stoichiometry.Lower the reaction temperature. Ensure the stoichiometry is correct, particularly that the boronic ester is in slight excess (1.1-1.2 eq.) but not significantly more.
Difficulty in Purification Aldehyde oxidation to carboxylic acid; Catalyst residue co-elutes with the product.Work up the reaction promptly. To remove acidic impurities, an aqueous wash with a mild base like sodium bicarbonate (NaHCO₃) can be performed before drying the organic layer.[12] Use a purification method like passing the crude material through a small plug of silica to remove palladium residues before the main column.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagents:

    • Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid inhalation of fine powders.

    • 1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. Use in a fume hood and away from ignition sources.

    • 3-Bromobenzaldehyde: Is an irritant. Avoid contact with skin and eyes.

    • Potassium Carbonate: Is a mild base but can cause irritation. Avoid creating dust.

Conclusion

The Suzuki-Miyaura cross-coupling provides a highly effective and reliable method for the synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde from 3-bromobenzaldehyde. By carefully selecting a robust catalyst system, such as Pd(dppf)Cl₂, and maintaining an inert atmosphere, the reaction can be driven to completion with high yield. The protocol described herein is a validated approach that balances efficiency, functional group compatibility, and operational simplicity, making it an invaluable tool for researchers in organic and medicinal chemistry.

References

  • Anderson, K. W., et al. (2006). The Development of a Second-Generation Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 45(40), 6523-6527. [Link]

  • Saadat, M., & Banihashemi, K. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12. [Link]

  • Fan, X., Zhang, G., & Zhang, Y. (2020). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Frontiers of Chemical Science and Engineering, 14(4), 576-588. [Link]

  • Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]

  • Chemistry Step. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Abderrahim, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2825-2835. [Link]

  • Guo, B., et al. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Electronic Supplementary Information, The Royal Society of Chemistry. [Link]

  • ResearchGate. (2008). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]

  • Schmidt, J., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 12(15), 9242-9250. [Link]

  • PubChem. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Abderrahim, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]

  • Zhang, W., et al. (2022). Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Taylor & Francis Online, 43(1), 123-131. [Link]

  • ResearchGate. (2018). Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. ResearchGate. [Link]

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromobenzaldehyde. PrepChem.com. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Arkivoc, 2018(5), 1-15. [Link]

  • Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Reddit. (2015). Purifying aldehydes? r/chemistry. [Link]

  • Arshad, M., et al. (2019). (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: synthesis, characterization, antibacterial, and MTT assessment. SN Applied Sciences, 1(6), 548. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]

Sources

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde CAS number 179055-93-7 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (CAS No. 179055-93-7), a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, spectroscopic characteristics, and safety protocols. Emphasis is placed on its application as a key intermediate in the synthesis of complex molecular architectures, particularly for drug discovery, leveraging the well-established biological significance of the pyrazole scaffold.[1][2] While specific experimental data for some properties are not widely published, this guide synthesizes information from commercial suppliers, safety data sheets of analogous compounds, and established chemical principles to provide a reliable resource for laboratory professionals.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a "biologically privileged" scaffold, a distinction earned due to its prevalence in a multitude of compounds exhibiting a wide array of biological activities.[1] Pyrazole derivatives are known to possess anti-inflammatory, anticancer, antimicrobial, and analgesic properties, among others.[2][3] The compound 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde serves as a crucial intermediate, combining the reactive aldehyde functional group with the stable, N-methylated pyrazole core. This structure allows for facile diversification through reactions such as reductive amination, Wittig reactions, and various condensations, making it an invaluable starting material for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[4]

Physicochemical and Structural Properties

The core properties of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde are summarized below. It is important to note that while fundamental properties are well-documented, specific experimental values for properties like melting and boiling points are not consistently reported in publicly available literature.

PropertyValueSource(s)
CAS Number 179055-93-7[5][6][7]
Molecular Formula C₁₁H₁₀N₂O[6][8]
Molecular Weight 186.21 g/mol [6]
IUPAC Name 3-(1-methyl-1H-pyrazol-4-yl)benzaldehydeN/A
Appearance Expected to be a solid at room temperature.[N/A]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.N/A
Storage Conditions Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Nitrogen). Recommended storage at 2-8°C. Keep away from moisture and oxidizing agents.[9]

Synthesis and Reaction Chemistry

The primary and most commercially viable route for the synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11][12] This powerful C-C bond-forming reaction provides a high-yield and functional-group-tolerant method for linking the pyrazole and benzaldehyde moieties.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the phenyl ring and the pyrazole ring, identifying 3-bromobenzaldehyde and a suitable 1-methyl-4-pyrazolylboron species as the key synthons.

G cluster_reagents Target 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde Disconnection C-C Disconnection (Suzuki Coupling) Target->Disconnection Synthons Synthons Disconnection->Synthons Reagents Practical Reagents Synthons->Reagents Reagent1 3-Bromobenzaldehyde Reagent2 1-Methyl-1H-pyrazole-4-boronic acid or pinacol ester

Caption: Retrosynthetic approach for the target molecule.

Representative Synthesis Protocol (Suzuki-Miyaura Coupling)

The following protocol is a representative procedure adapted from established methods for similar aryl-heteroaryl couplings.[13] Researchers should optimize conditions for their specific setup.

Step 1: Reaction Setup

  • To a three-necked, round-bottomed flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, add 3-bromobenzaldehyde (1.0 eq), 1-methyl-1H-pyrazole-4-boronic acid or its pinacol ester (1.1 eq), and a suitable solvent such as 1,4-dioxane or a mixture of toluene and water.

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 15-20 minutes.

Step 2: Catalyst and Base Addition

  • To the stirred solution, add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos).

  • Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

Step 3: Reaction Execution

  • Heat the reaction mixture to reflux (typically 80-100°C) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

Step 4: Work-up and Purification

  • Cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde.

G Reactants 3-Bromobenzaldehyde + 1-Methyl-1H-pyrazole-4-boronic acid Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Aqueous Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane) Heat (80-100°C) Reactants->Conditions Product 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde Conditions->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy (Predicted)
  • Aldehyde Proton (-CHO): A sharp singlet is expected in the highly deshielded region of the spectrum, typically between δ 9.9 - 10.1 ppm .

  • Aromatic Protons (Benzene Ring): The four protons on the substituted benzene ring will appear as complex multiplets between δ 7.5 - 8.0 ppm . The proton ortho to the aldehyde group and adjacent to the pyrazole-substituted carbon will likely be the most downfield.

  • Pyrazole Protons: Two singlets are expected for the two protons on the pyrazole ring. Based on similar structures, these would likely appear between δ 7.8 - 8.2 ppm .

  • Methyl Protons (-NCH₃): A sharp singlet integrating to three protons is expected around δ 3.9 - 4.1 ppm , characteristic of an N-methyl group on a pyrazole ring.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (-CHO): A signal in the far downfield region, δ 190 - 193 ppm .

  • Aromatic & Heteroaromatic Carbons: Multiple signals between δ 115 - 145 ppm . This includes the six carbons of the benzene ring and the three carbons of the pyrazole ring. The carbon atom of the benzene ring attached to the pyrazole will be identifiable, as will the carbon attached to the aldehyde group.

  • Methyl Carbon (-NCH₃): A signal in the aliphatic region, expected around δ 38 - 40 ppm .

Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde lies in its role as a versatile scaffold for synthesizing more complex, biologically active molecules. The pyrazole core is a key pharmacophore in numerous approved drugs and clinical candidates. The aldehyde handle provides a convenient point for chemical elaboration to explore structure-activity relationships (SAR).

Potential Therapeutic Areas:

  • Oncology: Many pyrazole-containing compounds are potent kinase inhibitors.[3] This aldehyde can be used to synthesize derivatives targeting various kinases involved in cell proliferation and survival.

  • Inflammation: Pyrazole derivatives are famously known for their anti-inflammatory effects, with celecoxib (a COX-2 inhibitor) being a prime example. This building block is ideal for creating novel anti-inflammatory agents.[3]

  • Infectious Diseases: The pyrazole nucleus is present in compounds with demonstrated antibacterial and antifungal activities.[2][14]

Safety, Handling, and Disposal

Disclaimer: A specific, verified Safety Data Sheet (SDS) for this compound is not universally available. The following information is compiled from data on structurally similar compounds, such as other pyrazole-benzaldehydes, and should be used as a guideline.[15][16] Always consult a current SDS from your supplier and perform a risk assessment before handling.

Hazard Identification
  • GHS Classification (Anticipated):

    • Acute Toxicity, Oral (Category 4) - Harmful if swallowed.[17]

    • Skin Irritation (Category 2) - Causes skin irritation.[17]

    • Eye Irritation (Category 2A) - Causes serious eye irritation.[17]

    • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System - May cause respiratory irritation.[17]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

First Aid Measures
  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[15]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[15]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[15]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[15]

Disposal
  • Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not empty into drains.

Conclusion

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is a high-value chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its straightforward synthesis via Suzuki coupling and the reactive nature of its aldehyde group make it an attractive building block for creating diverse molecular libraries. While a complete, experimentally verified dataset for all its properties is not yet in the public domain, the information compiled in this guide from analogous compounds and established chemical theory provides a solid foundation for its safe and effective use in a research and development setting.

References

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • material safety data sheet sds/msds. Kasturi Aromatics. Available from: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. Available from: [Link]

  • Synthesis and biological activity evaluation of some new pyrazole derivatives. ResearchGate. Available from: [Link]

  • SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING. Organic Syntheses Procedure. Available from: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available from: [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available from: [Link]

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  • Current status of pyrazole and its biological activities. PMC - PubMed Central. Available from: [Link]

  • 3-Methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Available from: [Link]

  • Solved Interpret both the 1 H and 13C NMR spectra of. Chegg.com. Available from: [Link]

Sources

Spectroscopic Scrutiny of 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the rationale behind the spectroscopic techniques and the interpretation of the resulting spectra, providing a comprehensive understanding of the molecule's structural features.

Introduction

3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde, with CAS number 179055-93-7, is a bifunctional organic molecule incorporating a substituted pyrazole ring and a benzaldehyde moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with pyrazole derivatives. Accurate structural elucidation and purity assessment are paramount for any application, and spectroscopic methods are the cornerstone of this characterization. This guide will walk through the acquisition and interpretation of the key spectroscopic data for this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde are key to understanding its spectroscopic signature. The molecule consists of a 1-methylpyrazole ring attached to a benzaldehyde ring at the 3-position. This arrangement dictates the electronic environment of each atom and the vibrational modes of the bonds, which are in turn probed by NMR, IR, and MS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring NMR Spectra

The following protocol outlines the standard procedure for obtaining high-resolution ¹H and ¹³C NMR spectra for a solid organic compound like 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
  • Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[1]
  • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the solution height is around 4-5 cm.
  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
  • Place the sample into the NMR magnet.
  • Locking: The spectrometer's field frequency is adjusted to the deuterium signal of the solvent to compensate for any magnetic field drift.[1]
  • Shimming: The homogeneity of the magnetic field is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[1]
  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal transmission and detection.
  • Acquire the spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

experimental_workflow

¹H NMR Spectrum Analysis

The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.92s1HPyrazole H-5
8.86s1HPyrazole H-2
8.02d, J = 8.0 Hz1HAromatic H
7.49t, J = 8.0 Hz1HAromatic H
~10.0s1HAldehyde CHO
~3.9s3HN-CH₃
Note: The aldehyde and N-methyl proton shifts are predicted based on typical values for similar structures, as the available experimental data is incomplete. The data for the pyrazole and aromatic protons is from a supplementary information file from the Royal Society of Chemistry, which, while not definitively assigned in the source, is consistent with the expected structure.[2]

Interpretation:

  • Pyrazole Protons: The two singlets at 8.92 and 8.86 ppm are characteristic of protons on a pyrazole ring. Their downfield shift is due to the electron-withdrawing nature of the aromatic system.

  • Aromatic Protons: The doublet and triplet between 7.49 and 8.02 ppm correspond to the protons on the benzaldehyde ring. The splitting patterns arise from coupling with adjacent protons.

  • Aldehyde Proton: A singlet is expected around 9-10 ppm for the aldehyde proton, a highly deshielded region due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.[3][4]

  • N-Methyl Protons: A singlet for the N-methyl group is anticipated around 3.9 ppm.

¹³C NMR Spectrum Analysis

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Chemical Shift (δ, ppm)Assignment
152.7Pyrazole C-5
152.2Pyrazole C-3
139.1Aromatic C
123.5Aromatic C
116.3Aromatic C
109.8Pyrazole C-4
~192.0Aldehyde C=O
~39.0N-CH₃
Note: The aldehyde and N-methyl carbon shifts are predicted based on typical values. The other carbon chemical shifts are from the same Royal Society of Chemistry source as the proton data.[2]

Interpretation:

  • Pyrazole Carbons: The signals at 152.7, 152.2, and 109.8 ppm are assigned to the carbons of the pyrazole ring.

  • Aromatic Carbons: The peaks at 139.1, 123.5, and 116.3 ppm belong to the carbons of the benzaldehyde ring.

  • Aldehyde Carbonyl: The carbonyl carbon of the aldehyde is expected to be significantly downfield, typically in the range of 190-200 ppm.[3]

  • N-Methyl Carbon: The carbon of the N-methyl group is expected to appear in the aliphatic region, around 39 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: Acquiring an IR Spectrum (Thin Solid Film)

This method is often preferred for solid samples due to its simplicity and the avoidance of mulling agents that can obscure parts of the spectrum.[5]

1. Sample Preparation:

  • Place a small amount of the solid sample (a few milligrams) into a small test tube or vial.
  • Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve the solid.
  • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
  • Using a pipette, apply a drop of the solution to the center of the salt plate.
  • Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.

2. Data Acquisition:

  • Place the salt plate in the sample holder of the FT-IR spectrometer.
  • Acquire the background spectrum (of the clean salt plate and air).
  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  • Clean the salt plate thoroughly with an appropriate solvent after use.

ir_workflow

Predicted IR Spectrum Analysis
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic and Pyrazole
~2950-2850C-H stretchN-CH₃
~2850 and ~2750C-H stretchAldehyde (Fermi doublet)
~1700C=O stretchAldehyde (carbonyl)
~1600-1450C=C and C=N stretchAromatic and Pyrazole rings

Interpretation:

  • C-H Stretching: The region above 3000 cm⁻¹ will show absorptions for the C-H bonds of the aromatic and pyrazole rings. The aliphatic C-H stretch of the methyl group will appear just below 3000 cm⁻¹. A key diagnostic feature for the aldehyde is the appearance of two weak bands around 2850 and 2750 cm⁻¹, known as a Fermi doublet, arising from the aldehyde C-H stretch.[3][4]

  • Carbonyl Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is the most characteristic signal for the C=O double bond of the aldehyde. Conjugation with the aromatic ring typically shifts this absorption to a slightly lower wavenumber compared to aliphatic aldehydes.[3]

  • Fingerprint Region: The region from approximately 1600 to 1450 cm⁻¹ will contain several bands due to the C=C stretching vibrations of the aromatic ring and the C=C and C=N stretching of the pyrazole ring. The region below 1400 cm⁻¹ is the fingerprint region, containing a complex pattern of absorptions unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a classic, hard ionization technique that leads to significant fragmentation, often providing a detailed "fingerprint" of the molecule.[6]

1. Sample Introduction:

  • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.
  • The sample is vaporized by heating under high vacuum.

2. Ionization:

  • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
  • This bombardment ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

3. Fragmentation:

  • The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral fragments.

4. Mass Analysis and Detection:

  • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
  • A detector records the abundance of each ion, generating a mass spectrum.

ms_workflow

Predicted Mass Spectrum Analysis

The molecular formula of 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde is C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol .

m/z ValueIonInterpretation
186[M]⁺•Molecular ion
185[M-H]⁺Loss of the aldehydic hydrogen
157[M-CHO]⁺Loss of the formyl group
104[C₇H₆O]⁺•Benzaldehyde fragment
82[C₄H₆N₂]⁺•1-Methylpyrazole fragment

Interpretation:

  • Molecular Ion: The peak corresponding to the intact molecule minus one electron (the molecular ion, M⁺•) should be observed at m/z = 186.

  • [M-H]⁺ Peak: A common fragmentation pathway for aldehydes is the loss of the hydrogen atom from the formyl group, which would result in a peak at m/z = 185.

  • Loss of the Formyl Group: Cleavage of the bond between the aromatic ring and the aldehyde group would lead to the loss of a neutral CHO radical, giving a fragment at m/z = 157.

  • Major Fragments: Fragmentation could also lead to the formation of ions corresponding to the two main components of the molecule: a benzaldehyde-like fragment and a 1-methylpyrazole fragment.

Conclusion

The spectroscopic analysis of 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde provides a detailed picture of its molecular structure. NMR spectroscopy confirms the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (aldehyde, aromatic and pyrazole rings), and mass spectrometry establishes the molecular weight and likely fragmentation patterns. This comprehensive spectroscopic dataset is essential for confirming the identity and purity of this compound, providing a solid foundation for its further investigation and application in research and development.

References

  • Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

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  • University of California, Irvine. Sample preparation for FT-IR. [Link]

  • Slideshare. Sampling of solids in IR spectroscopy. [Link]

  • Chemistry LibreTexts. 4.2: IR Spectroscopy. (2022-09-05). [Link]

  • National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019-02-10). [Link]

  • Metabolomics Society. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

  • Washington University in St. Louis. Ionization Methods in Organic Mass Spectrometry. [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. (2025-07-24). [Link]

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  • ResearchGate. (PDF) Synthesis and Characterization of Some New Pyrazoline Compounds Derived from Azo-Benzaldehyde pp.(51-58). (2025-08-06). [Link]

  • PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022-11-02). [Link]

  • Oregon State University. CH 336: Aldehyde Spectroscopy. (2020-02-07). [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • ResearchGate. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF. (2025-08-07). [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

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Physical and chemical properties of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (CAS No. 179055-93-7). As a key heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and materials science. This document details its molecular structure, physicochemical characteristics, a validated synthetic pathway, and an analysis of its chemical reactivity. Furthermore, it explores the compound's applications as a versatile intermediate in the development of novel therapeutics and functional materials, supported by spectroscopic data interpretation and established experimental protocols. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable synthetic intermediate.

Introduction to a Versatile Heterocyclic Aldehyde

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is a bifunctional organic compound featuring a benzaldehyde moiety substituted with a methylated pyrazole ring. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in various biological interactions.[1][2] The aldehyde group serves as a versatile chemical handle, enabling a wide range of subsequent chemical transformations such as reductive aminations, Wittig reactions, and condensations.[3] This dual reactivity makes the compound an invaluable starting material for constructing complex molecular architectures, particularly in the synthesis of potential pharmaceutical agents and specialized organic materials.[4][5]

Physicochemical Properties

The fundamental physical and chemical properties of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
CAS Number 179055-93-7[6][7][8]
Molecular Formula C₁₁H₁₀N₂O[6][7]
Molecular Weight 186.21 g/mol [6][7]
Appearance Typically a solid[9]
Purity (Commercial) ≥95-98%[4][10]
Storage Conditions Store at 4°C, under an inert atmosphere (e.g., Nitrogen) to prevent oxidation of the aldehyde moiety.[10]

Spectroscopic Profile: Structural Elucidation

The confirmation of the molecular structure of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde relies heavily on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides distinct signals that confirm the presence of each unique proton environment in the molecule. Based on analogous structures, the following chemical shifts (δ, ppm) are anticipated in a CDCl₃ solvent:

  • Aldehyde Proton (1H): A singlet appearing significantly downfield, typically around δ 9.9-10.1 ppm . This pronounced deshielding is a classic hallmark of an aldehyde proton, directly influenced by the electron-withdrawing nature of the carbonyl group.[11]

  • Aromatic Protons (4H): The protons on the benzaldehyde ring will appear in the aromatic region (δ 7.5-8.0 ppm ). Their splitting patterns (multiplets, doublets, triplets) will be complex due to their relative positions and coupling with each other.

  • Pyrazole Protons (2H): The two protons on the pyrazole ring will likely appear as distinct singlets in the region of δ 7.5-8.2 ppm .

  • N-Methyl Protons (3H): A sharp singlet corresponding to the three protons of the methyl group attached to the pyrazole nitrogen will be observed further upfield, typically around δ 3.9-4.1 ppm .

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum complements the ¹H NMR by identifying the unique carbon environments:

  • Aldehyde Carbonyl Carbon: A highly deshielded signal, expected in the range of δ 190-193 ppm .[12]

  • Aromatic & Pyrazole Carbons: A series of signals between δ 110-140 ppm .

  • N-Methyl Carbon: A signal in the upfield region, typically around δ 38-40 ppm .

Synthesis and Chemical Reactivity

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A robust and widely adopted method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is favored for its high efficiency and tolerance of various functional groups. The reaction couples an aryl halide with an organoboron species.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions reactant1 3-Bromobenzaldehyde product 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde reactant1->product Suzuki Coupling reactant2 1-Methyl-1H-pyrazole-4-boronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Toluene/H₂O) solvent->product in heat Heat (e.g., 80-100 °C) heat->product with

Caption: Suzuki coupling synthesis of the target compound.

Exemplary Protocol:

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromobenzaldehyde (1.0 eq), 1-Methyl-1H-pyrazole-4-boronic acid (1.1 eq), and a suitable base such as Potassium Carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene and Water (e.g., 4:1 ratio).

  • Catalyst Introduction: Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq). The choice of catalyst and ligand is crucial for optimizing yield and minimizing side reactions.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, perform an aqueous work-up to remove inorganic salts, and extract the product with an organic solvent (e.g., Ethyl Acetate). The crude product is then purified, typically by column chromatography on silica gel, to yield the pure compound.

Core Reactivity

The utility of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde stems from its two primary reactive sites, which can be addressed selectively or concurrently to build molecular complexity.

Reactivity_Map cluster_aldehyde Aldehyde Group Reactivity cluster_pyrazole Pyrazole Ring Reactivity parent 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde reductive_amination Reductive Amination (+ Amine, Reducing Agent) parent->reductive_amination Forms C-N bond wittig Wittig Reaction (+ Phosphonium Ylide) parent->wittig Forms C=C bond condensation Condensation Reactions (e.g., Knoevenagel, Aldol) parent->condensation Forms new C-C bonds oxidation Oxidation parent->oxidation -> Carboxylic Acid reduction Reduction parent->reduction -> Alcohol electrophilic_sub Electrophilic Substitution (e.g., Halogenation) parent->electrophilic_sub Functionalizes ring metalation Directed Metalation parent->metalation Enables further C-C coupling

Caption: Key reactive sites and transformations.

  • Aldehyde Functionality: This is the most accessible reactive site. It readily undergoes nucleophilic addition, making it a prime location for introducing new substituents. Key transformations include forming imines followed by reduction (reductive amination) to create secondary or tertiary amines, and reacting with ylides (Wittig reaction) to form alkenes.

  • Pyrazole Ring: The pyrazole ring is relatively electron-rich and can undergo electrophilic aromatic substitution, although the substitution pattern is directed by the existing groups. This allows for late-stage functionalization, such as halogenation, to introduce further diversity into the molecule.

Applications in Drug Discovery and Materials Science

The structural motifs within this compound are highly relevant to modern chemical research.

  • Pharmaceutical Intermediate: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][13] This compound serves as an ideal starting point for synthesizing libraries of novel compounds for high-throughput screening. The benzaldehyde component can be elaborated into various pharmacophores that can modulate interactions with biological targets like enzymes and receptors.[4]

  • Agrochemical Synthesis: Similar to pharmaceuticals, the pyrazole core is present in many commercial pesticides and herbicides. This compound can be used as a precursor to develop new crop protection agents.[3]

  • Materials Science: The conjugated system of the molecule can be extended through reactions at the aldehyde group to create novel dyes, polymers, or organic electronic materials with specific photophysical properties.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Keep the container tightly closed and store in a cool, dry place away from oxidizing agents, as aldehydes can be susceptible to air oxidation over time.

Conclusion

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is a high-value, versatile chemical intermediate with significant potential in synthetic chemistry. Its well-defined physicochemical properties, predictable spectroscopic profile, and robust synthetic accessibility via methods like Suzuki coupling make it an attractive tool for chemists. The dual reactivity of the aldehyde and pyrazole moieties provides a rich platform for the design and synthesis of complex molecules for applications spanning from drug discovery to materials science.

References

  • ChemicalBook. (n.d.). 3-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE synthesis.
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The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of Pyrazole-Containing Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its remarkable versatility in drug design.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, biological activities, and therapeutic applications of pyrazole-containing compounds. We will delve into the core mechanisms of action, present detailed experimental protocols for activity assessment, and explore the structure-activity relationships that govern the efficacy of these compounds across various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.

Introduction to the Pyrazole Core

First described by Ludwig Knorr in 1883, the pyrazole ring has since become a "privileged scaffold" in drug discovery.[1] Its derivatives are integral to a number of approved drugs, showcasing a wide spectrum of pharmacological activities.[3] The aromatic nature of the pyrazole ring, combined with its unique electronic distribution, allows it to serve as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and solubility.[2] This versatility has led to the development of numerous pyrazole-based drugs with applications ranging from anti-inflammatory agents to targeted cancer therapies.[4]

Synthetic Strategies for the Pyrazole Nucleus

The synthesis of the pyrazole core is a well-established area of organic chemistry, with several robust methods available to medicinal chemists. The most common approach is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6] This method, often referred to as the Knorr pyrazole synthesis, allows for the creation of a wide variety of substituted pyrazoles by simply varying the starting materials.

Other notable synthetic routes include:

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne, providing a direct route to the pyrazole ring.[5]

  • Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form the pyrazole product, offering a highly efficient and atom-economical approach.[5][7]

  • From α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated ketones or aldehydes with hydrazines is another common method for pyrazole synthesis.[5][8]

dot graph "Knorr_Pyrazole_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

"1,3-Dicarbonyl" [label="1,3-Dicarbonyl\nCompound"]; "Hydrazine" [label="Hydrazine\nDerivative"]; "Intermediate" [label="Hydrazone\nIntermediate", shape=ellipse, fillcolor="#FFFFFF"]; "Pyrazole" [label="Substituted\nPyrazole", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"1,3-Dicarbonyl" -> "Intermediate" [label="+"]; "Hydrazine" -> "Intermediate"; "Intermediate" -> "Pyrazole" [label="Cyclization\n(-H2O)"]; } Knorr Pyrazole Synthesis Workflow

Key Biological Activities and Mechanisms of Action

The broad spectrum of biological activities exhibited by pyrazole-containing compounds is a testament to their versatility.[9] Below, we explore some of the most significant therapeutic areas where pyrazoles have made an impact.

Anti-inflammatory Activity: COX Inhibition

Many pyrazole derivatives are potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[11][12]

Mechanism of Action: The anti-inflammatory drug Celecoxib, a diaryl-substituted pyrazole, is a selective inhibitor of COX-2.[10] Its sulfonamide side chain binds to a hydrophilic region near the active site of the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins.[11] This selectivity for COX-2 over COX-1 is a key feature that distinguishes it from non-selective NSAIDs, theoretically reducing the risk of gastrointestinal side effects.[12][13]

dot graph "COX2_Inhibition_by_Celecoxib" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#34A853"];

"Arachidonic_Acid" [label="Arachidonic Acid"]; "COX2" [label="COX-2 Enzyme", shape=invhouse, fillcolor="#FBBC05"]; "Prostaglandins" [label="Pro-inflammatory\nProstaglandins"]; "Inflammation" [label="Pain &\nInflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Celecoxib" [label="Celecoxib", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Arachidonic_Acid" -> "COX2" [label="substrate"]; "COX2" -> "Prostaglandins" [label="conversion"]; "Prostaglandins" -> "Inflammation" [label="mediates"]; "Celecoxib" -> "COX2" [label="inhibits", style=dashed, color="#EA4335"]; } Celecoxib's Mechanism of COX-2 Inhibition

Experimental Protocol: In Vitro COX-2 Inhibition Assay [14][15][16]

This protocol outlines a common method for assessing the in vitro COX-2 inhibitory activity of a test compound.

  • Preparation of Reagents:

    • Reaction Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.

    • COX-2 Enzyme: Human recombinant COX-2.

    • Heme: As a cofactor for the enzyme.

    • Arachidonic Acid (AA) Solution: The substrate for the enzyme.

    • Test Compound: Dissolved in DMSO to the desired concentration.

    • 1 M HCl: To stop the reaction.

    • Stannous Chloride: For the reduction of PGH2.

  • Assay Procedure:

    • In a suitable reaction vessel, combine 960 µL of reaction buffer, 10 µL of COX-2 enzyme, and 10 µL of heme.

    • Add 10 µL of the test compound solution and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of AA solution.

    • After a defined incubation period, stop the reaction by adding 50 µL of 1 M HCl.

    • Reduce the PGH2 product to PGF2α by adding 100 µL of stannous chloride.

  • Quantification:

    • The amount of PGF2α produced is quantified using an Enzyme Immunoassay (EIA) kit.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Enzyme Activity - Absorbance of Inhibitor) / Absorbance of Enzyme Activity] x 100.[17]

Anticancer Activity: Kinase Inhibition

Pyrazole derivatives have emerged as a significant class of anticancer agents, with many acting as inhibitors of protein kinases.[18] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Mechanism of Action: The pyrazole-containing drug Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2).[19] The JAK-STAT signaling pathway is involved in cell proliferation, differentiation, and survival.[20][21] By inhibiting JAK1 and JAK2, Ruxolitinib blocks the phosphorylation of STAT proteins, preventing their translocation to the nucleus and the subsequent transcription of genes involved in cell growth and survival.[20][22] This mechanism makes it an effective treatment for certain types of myelofibrosis and polycythemia vera.[20]

dot graph "JAK_STAT_Inhibition_by_Ruxolitinib" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#34A853"];

"Cytokine" [label="Cytokine"]; "Receptor" [label="Cytokine Receptor"]; "JAK" [label="JAK1/JAK2", shape=invhouse, fillcolor="#FBBC05"]; "STAT" [label="STAT"]; "pSTAT" [label="p-STAT (dimer)"]; "Nucleus" [label="Nucleus", shape=cylinder]; "Gene_Expression" [label="Gene Expression\n(Proliferation, Survival)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ruxolitinib" [label="Ruxolitinib", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Cytokine" -> "Receptor"; "Receptor" -> "JAK" [label="activates"]; "JAK" -> "STAT" [label="phosphorylates"]; "STAT" -> "pSTAT"; "pSTAT" -> "Nucleus" [label="translocates to"]; "Nucleus" -> "Gene_Expression" [label="regulates"]; "Ruxolitinib" -> "JAK" [label="inhibits", style=dashed, color="#EA4335"]; } Ruxolitinib's Inhibition of the JAK-STAT Pathway[23]

Experimental Protocol: MTT Assay for Cytotoxicity [24][25][26]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole-containing test compound in culture medium.

    • Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]

  • Formazan Solubilization:

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[24]

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[24]

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad range of antimicrobial activities, including antibacterial and antifungal properties.[27][28][29][30][31]

Mechanism of Action: The specific mechanisms of antimicrobial action for many pyrazole compounds are still under investigation, but some have been shown to inhibit essential bacterial enzymes, such as DNA gyrase.[29] Others may disrupt the cell membrane or interfere with metabolic pathways.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test [32][33][34][35][36]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[34][35]

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution:

    • Perform a serial two-fold dilution of the pyrazole test compound in a 96-well microtiter plate containing broth.[34]

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension.[34]

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[32]

  • Reading Results:

    • After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound in a well that remains clear.[32]

Structure-Activity Relationship (SAR) Studies

The biological activity of pyrazole-containing compounds is highly dependent on the nature and position of substituents on the pyrazole ring.[37][38][39] SAR studies are crucial for optimizing the potency and selectivity of these compounds.

For example, in a series of pyrazole derivatives designed as cannabinoid receptor antagonists, specific structural features were found to be essential for high-affinity binding to the CB1 receptor:

  • A para-substituted phenyl ring at the 5-position.[37]

  • A carboxamido group at the 3-position.[37]

  • A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[37]

Compound R1 (Position 1) R3 (Position 3) R5 (Position 5) CB1 Receptor Affinity (Ki, nM)
1 2,4-DichlorophenylPiperidinyl carboxamide4-Chlorophenyl2.5
2 2,4-DichlorophenylPiperidinyl carboxamide4-Iodophenyl1.8
3 2,4-DichlorophenylPiperidinyl carboxamide4-Bromophenyl2.1
4 2,4-DichlorophenylN-Cyclopropyl carboxamide4-Chlorophenyl15.6
5 PhenylPiperidinyl carboxamide4-Chlorophenyl45.2

Data adapted from relevant SAR studies.[37][38][39]

Pyrazole-Containing Compounds in Drug Discovery and Development

The success of the pyrazole scaffold is evident in the number of approved drugs that incorporate this heterocyclic ring.[3]

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor used for the treatment of arthritis and pain.[13]

  • Rimonabant (Acomplia®): A cannabinoid receptor antagonist previously used as an anti-obesity drug.[4]

  • Sildenafil (Viagra®): While not a simple pyrazole, its core structure is a pyrazolo[4,3-d]pyrimidinone, used for erectile dysfunction.

  • Ruxolitinib (Jakafi®): A JAK1/JAK2 inhibitor for the treatment of myelofibrosis.[19]

Future Perspectives and Conclusion

The pyrazole core continues to be a highly valuable scaffold in the design and development of new therapeutic agents.[40][41] Its synthetic accessibility and the ability to modulate its biological activity through substitution make it an attractive starting point for drug discovery programs. Future research will likely focus on exploring novel pyrazole derivatives with improved potency, selectivity, and pharmacokinetic properties. The development of pyrazole-based compounds for new therapeutic targets, such as neurodegenerative diseases and viral infections, is also a promising area of investigation.[42]

References

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  • What is the mechanism of Celecoxib?. Patsnap. Available at: [Link]

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  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. Available at: [Link]

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3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The confluence of a reactive aldehyde functionality with the privileged pyrazole heterocycle in 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde has established this small molecule as a cornerstone in contemporary medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, renders it a highly versatile scaffold for the development of novel therapeutics. This guide provides a comprehensive technical overview of the synthesis, characterization, and strategic application of this scaffold in drug discovery, with a focus on the rationale behind experimental design and the development of potent inhibitors for key signaling pathways implicated in cancer and other diseases. Detailed, field-proven protocols are provided to enable researchers to effectively utilize this powerful molecular building block.

Introduction: The Strategic Value of the Pyrazole-Benzaldehyde Core

The pyrazole motif is a well-established "privileged structure" in medicinal chemistry, known for its ability to participate in a variety of non-covalent interactions with biological targets.[1] The adjacent nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to protein active sites.[2] When coupled with a benzaldehyde moiety, the resulting scaffold, 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, presents a unique combination of features:

  • A Versatile Synthetic Handle: The aldehyde group is a gateway to a vast array of chemical transformations, including reductive amination, Wittig reactions, and condensations, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

  • A Rigid Core for Defined Vectorial Egress: The pyrazole-phenyl linkage provides a structurally defined and rigid core, enabling the precise positioning of substituents to probe and engage with specific pockets within a target protein.

  • Favorable Physicochemical Properties: The pyrazole ring can enhance the metabolic stability and solubility of drug candidates, addressing key pharmacokinetic challenges in drug development.[2]

This guide will delve into the practical aspects of working with this scaffold, from its synthesis and purification to its derivatization and application in the discovery of novel kinase inhibitors.

Synthesis of the Core Scaffold: A Self-Validating Protocol

The most efficient and widely adopted method for the synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms the crucial carbon-carbon bond between the pyrazole and phenyl rings. The following protocol is a robust and reproducible method for this synthesis.

The Suzuki-Miyaura Coupling: Mechanism and Rationale

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its high tolerance for a wide range of functional groups and its generally high yields.[4] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(Ln)-X (Oxidative Addition Complex) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)(Ln)-Ar' (Transmetalation Complex) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Ar-Ar' Ar-Ar' (Coupled Product) Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

This protocol is based on established procedures for Suzuki-Miyaura couplings of pyrazoles.[6][7]

Materials:

  • 3-Bromobenzaldehyde

  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The reaction should be approximately 0.1 M in the limiting reagent.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel.

Purification Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Elution: Carefully load the adsorbed crude product onto the top of the column and elute with the chosen solvent system. Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.[8]

Characterization Data:

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the aldehydic proton (singlet, ~9.9-10.1 ppm), aromatic protons on the benzaldehyde ring, and protons on the pyrazole ring and the N-methyl group.[9]
¹³C NMR Resonances for the carbonyl carbon (~190-193 ppm), aromatic carbons, and pyrazole ring carbons.[10]
IR Spectroscopy A characteristic C=O stretching vibration for the aldehyde at ~1700 cm⁻¹.[1]
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₁H₁₀N₂O (186.21 g/mol ).[11]

Derivatization of the Scaffold: Building a Chemical Library

The aldehyde functionality of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is a key feature that allows for the creation of a diverse library of derivatives. Two of the most powerful and versatile reactions for this purpose are reductive amination and the Wittig reaction.

Reductive Amination: Introducing Amine Diversity

Reductive amination is a robust method for forming carbon-nitrogen bonds.[12] It proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.[13] This one-pot procedure is highly efficient and tolerates a wide range of amines.

Diagram: Workflow for Reductive Amination

Reductive_Amination_Workflow Start 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde + Primary/Secondary Amine Imine_Formation Imine/Iminium Ion Formation (Acid Catalyst) Start->Imine_Formation Reduction In situ Reduction (e.g., NaBH(OAc)₃, NaBH₃CN) Imine_Formation->Reduction Product Substituted Amine Derivative Reduction->Product Workup Aqueous Workup & Extraction Product->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Pure Amine Product Purification->Final_Product Kinase_Inhibition cluster_VEGFR VEGFR Pathway cluster_EGFR EGFR Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Signal Transduction EGF EGF EGFR EGFR EGF->EGFR Proliferation Proliferation EGFR->Proliferation Signal Transduction Pyrazole_Inhibitor Pyrazole-based Inhibitor (Derived from Scaffold) Pyrazole_Inhibitor->VEGFR Inhibition Pyrazole_Inhibitor->EGFR Inhibition

Sources

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. This molecule is of significant interest in medicinal chemistry and materials science, serving as a versatile building block for more complex structures. The guide elucidates the electronic influence of the 1-methyl-1H-pyrazol-4-yl substituent on the benzaldehyde moiety, providing a predictive framework for its behavior in key synthetic transformations. We delve into the mechanistic underpinnings and provide detailed, field-proven experimental protocols for three archetypal aldehyde reactions: the Knoevenagel condensation, the Wittig olefination, and the Pinnick oxidation. Each section integrates theoretical principles with practical methodologies, supported by diagrams and comparative data to offer a self-validating and authoritative resource for professionals in the field.

Introduction to 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (CAS No. 179055-93-7, Molecular Formula: C₁₁H₁₀N₂O) is a heterocyclic aromatic aldehyde that couples a benzaldehyde core with a 1-methyl-1H-pyrazole ring via a carbon-carbon bond at the meta-position. The unique juxtaposition of these two moieties creates a molecule with a nuanced electronic profile, making the reactivity of its aldehyde group a subject of critical importance for synthetic strategy and molecular design. Understanding how the pyrazole substituent modulates the electrophilicity of the carbonyl carbon is paramount for predicting reaction outcomes, optimizing conditions, and developing novel derivatives with desired pharmacological or material properties.

This guide serves as a deep dive into this topic, moving beyond simple reaction schemes to explain the causality behind the molecule's reactivity.

Electronic Profile of the 1-Methyl-1H-pyrazol-4-yl Substituent

The reactivity of the aldehyde group is fundamentally governed by the electron density at the carbonyl carbon. Substituents on the aromatic ring can either increase this density (electron-donating groups, EDGs) or decrease it (electron-withdrawing groups, EWGs).

The 1-methyl-1H-pyrazol-4-yl group exhibits a dual electronic nature:

  • Inductive Effect (-I): The pyrazole ring contains two electronegative nitrogen atoms. This results in a net inductive pull of electron density from the benzene ring, deactivating it. This effect is distance-dependent and operates through the sigma bond framework.

  • Mesomeric (Resonance) Effect (+M): As an aromatic heterocycle, the pyrazole ring possesses a π-electron system. The lone pair on the N1 nitrogen can participate in resonance, potentially donating electron density. However, because the substituent is at the meta position relative to the aldehyde, this resonance effect cannot be directly delocalized onto the carbonyl group.

Modulation of Aldehyde Reactivity: A Comparative Overview

The weak electron-withdrawing nature of the pyrazole substituent positions the reactivity of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde between that of unsubstituted benzaldehyde and benzaldehydes bearing moderately strong EWGs like a nitro group.

Compound Substituent (Position) Electronic Effect Relative Carbonyl Electrophilicity Predicted Reactivity (Nucleophilic Addition)
4-Methoxybenzaldehyde-OCH₃ (para)Strong EDG (+M)LowestSlowest
Benzaldehyde-H (none)Neutral (Reference)LowSlow
3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde -Pyrazolyl (meta)Weak EWG (-I) Moderate Moderate
4-Nitrobenzaldehyde-NO₂ (para)Strong EWG (-M, -I)HighestFastest

This table provides a qualitative prediction of reactivity based on established principles of substituent effects.[3]

Key Synthetic Transformations of the Aldehyde Group

This section details the practical application of the electronic principles discussed above, focusing on three high-utility reactions.

Knoevenagel Condensation: Carbon-Carbon Bond Formation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4] The reaction rate is highly sensitive to the electrophilicity of the aldehyde.

The reaction is typically catalyzed by a weak base (e.g., piperidine or an ammonium salt), which deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the final α,β-unsaturated product. The increased electrophilicity of the aldehyde in our target molecule is expected to facilitate the initial nucleophilic attack.[5]

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation & Dehydration ActiveMethylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ (Nucleophile) ActiveMethylene->Enolate + Base Base Base Enolate_ref Enolate Aldehyde Ar-CHO (Electrophile) Intermediate Ar-CH(O⁻)-CH(Z)-Z' Intermediate_ref Intermediate Enolate_ref->Intermediate + Aldehyde Protonated Ar-CH(OH)-CH(Z)-Z' Product Ar-CH=C(Z)-Z' Protonated->Product - H₂O Intermediate_ref->Protonated + H⁺

Caption: Mechanism of the Knoevenagel Condensation.

Reaction: Synthesis of (E)-2-cyano-3-(3-(1-methyl-1H-pyrazol-4-yl)phenyl)acrylamide.

  • Materials:

    • 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (1.00 g, 5.37 mmol)

    • 2-Cyanoacetamide (0.496 g, 5.91 mmol, 1.1 equiv)

    • Piperidine (0.05 mL, ~0.5 mmol, 0.1 equiv)

    • Ethanol (20 mL)

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde and 2-cyanoacetamide.

    • Add 20 mL of absolute ethanol to the flask and stir to dissolve the solids.

    • Add piperidine to the reaction mixture using a micropipette.

    • Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

    • Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 5 mL).

    • Dry the product under vacuum to yield the desired α,β-unsaturated amide.

Knoevenagel_Workflow A 1. Combine Reactants (Aldehyde, Cyanoacetamide, Ethanol) B 2. Add Catalyst (Piperidine) A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Monitor by TLC C->D Periodic Sampling D->C Reaction Incomplete E 5. Cool Mixture (Room Temp -> Ice Bath) D->E Reaction Complete F 6. Vacuum Filtration E->F G 7. Wash with Cold Ethanol F->G H 8. Dry Product Under Vacuum G->H

Caption: Workflow for Knoevenagel Condensation.
Wittig Reaction: Aldehyde to Alkene Conversion

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[6][7] The reaction is highly reliable and tolerates a wide variety of functional groups.

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered ring intermediate, the oxaphosphetane. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The rate-determining step is often the initial nucleophilic attack, which should be favored by the electron-deficient nature of our substrate's carbonyl.[8][9]

Wittig_Mechanism Ylide Ph₃P⁺-C⁻HR (Wittig Reagent) Oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) Ylide->Oxaphosphetane + Aldehyde Aldehyde Ar-CHO Products Ar-CH=CHR (Alkene) + Ph₃P=O Oxaphosphetane->Products Collapse Wittig_Workflow A 1. Prepare Ylide (Phosphonium Salt + n-BuLi in THF at 0°C) C 3. Add Aldehyde to Ylide (0°C -> Room Temp, Overnight) A->C B 2. Dissolve Aldehyde in THF B->C D 4. Aqueous Quench (sat. NH₄Cl) C->D E 5. Liquid-Liquid Extraction (Ethyl Acetate) D->E F 6. Dry & Concentrate Organic Phase E->F G 7. Purify by Column Chromatography F->G Pinnick_Mechanism Aldehyde Ar-CHO Intermediate Addition Intermediate Aldehyde->Intermediate + HClO₂ ChlorousAcid HClO₂ Products Ar-COOH (Carboxylic Acid) + HOCl Intermediate->Products Fragmentation Scavenger 2-methyl-2-butene (HOCl Scavenger) InertProduct Inert Chlorohydrin Scavenger->InertProduct + HOCl Pinnick_Workflow A 1. Dissolve Aldehyde in t-BuOH and add Scavenger B 2. Add Aqueous Buffer (NaH₂PO₄) A->B C 3. Add NaClO₂ Solution Dropwise B->C D 4. Stir at Room Temp (4-6h) C->D E 5. Acidify and Quench (HCl, Na₂SO₃) D->E F 6. Remove t-BuOH (Rotovap) E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry and Concentrate to Yield Product G->H

Sources

Solubility Profile of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is a heterocyclic aldehyde of significant interest as a building block in medicinal chemistry and synthetic organic chemistry. The success of its application in these fields—from reaction optimization and purification to its potential use in drug formulation—is fundamentally governed by its solubility in various organic solvents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will explore the theoretical principles based on its molecular structure, provide detailed, step-by-step protocols for both qualitative and quantitative solubility assessment, and discuss the practical implications of the resulting data.

Introduction to 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Heterocyclic compounds containing the pyrazole moiety are foundational scaffolds in modern drug discovery, present in numerous FDA-approved drugs.[1] The pyrazole ring often serves as a bioisostere for a phenyl ring, capable of improving physicochemical properties such as lipophilicity and water solubility.[1] 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (Figure 1) combines this valuable heterocycle with a reactive benzaldehyde group, positioning it as a versatile intermediate for synthesizing more complex molecules with potential therapeutic activities.

A thorough understanding of a compound's solubility is a non-negotiable prerequisite for efficient process development. It dictates the choice of solvents for chemical reactions, is the cornerstone of purification techniques like crystallization, and critically influences bioavailability and formulation strategies in drug development.[2] This guide provides the necessary theoretical and practical tools to establish a robust solubility profile for this key intermediate.

Figure 1: Chemical Structure of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

  • Molecular Formula: C₁₁H₁₀N₂O[3][4]

  • Molecular Weight: 186.21 g/mol [3][4]

Physicochemical Properties and Solubility Prediction

Predicting solubility begins with a structural analysis of the solute and applying the fundamental principle of "like dissolves like".[5] The structure of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde presents distinct regions of varying polarity:

  • Polar Regions: The benzaldehyde group (-CHO) is highly polar and can act as a hydrogen bond acceptor. The pyrazole ring contains two nitrogen atoms, with the N2 atom also being a potential hydrogen bond acceptor.

  • Nonpolar Regions: The phenyl ring, the pyrazole ring itself (due to its aromaticity), and the N-methyl group contribute to the molecule's nonpolar character and lipophilicity.

This amphiphilic nature suggests that the compound will not be exclusively soluble in either highly polar or completely nonpolar solvents but will likely exhibit favorable solubility in solvents of intermediate polarity or those with specific hydrogen bonding capabilities. Based on the structure and data for similar pyrazole derivatives, a predicted solubility profile is outlined in Table 1.[6]

Table 1: Predicted Qualitative Solubility of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLow to InsolubleThe dominant polar groups (aldehyde, pyrazole nitrogens) will have poor interactions with nonpolar aliphatic or aromatic solvents.
Polar Aprotic Acetone, Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF)Moderate to HighThese solvents can engage in dipole-dipole interactions with the aldehyde and pyrazole moieties. DCM is often effective for moderately polar compounds. Acetonitrile is a common solvent for pyrazole derivatives.[6]
Polar Protic WaterVery LowWhile capable of hydrogen bonding, the large nonpolar surface area from the phenyl and pyrazole rings will likely limit aqueous solubility. A similar compound, 4-(1H-Pyrazol-1-yl)benzaldehyde, has a very low measured water solubility of 9.2 µg/mL.[7]
Polar Protic Methanol, EthanolHighThese alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the aldehyde and pyrazole groups, while their alkyl chains can solvate the nonpolar parts of the molecule. Methanol is frequently used for the synthesis and purification of substituted pyrazoles.[8]

Experimental Determination of Solubility

While predictions are a valuable starting point, empirical testing is essential for generating actionable data. The following sections provide protocols for both rapid qualitative assessment and rigorous quantitative measurement.

Workflow for Qualitative Solubility Assessment

A systematic qualitative test across a range of solvents provides a rapid and resource-efficient method to identify suitable candidates for further quantitative study or for immediate use in synthesis and purification. The process involves determining if a small, fixed amount of solute dissolves in a fixed volume of solvent.[9][10]

G Diagram 1: Workflow for Qualitative Solubility Assessment start Start: Weigh 10 mg of Compound add_solvent Add 1 mL of Test Solvent (e.g., Hexane, DCM, Acetone, MeOH) start->add_solvent vortex Vortex/Agitate for 60 seconds at Ambient Temperature add_solvent->vortex observe Visually Inspect for Undissolved Solids vortex->observe soluble Result: Soluble observe->soluble No solids visible insoluble Result: Insoluble observe->insoluble Most/all solids remain partially_soluble Result: Partially Soluble observe->partially_soluble Some solids remain

Caption: Diagram 1: Workflow for Qualitative Solubility Assessment.

Protocol: Qualitative Solubility Test

Objective: To rapidly classify the compound as "Soluble," "Partially Soluble," or "Insoluble" in a variety of organic solvents at a concentration of approximately 10 mg/mL.

Materials:

  • 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

  • Small test tubes or 1.5 mL vials

  • Graduated cylinder or micropipettes

  • Vortex mixer

  • Selection of test solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Methanol, Ethanol, Water)

Procedure:

  • Preparation: Accurately weigh approximately 10 mg of the compound into a clean, dry test tube.

  • Solvent Addition: Add 1.0 mL of the first test solvent to the test tube.[10]

  • Agitation: Cap the tube securely and vortex vigorously for 60 seconds.[10] This step is critical to break down agglomerates and maximize surface area for dissolution.

  • Observation: Allow the mixture to stand for a moment and visually inspect against a contrasting background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: Some solid remains, but a significant portion has clearly dissolved.

    • Insoluble: The vast majority of the solid material remains undissolved.[10]

  • Record: Record the observation in a laboratory notebook.

  • Repeat: Repeat steps 1-5 for each solvent to be tested.

Trustworthiness Check: This protocol is self-validating by its comparative nature. Running a panel of solvents from nonpolar to polar provides an internal consistency check. For example, if the compound is soluble in methanol but insoluble in hexane, the results align with expected physicochemical principles.

Protocol: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

Objective: To determine the precise equilibrium solubility (e.g., in mg/mL or mM) of the compound in a specific solvent at a controlled temperature. This method is considered a gold standard for its reliability.[5]

Causality Behind Choices:

  • Excess Solid: Using an excess of the compound ensures that the solution reaches true saturation.

  • Equilibration Time: A 24-48 hour agitation period is chosen to ensure the system reaches thermodynamic equilibrium between the dissolved and solid states. Shorter times risk underestimating the true solubility.[5]

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducible results.[2]

  • Filtration: A syringe filter is used to remove all undissolved solids without causing solvent evaporation or premature precipitation, ensuring the analyzed sample represents only the saturated solution.

Procedure:

  • Preparation: Add an excess amount of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (e.g., 20-30 mg) to a screw-cap vial. The amount should be sufficient to ensure solid is present after equilibrium is reached.

  • Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 2.0 mL).

  • Equilibration: Tightly cap the vial and place it in an orbital shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C). Agitate for 24-48 hours.

  • Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow undissolved solids to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.22 µm syringe filter (PTFE or other solvent-compatible material) and dispense the clear, filtered saturated solution into a clean, pre-weighed vial.

  • Analysis: Determine the concentration of the solute in the filtered sample using a pre-validated analytical method (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

  • Calculation: Calculate the solubility using the analytical results and express it in appropriate units (e.g., mg/mL, mol/L).

Table 2: Example Data Summary for Quantitative Solubility

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
Dichloromethane25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]

Visualizing the Underlying Chemistry

The solubility behavior is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy of the solute's crystal lattice and the solvent's intermolecular forces.

G Diagram 2: Key Solute-Solvent Interactions cluster_solute Solute: 3-(1-Me-1H-pyrazol-4-yl)benzaldehyde cluster_solvent Solvent Examples solute_hba Aldehyde Oxygen (H-bond Acceptor) methanol Methanol (H-bond Donor/Acceptor) solute_hba->methanol Strong H-Bonding hexane Hexane (van der Waals) solute_hba->hexane Mismatched (Unfavorable) solute_dipole Aromatic Rings (Dipole / π-π) acetone Acetone (Dipole / H-bond Acceptor) solute_dipole->acetone Favorable Dipole-Dipole solute_nonpolar N-Methyl Group (van der Waals) solute_nonpolar->hexane Weak van der Waals

Caption: Diagram 2: Key Solute-Solvent Interactions.

Practical Applications and Conclusion

The solubility data generated through the protocols in this guide have direct and immediate applications:

  • Reaction Chemistry: Selecting a solvent in which all reactants are soluble can dramatically increase reaction rates and yields.

  • Purification: Knowledge of differential solubility is the basis of crystallization. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures is an ideal candidate for recrystallization.[2]

  • Pharmacology & Drug Development: For preclinical studies, the compound must often be dissolved in a vehicle for administration. Poor solubility can be a major hurdle, and this data informs the selection of appropriate formulation vehicles.

References

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from Google Search.[2]

  • University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Google Search.[9]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd.[11]

  • University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from Google Search.[10]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.[5]

  • St. Norbert College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from Google Search.[12]

  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from BenchChem.[6]

  • ChemicalBook. (n.d.). Pyrazole. Retrieved from ChemicalBook.[13]

  • ChemicalBook. (n.d.). 3-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE synthesis. Retrieved from ChemicalBook.[3]

  • ResearchGate. (n.d.). Solubility studies of the synthesized compounds in different solvents. Retrieved from ResearchGate.[14]

  • PubChem. (n.d.). 3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)benzaldehyde. Retrieved from PubChem.[15]

  • Biosynth. (n.d.). 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde. Retrieved from Biosynth.[4]

  • ChemScene. (n.d.). 3-(1h-Pyrazol-4-yl)benzaldehyde.
  • Matrix Scientific. (n.d.). 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde.
  • Signal Transduction and Targeted Therapy. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from Nature.[1]

  • LookChem. (n.d.). 4-METHOXY-3-PYRAZOL-1-YLMETHYL-BENZALDEHYDE.
  • PubChem. (n.d.). Benzaldehyde.
  • Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Retrieved from Organic Syntheses.[8]

  • PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)benzaldehyde. Retrieved from PubChem.[7]

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Methodological & Application

Application Notes and Protocols for 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde as a versatile building block in medicinal chemistry. This document provides in-depth technical guidance, field-proven insights, and detailed experimental protocols for the synthesis and application of this compound, with a particular focus on the development of potent kinase inhibitors.

Introduction: The Privileged Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an ideal framework for the design of targeted therapeutics.[3] Pyrazole-containing drugs like Ibrutinib, Ruxolitinib, and Axitinib have demonstrated significant clinical success, particularly in the realm of oncology as kinase inhibitors.[2] The subject of this guide, 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, is a strategically designed intermediate that leverages the favorable attributes of the pyrazole core while providing a reactive aldehyde functionality for the facile construction of diverse molecular libraries. The N-methylation of the pyrazole ring prevents the formation of regioisomers in subsequent reactions and can enhance metabolic stability.

Synthetic Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4] The protocol below details the coupling of 1-methyl-4-iodopyrazole with 3-formylphenylboronic acid.

Synthesis of 1-Methyl-4-iodopyrazole

A necessary precursor, 1-methyl-4-iodopyrazole, can be synthesized from 1-methylpyrazole through an iodination reaction.[5]

Materials:

  • 1-methylpyrazole

  • Iodine

  • Oxidant (e.g., nitric acid, hydrogen peroxide)

  • Aqueous base (e.g., sodium hydroxide solution)

  • Solvent (e.g., water)

Protocol:

  • In a well-ventilated fume hood, combine 1-methylpyrazole and iodine in a suitable reaction vessel.

  • Heat the mixture to 40-80 °C with stirring.

  • Slowly add an aqueous solution of the chosen oxidant dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully add an aqueous base to the reaction mixture to adjust the pH to 6-8.

  • Cool the mixture to induce crystallization.

  • Collect the resulting light-yellow crystals of 1-methyl-4-iodopyrazole by filtration, wash with cold water, and dry under vacuum.

Suzuki-Miyaura Coupling Protocol

Materials:

  • 1-Methyl-4-iodopyrazole

  • 3-Formylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture, DMF)

  • Inert gas (Nitrogen or Argon)

Protocol:

  • To a degassed mixture of 1-methyl-4-iodopyrazole (1.0 eq) and 3-formylphenylboronic acid (1.2 eq) in a suitable solvent system (e.g., 4:1 dioxane/water), add the base (2.0 eq).

  • Purge the reaction mixture with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (0.05 eq) to the mixture.

  • Heat the reaction to 80-100 °C and stir under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde.

Suzuki_Coupling 1-Methyl-4-iodopyrazole 1-Methyl-4-iodopyrazole Oxidative_Addition Oxidative Addition 1-Methyl-4-iodopyrazole->Oxidative_Addition 3-Formylphenylboronic acid 3-Formylphenylboronic acid Activated_Boronate Activated Boronate 3-Formylphenylboronic acid->Activated_Boronate Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Base Base Base->Activated_Boronate Activation Transmetalation Transmetalation Oxidative_Addition->Transmetalation Pd(II) Intermediate Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Activated_Boronate->Transmetalation Reductive_Elimination->Pd(0) Catalyst Catalyst Regeneration Product 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde Reductive_Elimination->Product

Figure 1: Suzuki-Miyaura Cross-Coupling Workflow.

Application in Kinase Inhibitor Synthesis: A Gateway to Diverse Scaffolds

The aldehyde functionality of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is a versatile handle for the introduction of various pharmacophoric groups, most notably through reductive amination. This reaction allows for the coupling of the aldehyde with a wide range of primary and secondary amines, leading to the generation of diverse libraries of potential kinase inhibitors.

Reductive Amination Protocol

Materials:

  • 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

  • Primary or secondary amine (e.g., substituted anilines)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride)

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

  • Acetic acid (catalytic amount, optional)

Protocol:

  • Dissolve 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (1.0 eq) and the desired amine (1.1 eq) in the chosen solvent.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reductive_Amination Aldehyde 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine R-NH2 Amine->Imine_Formation Reducing_Agent Reducing Agent (e.g., STAB) Reduction Reduction Reducing_Agent->Reduction Imine_Formation->Reduction Imine Intermediate Product Secondary Amine (Kinase Inhibitor Scaffold) Reduction->Product

Figure 2: Reductive Amination Workflow.

Case Study: Targeting Aurora and JAK Kinases

While direct examples of kinase inhibitors synthesized from 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde are not extensively reported in publicly available literature, the pyrazole scaffold is a key component of numerous potent kinase inhibitors. A prominent example is AT9283 , a multi-targeted inhibitor of Aurora A, Aurora B, and JAK2 kinases, which is currently in clinical development.[6][7] The synthesis of AT9283 and similar compounds often involves pyrazole-based intermediates, highlighting the potential of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde as a starting material for analogous structures.

Biological Target: Aurora and JAK Kinases

Aurora kinases (A and B) are serine/threonine kinases that play crucial roles in mitosis. Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.[7] Janus kinases (JAKs) are non-receptor tyrosine kinases that mediate signaling by cytokines and have been implicated in myeloproliferative disorders and inflammatory diseases.[8]

Kinase_Signaling cluster_aurora Aurora Kinase Pathway cluster_jak JAK/STAT Pathway Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Cytokinesis Cytokinesis Aurora_B->Cytokinesis Inhibitor_A Pyrazole-based Inhibitor Inhibitor_A->Aurora_A Inhibition Inhibitor_A->Aurora_B Inhibition Cytokine_Receptor Cytokine Receptor JAK JAK2 Cytokine_Receptor->JAK STAT STAT JAK->STAT Phosphorylation Gene_Expression Gene Expression (Proliferation, Inflammation) STAT->Gene_Expression Inhibitor_J Pyrazole-based Inhibitor Inhibitor_J->JAK Inhibition

Sources

Application Notes & Protocols: 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (CAS No. 179055-93-7) in modern organic synthesis.[1][2] This versatile building block is a cornerstone in the construction of complex heterocyclic systems, most notably as a key intermediate in the synthesis of potent kinase inhibitors. We will explore the causality behind its synthetic utility, provide detailed, field-proven protocols for its core transformations, and present a case study on its relevance to pharmaceutical targets.

Introduction: A Privileged Scaffold Fragment

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is a bi-functional aromatic compound featuring a reactive aldehyde group and a nitrogen-rich pyrazole ring. The pyrazole moiety is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents, particularly those targeting protein kinases.[3][4][5] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal scaffold for engaging with the ATP-binding sites of kinases.

The aldehyde functionality serves as a versatile synthetic handle, allowing for the covalent attachment of this privileged pyrazole core to other molecular fragments through robust and high-yielding chemical transformations. Its most significant application lies in the synthesis of tyrosine kinase inhibitors, such as Axitinib, a potent anti-angiogenic agent used in cancer therapy.[6]

Core Synthetic Applications & Protocols

The utility of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde stems from two primary synthetic strategies: its formation via cross-coupling and its subsequent functionalization via the aldehyde group.

Scaffold Construction via Suzuki-Miyaura Cross-Coupling

The 4-aryl-pyrazole bond, which forms the backbone of the title compound, is most efficiently constructed using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a reliable and modular approach, allowing for the convergent synthesis of the core structure from readily available starting materials.

Causality & Expertise: The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their esters.[7][8] This allows for the rapid generation of diverse analogs. The use of modern palladium precatalysts and ligands ensures high efficiency and yield, even with potentially coordinating heterocyclic substrates.[8]

Workflow: Synthesis of the 4-Aryl Pyrazole Core

cluster_reactants Reactants cluster_catalyst Catalytic System A 1-Methyl-4-bromo-1H-pyrazole F Suzuki-Miyaura Cross-Coupling A->F B 3-Formylphenylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G 3-(1-Methyl-1H-pyrazol-4-YL) benzaldehyde F->G C-C Bond Formation

Caption: Workflow for Suzuki-Miyaura synthesis of the target aldehyde.

Protocol 2.1: Representative Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-methyl-4-bromo-1H-pyrazole (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent & Catalyst Addition: Add dioxane and water (typically a 4:1 to 5:1 ratio by volume). Degas the resulting suspension by bubbling argon through it for 15-20 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), under a positive flow of inert gas.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Functionalization via Reductive Amination

The most powerful application of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde in drug discovery is its conversion into secondary or tertiary amines via reductive amination.[9][10] This reaction forms a stable carbon-nitrogen bond, effectively "linking" the pyrazole-phenyl core to another fragment, typically a pharmacophore-bearing amine.

Causality & Expertise: One-pot reductive amination using sodium triacetoxyborohydride [NaBH(OAc)₃] is the method of choice.[10] This reagent is uniquely suited for this transformation because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion formed in situ. This selectivity prevents the side reaction of aldehyde reduction to an alcohol, leading to cleaner reactions and higher yields. The reaction proceeds efficiently under neutral or slightly acidic conditions.[11]

Workflow: Reductive Amination

cluster_process Reaction Steps A 3-(1-Methyl-1H-pyrazol-4-YL) benzaldehyde C Imine/Iminium Ion Formation A->C B Primary or Secondary Amine (R1R2NH) B->C D Selective Reduction [NaBH(OAc)3] C->D In Situ E Substituted Amine Product D->E C-N Bond Formation

Caption: One-pot reductive amination workflow.

Protocol 2.2: General Reductive Amination

  • Reactant Dissolution: In a round-bottom flask, dissolve 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (1.0 eq) and the desired primary or secondary amine (1.1-1.2 eq) in an appropriate anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate. A catalytic amount of acetic acid (0.1 eq) can be added to accelerate this step, particularly with less nucleophilic amines.[11]

  • Reduction: Slowly add sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq) to the mixture in portions. Caution: Initial effervescence may occur.

  • Reaction: Allow the reaction to stir at room temperature overnight (or until completion as monitored by TLC/LC-MS).

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the biphasic mixture to a separatory funnel.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with the reaction solvent (e.g., DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel chromatography or recrystallization.

Data Summary: Typical Reductive Amination Conditions

ParameterConditionRationale / Notes
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for iminium ions over aldehydes.
Solvent Anhydrous DCM, DCE, or THFAprotic solvents that do not interfere with the reducing agent.
Stoichiometry Amine (1.1-1.2 eq), Reductant (1.5 eq)A slight excess of amine drives imine formation; excess reductant ensures full conversion.
Temperature Room Temperature (20-25 °C)Sufficient for most substrates; offers excellent process control.
Catalyst Acetic Acid (optional, ~0.1 eq)Speeds up the rate-limiting imine formation step.
Typical Yield 75-95%Generally high-yielding and clean.

Case Study: A Key Building Block for Kinase Inhibitors

The pyrazole-benzaldehyde scaffold is a validated pharmacophore for targeting the hinge region of many protein kinases. The synthetic route detailed in Protocol 2.2 is directly applicable to the synthesis of libraries of potential kinase inhibitors. For example, in the synthesis of Axitinib and its analogs, a similar aldehyde precursor is reacted with an appropriate amine-containing indazole fragment.[6][12][13]

The nitrogen of the pyrazole ring and the secondary amine formed via reductive amination can act as critical hydrogen bond donors and acceptors, anchoring the molecule within the enzyme's active site.

Signaling Pathway Inhibition Context

cluster_pathway Kinase Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., VEGFR) Substrate Substrate Protein RTK->Substrate phosphorylates ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate (p-Substrate) Substrate->PhosphoSubstrate Signal Downstream Signaling (Proliferation, Angiogenesis) PhosphoSubstrate->Signal Inhibitor Inhibitor derived from 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde Inhibitor->RTK Binds to ATP Pocket

Caption: Inhibition of a kinase signaling pathway by a pyrazole-based inhibitor.

Conclusion

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is a high-value, versatile intermediate for organic synthesis and medicinal chemistry. Its strategic importance is primarily realized through its role as a precursor to potent kinase inhibitors. The protocols for Suzuki-Miyaura coupling and, most critically, reductive amination provide robust and reliable methods for its incorporation into complex molecular architectures. The principles and methodologies outlined in this guide offer a solid foundation for researchers aiming to leverage this powerful building block in their drug discovery and development programs.

References

  • Zhai, L.-H., Guo, L.-H., Luo, Y.-H., Ling, Y., & Sun, B.-W. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development, 19(7), 849–857. Available at: [Link]

  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde. Retrieved January 13, 2026, from [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]

  • Google Patents. (n.d.). WO2016108106A1 - An improved process for preparation of axitinib.
  • Li, X., et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(3), 708. Available at: [Link]

  • MyChem. (2023, March 16). Reductive Amination [Video]. YouTube. Available at: [Link]

  • Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(50). Available at: [Link]

  • Google Patents. (n.d.). US9580406B2 - Processes for the preparation of axitinib.
  • ResearchGate. (n.d.). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Retrieved January 13, 2026, from [Link]

  • Google Patents. (n.d.). CN103570696A - Method for preparing intermediate of axitinib and application of....
  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

  • PubMed. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. Available at: [Link]

  • SpringerLink. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. Retrieved January 13, 2026, from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved January 13, 2026, from [Link]

Sources

Derivatization of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Derivatization of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde for Biological Screening

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4] This application note provides a comprehensive guide for the derivatization of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, a versatile intermediate, to generate a focused library of small molecules for biological screening. We present detailed protocols for the synthesis of the core scaffold, its subsequent derivatization via robust chemical transformations, and a framework for biological evaluation. The methodologies are designed to be accessible to researchers in drug discovery and chemical biology, providing the rationale behind experimental choices to empower library design and hit identification.

Introduction: The Strategic Value of the Pyrazole-Benzaldehyde Scaffold

The selection of a core scaffold is a critical decision in the design of small molecule libraries. The 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde scaffold offers several distinct advantages:

  • Biological Relevance: The pyrazole ring is a bioisostere of other five-membered heterocycles and is present in drugs like Celecoxib (anti-inflammatory) and Ruxolitinib (anti-cancer), validating its importance as a pharmacophore.[1]

  • Synthetic Tractability: The aldehyde functional group serves as a versatile chemical handle. It can participate in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the systematic exploration of chemical space around the core. This is fundamental to establishing Structure-Activity Relationships (SAR).[5]

  • Structural Modularity: The scaffold is composed of two key regions for modification: the aldehyde for introducing diversity elements and the pyrazole-phenyl core, which can be further modified in later-generation analogs. The N-methyl group on the pyrazole blocks potential N-H reactivity and simplifies the reaction outcomes.

This guide will focus on leveraging the aldehyde moiety to build a library of diverse derivatives ready for high-throughput screening (HTS).

Synthesis of the Core Scaffold: 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

The most reliable and modular route to the title compound is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is chosen for its high functional group tolerance, generally high yields, and the commercial availability of the starting materials.

Protocol 2.1: Suzuki-Miyaura Coupling

This protocol details the synthesis of the aldehyde scaffold from 3-bromobenzaldehyde and 1-methyl-1H-pyrazole-4-boronic acid.

Materials & Reagents

ReagentFormulaMW ( g/mol )Supplier Example
3-BromobenzaldehydeC₇H₅BrO185.02Sigma-Aldrich
1-Methyl-1H-pyrazole-4-boronic acidC₄H₇BN₂O₂125.92Combi-Blocks
Pd(dppf)Cl₂ · CH₂Cl₂C₃₄H₂₈Cl₂FeP₂Pd · CH₂Cl₂816.64Strem Chemicals
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99Fisher Scientific
1,4-Dioxane, AnhydrousC₄H₈O₂88.11Acros Organics
Deionized Water (H₂O)H₂O18.02-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWR
Brine (Saturated NaCl solution)NaCl(aq)--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37EMD Millipore

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzaldehyde (1.85 g, 10 mmol), 1-methyl-1H-pyrazole-4-boronic acid (1.39 g, 11 mmol, 1.1 equiv), and sodium carbonate (2.65 g, 25 mmol, 2.5 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂, 408 mg, 0.5 mmol, 5 mol%).

  • Solvent Addition & Degassing: Add 1,4-dioxane (40 mL) and deionized water (10 mL). Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 12-16 hours.

    • Rationale: Heating is necessary to drive the catalytic cycle. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting 3-bromobenzaldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

    • Rationale: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc).

  • Characterization: Combine the pure fractions and remove the solvent to yield 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde as a solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and HRMS. The expected molecular weight is 186.21 g/mol .[6]

Derivatization Strategies & Protocols

The aldehyde functional group is a prime target for diversification. Below are three robust protocols to generate a chemically diverse library.

Derivatization_Workflow start_node start_node scaffold_node scaffold_node reaction_node reaction_node library_node library_node A Starting Materials (3-Bromobenzaldehyde, Pyrazole Boronic Acid) B Suzuki Coupling (Protocol 2.1) A->B C Core Scaffold 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde B->C D1 Reductive Amination (Protocol 3.1) C->D1 D2 Wittig Reaction (Protocol 3.2) C->D2 D3 Knoevenagel Condensation (Protocol 3.3) C->D3 E1 Amine Library D1->E1 E2 Alkene Library D2->E2 E3 α,β-Unsaturated Library D3->E3

Caption: General workflow for library generation from the core scaffold.

Protocol 3.1: Reductive Amination

This is arguably the most powerful method for library generation due to the vast number of commercially available primary and secondary amines. It forms a stable secondary or tertiary amine linkage.

Step-by-Step Procedure

  • Setup: In a 4 mL vial, dissolve 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (18.6 mg, 0.1 mmol) in 1,2-dichloroethane (DCE, 1 mL).

  • Amine Addition: Add the desired amine (0.11 mmol, 1.1 equiv). For example, benzylamine.

  • Imine Formation: Add acetic acid (1 µL, catalytic). Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine (Schiff base).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 31.8 mg, 0.15 mmol, 1.5 equiv) portion-wise.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than other hydrides like NaBH₃CN.

  • Reaction: Cap the vial and stir at room temperature for 16-24 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 mL).

  • Extraction: Extract the mixture with dichloromethane (DCM, 3 x 2 mL).

  • Purification: Combine the organic extracts, pass them through a plug of silica or a phase separator cartridge, and concentrate. Purify via preparative HPLC or flash chromatography to yield the desired amine derivative.

Protocol 3.2: Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes. It allows for the introduction of a wide variety of substituents at the benzylic position.

Step-by-Step Procedure

  • Ylide Generation: In a flame-dried flask under nitrogen, suspend the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide, 40 mg, 0.11 mmol) in anhydrous THF (1 mL). Cool to 0 °C. Add a strong base such as n-butyllithium (n-BuLi, 1.6 M in hexanes, 69 µL, 0.11 mmol) dropwise. Stir for 30 minutes at 0 °C. The formation of the ylide is often indicated by a color change (e.g., to deep orange/red).

  • Aldehyde Addition: Dissolve 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (18.6 mg, 0.1 mmol) in anhydrous THF (0.5 mL) and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (2 mL).

  • Extraction & Purification: Extract with diethyl ether (3 x 5 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify by flash chromatography to isolate the alkene product.

Protocol 3.3: Knoevenagel Condensation

This reaction is ideal for creating electron-deficient α,β-unsaturated systems by reacting the aldehyde with an active methylene compound. These products are excellent Michael acceptors and possess unique biological properties.

Step-by-Step Procedure

  • Setup: In a 10 mL flask, dissolve 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (18.6 mg, 0.1 mmol) and an active methylene compound (e.g., malononitrile, 7.3 mg, 0.11 mmol) in ethanol (2 mL).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (1-2 drops).

    • Rationale: Piperidine acts as a base to deprotonate the active methylene compound, initiating the condensation cascade.

  • Reaction: Stir the mixture at room temperature. A precipitate often forms as the product is generated. The reaction is typically complete within 1-4 hours.

  • Isolation: If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.

  • Purification: If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or flash chromatography.

Example Derivative Library & Properties

A small, focused library can be designed by selecting diverse building blocks for the derivatization reactions. Physicochemical properties should be calculated to ensure the library maintains "drug-like" characteristics.

Derivative No.Derivatization MethodReagent UsedStructureMW ( g/mol )cLogP
LIB-001 Reductive AminationCyclopropylamine227.302.15
LIB-002 Reductive AminationMorpholine257.311.98
LIB-003 Reductive Amination4-Fluoroaniline281.303.55
LIB-004 Wittig ReactionMethyltriphenylphosphonium bromide184.232.89
LIB-005 Knoevenagel CondensationMalononitrile234.242.01
Note: Structures are illustrative. cLogP values are calculated predictions.

Biological Screening Strategy

The goal of screening is to identify "hits"—compounds that exhibit a desired biological activity. The choice of assay is dictated by the therapeutic area of interest. Given the broad activities of pyrazoles, assays for anti-cancer, anti-inflammatory, or anti-microbial activity are excellent starting points.[2][3][7]

Screening_Funnel lib_node lib_node screen_node screen_node analysis_node analysis_node hit_node hit_node A Generated Derivative Library (e.g., 100-500 Compounds) B Primary High-Throughput Screen (HTS) (Single concentration, e.g., 10 µM) A->B Assay C Hit Identification (Compounds meeting activity threshold, e.g., >50% inhibition) B->C Data Analysis D Dose-Response Confirmation (IC₅₀ determination) C->D Prioritization E Hit Validation & SAR (Orthogonal assays, counter-screens, resynthesis, purity analysis) D->E Confirmation F Validated Hit(s) E->F Validation

Caption: A typical hit identification and validation funnel.

Protocol 4.1: General Protocol for Cell-Based Anti-Proliferative Assay (MTT Assay)

This protocol provides a framework for screening the generated library against a cancer cell line (e.g., HeLa, MCF-7).

Materials

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • 96-well flat-bottom cell culture plates

  • Test compounds (dissolved in DMSO, 10 mM stock)

  • Positive control (e.g., Doxorubicin)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette, plate reader (570 nm)

Step-by-Step Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

    • Rationale: This allows cells to adhere and enter a logarithmic growth phase before compound treatment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 1 µL of compound solution to the appropriate wells to reach the desired final concentration (for a primary screen, a single concentration of 10 µM is common). Include vehicle-only (DMSO) and positive control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.

    • Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Hits are typically defined as compounds that reduce viability below a certain threshold (e.g., 50%).

Conclusion and Future Directions

The 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde scaffold is a highly valuable starting point for the creation of diverse small molecule libraries. The synthetic protocols outlined herein are robust and adaptable, allowing for the generation of hundreds of unique analogs. A systematic biological screening approach, beginning with a broad primary assay and progressing through a validation funnel, is essential for identifying promising lead compounds.[5] Hits identified from these screens can serve as the foundation for more advanced medicinal chemistry programs, including SAR optimization and target identification studies.

References

  • Coyne, A. G., Scott, J. S., & Llaveria, J. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 4, 177-191. Available at: [Link]

  • Wiley Online Library. Selecting, Acquiring, and Using Small Molecule Libraries for High‐Throughput Screening. Available at: [Link]

  • Singh, U. P., & Bhat, H. R. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 9(8), 3079-3093. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4938. Available at: [Link]

  • National Center for Biotechnology Information. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Available at: [Link]

  • Alam, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. Available at: [Link]

  • Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Available at: [Link]

  • National Center for Biotechnology Information. Biophysical Screening for the Discovery of Small-Molecule Ligands. Available at: [Link]

  • Kauno Technologijos Universitetas. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC 2011 (xi) 1-21. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

Sources

Palladium-catalyzed cross-coupling reactions involving 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical application notes and protocols for palladium-catalyzed cross-coupling reactions involving the versatile building block, 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of complex molecules.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4] Molecules such as Celecoxib, a selective COX-2 inhibitor, underscore the therapeutic value of this heterocyclic system.[2] The ability to functionalize the pyrazole ring and its appended structures is therefore of paramount importance in drug discovery and development.[1][5]

Palladium-catalyzed cross-coupling reactions have revolutionized molecular construction, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[6] These reactions provide a powerful and versatile toolkit for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and exceptional functional group tolerance.[6][7] This guide focuses on leveraging these transformative reactions to synthesize and further functionalize molecules based on the 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde framework, a valuable intermediate for creating diverse chemical libraries.

The Engine of Synthesis: The Palladium Catalytic Cycle

At the heart of most palladium-catalyzed cross-coupling reactions lies a common, three-step catalytic cycle.[6][8] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with the addition of an organic halide (or triflate) to a low-valent Palladium(0) species. This step forms a new organopalladium(II) complex.[8][9] The efficiency of this step is highly dependent on the nature of the halide (I > Br > Cl) and the steric and electronic properties of the phosphine ligands on the palladium center.[10]

  • Transmetalation (for Suzuki, Sonogashira, etc.): In this step, an organometallic nucleophile (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium(II) complex, displacing the halide.[7][8] This assembles both organic partners on the same palladium atom.

  • Reductive Elimination: The final step involves the two organic groups coupling to form the desired new C-C bond. This process simultaneously regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6][9]

General Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R²-M PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Application Note 1: Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, the commercial availability and stability of boronic acids, and its high functional group tolerance.[7][11] This protocol details the synthesis of the title compound, 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, a key step in many synthetic routes.[12]

Principle

This reaction couples an aryl halide (3-Bromobenzaldehyde) with an organoboron reagent (1-Methyl-4-pyrazoleboronic acid) in the presence of a palladium catalyst and a base. The base is essential for activating the boronic acid for the transmetalation step.[7]

Detailed Protocol: Synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde
  • Reagent Preparation & Setup:

    • To a flame-dried 50 mL Schlenk flask, add 1-Methyl-4-pyrazoleboronic acid (1.2 eq), 3-Bromobenzaldehyde (1.0 eq), and Sodium Carbonate (Na₂CO₃, 2.5 eq).

    • Add the Palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition & Reaction:

    • Add a degassed solvent mixture of 1,4-Dioxane and Water (typically a 4:1 ratio) to the flask via syringe. The total solvent volume should create a ~0.1 M solution with respect to the limiting reagent (3-Bromobenzaldehyde).

    • Stir the mixture vigorously and heat to 90-100 °C using an oil bath.

  • Monitoring & Workup:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate and water. Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with Ethyl Acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Causality and Experimental Choices
  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) precatalyst suitable for a wide range of Suzuki couplings.[13]

  • Base: Na₂CO₃ or K₃PO₄ are effective bases.[14] The base activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.

  • Solvent System: The dioxane/water mixture is a common choice. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.[13]

Data Summary: Suzuki Coupling
ParameterConditionRationale
Aryl Halide 3-BromobenzaldehydeCommercially available electrophile.
Boronic Acid 1-Methyl-1H-pyrazoleboronic acidStable and effective nucleophilic partner.
Catalyst Pd(PPh₃)₄ (3-5 mol%)Standard, reliable Pd(0) source.
Base Na₂CO₃ (2.5 eq)Activates boronic acid for transmetalation.
Solvent 1,4-Dioxane / H₂O (4:1)Ensures solubility of all components.
Temperature 90-100 °CProvides thermal energy to overcome activation barriers.
Atmosphere Inert (Argon/Nitrogen)Prevents catalyst degradation via oxidation.

Application Note 2: Functionalization via Heck Reaction

The Heck reaction is a powerful method for forming C-C bonds by coupling an organic halide with an alkene.[8] This is particularly useful for installing vinyl groups, which can be further manipulated. This protocol describes the functionalization of a hypothetical, but plausible, bromo-substituted pyrazole-benzaldehyde intermediate.

Principle

The Heck reaction mechanism differs slightly from the Suzuki coupling. After oxidative addition, the alkene coordinates to the palladium(II) complex and undergoes a migratory insertion into the Pd-C bond. The cycle is completed by a β-hydride elimination step, which forms the product double bond and a palladium-hydride species that regenerates the Pd(0) catalyst in the presence of a base.[8][15]

Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_RX Ar-Pd(II)L₂-X OxAdd->PdII_RX Insertion Migratory Insertion PdII_RX->Insertion R-CH=CH₂ PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-X Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim BetaElim->Pd0 + Base - HB-X Product Ar-CH=CH-R (Product) BetaElim->Product

Caption: Catalytic cycle of the Heck reaction.

Detailed Protocol: Heck Coupling of a Halogenated Pyrazole-Benzaldehyde
  • Setup:

    • In a flame-dried Schlenk tube, combine the aryl bromide substrate (e.g., 4-(5-bromo-1-methyl-1H-pyrazol-3-yl)benzaldehyde, 1.0 eq), Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%), and a suitable phosphine ligand like Tri(o-tolyl)phosphine (P(o-tol)₃, 4-10 mol%).

    • Seal the tube, then evacuate and backfill with Argon three times.

  • Reagent Addition:

    • Add a dry, degassed solvent such as DMF or Acetonitrile.

    • Add the alkene (e.g., n-Butyl acrylate, 1.5 eq) via syringe.

    • Add a hindered amine base, such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction:

    • Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) until TLC or LC-MS analysis indicates full consumption of the aryl bromide.

  • Workup and Purification:

    • Cool the reaction to room temperature and filter through a pad of Celite to remove palladium black.

    • Rinse the pad with Ethyl Acetate.

    • Concentrate the filtrate and perform a standard aqueous workup as described in the Suzuki protocol.

    • Purify the crude material by flash column chromatography.

Data Summary: Heck Reaction
ParameterConditionRationale
Aryl Halide Bromo-substituted pyrazoleElectrophilic partner.
Alkene n-Butyl AcrylateNucleophilic partner for C-C bond formation.
Catalyst Pd(OAc)₂ (2-5 mol%)Common, effective Pd(II) precatalyst.
Ligand P(o-tol)₃ (4-10 mol%)Stabilizes Pd, promotes oxidative addition.
Base Et₃N (2.0 eq)Neutralizes HBr byproduct, regenerates Pd(0).
Solvent DMF (anhydrous)High-boiling polar aprotic solvent.
Temperature 80-120 °CRequired for efficient reaction kinetics.

Application Note 3: Functionalization via Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes by reacting an aryl halide with a terminal alkyne.[16] It uniquely employs a dual-catalyst system of palladium and copper.[16][17]

Principle

The palladium cycle proceeds similarly to other cross-couplings. The unique role of the copper co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide species. This intermediate then undergoes transmetalation with the organopalladium(II) complex, which is the rate-determining step.[16][17]

Detailed Protocol: Sonogashira Coupling of a Halogenated Pyrazole-Benzaldehyde
  • Setup:

    • To a flame-dried Schlenk flask under an Argon atmosphere, add the aryl halide (e.g., 4-(5-iodo-1-methyl-1H-pyrazol-3-yl)benzaldehyde, 1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and Copper(I) Iodide (CuI, 4-10 mol%).

  • Reagent Addition:

    • Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Triethylamine or Diisopropylamine, 2-3 eq). The amine serves as both the base and often as a co-solvent.[17]

    • Add the terminal alkyne (e.g., Phenylacetylene, 1.2 eq) to the mixture dropwise via syringe.

  • Reaction:

    • Stir the reaction at room temperature. For less reactive bromides, gentle heating (40-60 °C) may be required.[17]

    • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Workup and Purification:

    • Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the amine hydrohalide salt.

    • Dry the organic layer, concentrate, and purify by flash column chromatography.

Data Summary: Sonogashira Coupling
ParameterConditionRationale
Aryl Halide Iodo-substituted pyrazoleIodides are more reactive than bromides.[16]
Alkyne PhenylacetyleneTerminal alkyne partner.
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Standard palladium source.
Cu Co-catalyst CuI (4-10 mol%)Forms copper acetylide for transmetalation.[16]
Base Et₃N or DIPEA (2-3 eq)Base and co-solvent.
Solvent THF or DMF (anhydrous)Anhydrous conditions are crucial.[17]
Temperature 25-60 °CTypically mild conditions are sufficient.

General Experimental Workflow & Troubleshooting

A successful cross-coupling experiment relies on careful execution from setup to analysis.

Experimental Workflow Setup 1. Reaction Setup (Flame-dried glassware, Inert atmosphere) Reagents 2. Reagent Addition (Substrates, Catalyst, Base, Solvent) Setup->Reagents Reaction 3. Reaction (Heating, Stirring) Reagents->Reaction Monitoring 4. Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete? Workup 5. Workup (Quenching, Extraction, Drying) Monitoring->Workup Complete Purification 6. Purification (Column Chromatography) Workup->Purification Analysis 7. Analysis (NMR, MS) Purification->Analysis

Caption: A standard workflow for cross-coupling reactions.

Common Issues and Solutions
  • Low or No Conversion:

    • Cause: Inactive catalyst. Pyrazoles can act as N-ligands and inhibit the catalyst.[17]

    • Solution: Ensure strictly anaerobic and anhydrous conditions. Increase ligand-to-metal ratio or switch to a more robust, bulky ligand (e.g., biaryl phosphines like XPhos or SPhos).[18]

  • Homocoupling Side Products:

    • Cause (Suzuki): Oxidative conditions can lead to boronic acid homocoupling.

    • Cause (Sonogashira): Oxygen can promote the Glaser homocoupling of the alkyne.[17]

    • Solution: Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Dehalogenation (Protodehalogenation):

    • Cause: A side reaction where the aryl halide is reduced instead of coupled.

    • Solution: Use scrupulously dry solvents. Lowering the reaction temperature may also help mitigate this pathway.[17]

Conclusion

Palladium-catalyzed cross-coupling reactions offer an unparalleled platform for the synthesis and diversification of complex molecules built around the 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde core. By mastering the principles and protocols of the Suzuki, Heck, and Sonogashira reactions, researchers can efficiently generate novel analogues for screening in drug discovery programs. The key to success lies in a fundamental understanding of the catalytic cycle and meticulous attention to experimental detail, particularly the maintenance of an inert atmosphere and the rational selection of catalyst, ligand, and base for the specific transformation.

References

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Application Notes & Protocols: Strategic Synthesis of Biologically Active Schiff Bases via Condensation of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2] A highly effective strategy for expanding the chemical diversity and biological potential of pyrazole-based scaffolds is the synthesis of Schiff bases (or imines). These compounds, characterized by the azomethine group (-C=N-), are typically formed through the condensation of a primary amine with a carbonyl compound.[3][4]

The resulting pyrazole-based Schiff bases often demonstrate enhanced biological efficacy and serve as versatile chelating ligands for synthesizing metal complexes with unique therapeutic and catalytic properties.[5][6][7] This guide focuses on the condensation reactions of a key building block, 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, with various primary amines. We provide an in-depth exploration of the reaction mechanism, detailed experimental protocols, characterization techniques, and the rationale behind the synthetic choices, aimed at researchers and professionals in drug discovery and development.

The Underlying Chemistry: Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid, which serves to activate the aldehyde's carbonyl group towards nucleophilic attack without fully protonating the amine, which would render it non-nucleophilic.[8][9]

The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral carbinolamine (hemiaminal).

  • Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). The lone pair on the adjacent nitrogen atom then helps to expel the water molecule, forming a resonance-stabilized iminium ion. Deprotonation of the nitrogen atom yields the final Schiff base product and regenerates the acid catalyst.

Schiff_Base_Mechanism Figure 1: General Mechanism of Acid-Catalyzed Schiff Base Formation Aldehyde Pyrazolyl-Aldehyde (R-CHO) Activated_Aldehyde Protonated Aldehyde Aldehyde->Activated_Aldehyde + H+ Amine Primary Amine (R'-NH2) H_plus H+ Carbinolamine Carbinolamine Intermediate Activated_Aldehyde->Carbinolamine + R'-NH2 (Nucleophilic Attack) Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Iminium_Ion Iminium Ion Protonated_Carbinolamine->Iminium_Ion - H2O (Dehydration) Schiff_Base Schiff Base (Imine) (R-CH=N-R') Iminium_Ion->Schiff_Base - H+ Water H2O

Caption: Figure 1: General Mechanism of Acid-Catalyzed Schiff Base Formation.

Detailed Experimental Protocols

This section provides a robust, step-by-step methodology for the synthesis of Schiff bases from 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. The protocol is designed to be self-validating through in-process monitoring and clear endpoints.

Materials and Reagents
  • Aldehyde: 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

  • Amines: Various primary amines (e.g., aniline, 4-chloroaniline, 2-aminophenol, etc.)

  • Solvent: Absolute Ethanol or Methanol (reagent grade)

  • Catalyst: Glacial Acetic Acid

  • TLC: Silica gel 60 F254 plates

  • Eluent for TLC: Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, Buchner funnel, filtration apparatus, melting point apparatus.

General Synthesis Protocol

The choice of solvent is critical; ethanol and methanol are preferred as they effectively dissolve the reactants and the resulting Schiff base often precipitates upon cooling or addition of water, simplifying isolation.[10][11]

Synthesis_Workflow Figure 2: Experimental Workflow for Schiff Base Synthesis A 1. Dissolution Dissolve aldehyde (1 eq) in ethanol in a round-bottom flask. B 2. Addition Add primary amine (1 eq) and a catalytic amount (2-3 drops) of glacial acetic acid. A->B C 3. Reflux Heat the mixture to reflux (e.g., 70-80°C) for 2-8 hours. B->C D 4. Monitoring Monitor reaction completion using TLC. Visualize spots under UV light. C->D D->C Incomplete E 5. Isolation Cool the reaction mixture to room temp, then pour into crushed ice. D->E Reaction Complete F 6. Filtration & Washing Filter the solid precipitate. Wash with cold water and cold ethanol. E->F G 7. Purification Dry the crude product. Recrystallize from hot ethanol if needed. F->G H 8. Characterization Confirm structure via FT-IR, NMR, Mass Spectrometry, and Melting Point. G->H

Caption: Figure 2: Experimental Workflow for Schiff Base Synthesis.

Step-by-Step Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (1.0 equivalent) in a suitable volume of absolute ethanol (e.g., 10-15 mL per mmol of aldehyde).

  • Reagent Addition: To the stirring solution, add the selected primary amine (1.0 equivalent). Subsequently, add 2-3 drops of glacial acetic acid as a catalyst.[4][10]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol). Maintain reflux for a period of 2 to 8 hours. The reaction time will vary depending on the reactivity of the amine.[10][12]

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[13] Spot the reaction mixture against the starting aldehyde. The formation of a new, less polar spot and the consumption of the aldehyde spot indicate reaction progression.

  • Workup and Isolation: Once the reaction is complete, allow the flask to cool to room temperature. A solid product may precipitate during cooling. Pour the reaction mixture into a beaker containing crushed ice with stirring.[12] This will cause the Schiff base to precipitate fully.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid sequentially with cold distilled water and a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying and Final Product: Dry the purified product in a desiccator or a vacuum oven at a low temperature. Determine the melting point and yield, and proceed with spectroscopic characterization. For higher purity, recrystallization from hot ethanol is recommended.[9]

Substrate Versatility and Expected Outcomes

The described protocol is effective for a wide range of aromatic and heteroaromatic primary amines. Electron-donating or withdrawing groups on the amine's aromatic ring can influence reaction times and yields. The following table provides representative data based on similar pyrazole aldehyde systems described in the literature.[14][15]

Amine SubstrateTypical Reaction Time (h)Expected Yield (%)AppearanceExpected M.p. (°C)
Aniline3 - 585 - 92Pale Yellow Solid140 - 145
4-Chloroaniline2 - 488 - 95Yellow Solid145 - 150
4-Methoxyaniline4 - 682 - 90Light Yellow Solid148 - 153
2-Aminophenol3 - 585 - 93Yellow-Orange Solid>150
2-Aminopyridine4 - 675 - 85Off-white Solid135 - 140

Product Characterization: A Spectroscopic Guide

Thorough characterization is essential to confirm the successful synthesis of the target Schiff base. The key is to identify the disappearance of starting material signals and the appearance of characteristic product signals.

TechniqueKey ObservationRationale
FT-IR Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretch.[10][15][16]Confirms the condensation reaction and formation of the azomethine bond.
¹H NMR Disappearance of the sharp aldehyde proton singlet (~δ 9.5-10.0 ppm). Appearance of a new singlet for the azomethine proton (-CH=N-) in the downfield region (~δ 8.5-9.5 ppm).[6][14][15]The azomethine proton is a definitive marker for Schiff base formation. Its chemical shift is highly characteristic.
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal (~δ 190 ppm). Appearance of a new signal for the azomethine carbon (~δ 155-165 ppm).[10][14]Provides unambiguous evidence of the C=N double bond.
Mass Spec. Molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the Schiff base product.[6][10]Confirms the identity and elemental composition of the synthesized compound.

Conclusion and Future Directions

The condensation of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde with primary amines is a straightforward, efficient, and versatile method for generating a library of novel pyrazole-based Schiff bases. These compounds are of significant interest to the drug development community due to their broad biological activities.[14][17][18] Furthermore, the imine nitrogen and, in some cases, other nearby heteroatoms, make these molecules excellent ligands for the synthesis of coordination complexes, which often exhibit enhanced or novel biological properties compared to the free ligands.[5][7][10] The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the potential of this valuable class of molecules.

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  • Synthesis of pyrazole purine schiff base. ResearchGate. Available at: [Link]

  • Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). National Institutes of Health. Available at: [Link]

  • Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. ResearchGate. Available at: [Link]

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Application and Protocol Guide: Selective Reduction of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde to [3-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the selective reduction of the aldehyde functional group in 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde to its corresponding primary alcohol, [3-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanol. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols detailed herein focus on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high yield and purity of the desired product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical, field-proven protocols.

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis.[1][2] In the context of drug discovery and development, the selective reduction of complex molecules containing multiple functional groups is of paramount importance. The target molecule, 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, possesses a reactive aldehyde group and a pyrazole moiety. The pyrazole ring is a common scaffold in medicinal chemistry, known for its diverse biological activities.[3][4] Therefore, the selective modification of the aldehyde without affecting the pyrazole ring is crucial.

This guide will explore two primary, reliable methods for this reduction:

  • Method A: Sodium Borohydride Reduction. A widely used, mild, and chemoselective method for the reduction of aldehydes and ketones.[1][5]

  • Method B: Catalytic Hydrogenation. An alternative method that can be highly effective, though it may require careful optimization to prevent over-reduction or side reactions.[6][7][8]

The causality behind experimental choices, such as the selection of the reducing agent, solvent, and reaction temperature, will be thoroughly explained to provide a deeper understanding of the process.

Mechanistic Overview: Aldehyde Reduction

The reduction of an aldehyde to a primary alcohol essentially involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Sodium Borohydride (NaBH₄) Reduction Mechanism

Sodium borohydride is a source of hydride ions.[1][9] The mechanism proceeds in two key steps:

  • Nucleophilic Attack: The hydride ion from the borohydride complex attacks the partially positive carbonyl carbon of the aldehyde. This results in the formation of a new carbon-hydrogen bond and breaks the pi bond of the carbonyl group, forming an intermediate alkoxide.[2][10]

  • Protonation: The alkoxide intermediate is then protonated during the work-up step, typically by adding a mild acid or water, to yield the final primary alcohol.[1][10]

NaBH4 Reduction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Aldehyde R-CHO Alkoxide R-CH₂O⁻ Aldehyde->Alkoxide Nucleophilic Attack Hydride H⁻ (from NaBH₄) Hydride->Alkoxide Alkoxide_p R-CH₂O⁻ Alcohol R-CH₂OH Alkoxide_p->Alcohol Protonation Proton H⁺ (from H₂O or mild acid) Proton->Alcohol

Caption: Mechanism of aldehyde reduction using NaBH₄.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier (Example)
3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde≥98% PuritySigma-Aldrich
Sodium Borohydride (NaBH₄)Reagent Grade, ≥98%Sigma-Aldrich
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific
Dichloromethane (DCM)ACS GradeVWR Chemicals
Saturated Ammonium Chloride (NH₄Cl) SolutionACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR Chemicals
Palladium on Carbon (Pd/C)10 wt. % loadingSigma-Aldrich
Hydrogen (H₂) GasHigh PurityAirgas
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care.

Protocol A: Reduction using Sodium Borohydride

This protocol is favored for its simplicity, mild reaction conditions, and high chemoselectivity for aldehydes over other reducible functional groups.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the reaction rate and minimize potential side reactions.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution over 10-15 minutes. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[11]

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C to decompose the excess NaBH₄ and borate esters.[10]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.[12]

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure [3-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanol.

NaBH4 Reduction Workflow Start Dissolve Aldehyde in MeOH Cool Cool to 0 °C Start->Cool Add_NaBH4 Add NaBH₄ Cool->Add_NaBH4 Stir Stir and Monitor by TLC Add_NaBH4->Stir Quench Quench with NH₄Cl (aq) Stir->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End Pure Alcohol Product Purify->End

Caption: Workflow for the NaBH₄ reduction protocol.

Protocol B: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful reduction method, particularly for large-scale synthesis.[6][7] However, careful control of conditions is necessary to avoid reduction of the pyrazole or phenyl rings.

Step-by-Step Methodology:

  • Reaction Setup: To a hydrogenation vessel, add 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm, but may require optimization) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product as described in Protocol A.

Characterization of the Product

The structure and purity of the synthesized [3-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanol should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most indicative change will be the disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of a new singlet or doublet for the benzylic CH₂ protons (around 4.5-5.0 ppm) and a broad singlet for the hydroxyl proton.[13][14][15]

  • ¹³C NMR: The carbonyl carbon signal (around 190 ppm) will be replaced by a signal for the benzylic carbon (around 60-70 ppm).

Proton/CarbonExpected Chemical Shift (δ, ppm) - AldehydeExpected Chemical Shift (δ, ppm) - Alcohol
Aldehyde/Benzylic H~10.0 (s, 1H)~4.7 (s, 2H)
Hydroxyl H-Variable, broad singlet
Aldehyde/Benzylic C~192~65
Infrared (IR) Spectroscopy

The IR spectrum of the product will show the disappearance of the strong carbonyl (C=O) stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretching band (around 3200-3600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the product.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider adding a slight excess of NaBH₄. Ensure the methanol is anhydrous, as water can react with the reducing agent.

  • Side Reactions: The pyrazole ring is generally stable to NaBH₄ reduction.[3] However, under harsh conditions or with stronger reducing agents, the ring could potentially be reduced. Sticking to the recommended mild conditions is crucial.

  • Low Yield: Poor extraction efficiency can lead to low yields. Ensure thorough extraction with a suitable organic solvent. The work-up should be performed promptly after quenching to avoid potential degradation of the product.

  • Catalytic Hydrogenation Issues: If catalytic hydrogenation leads to over-reduction (reduction of the aromatic or pyrazole rings), reduce the hydrogen pressure, lower the reaction temperature, or use a less active catalyst.

Conclusion

The reduction of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde to [3-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanol is a straightforward yet critical transformation in synthetic organic chemistry. The sodium borohydride method presented here offers a reliable, high-yielding, and selective protocol suitable for laboratory-scale synthesis. For larger-scale applications, catalytic hydrogenation can be a viable alternative with careful optimization. By following the detailed protocols and understanding the underlying principles, researchers can confidently and efficiently synthesize this valuable alcohol intermediate.

References

  • Master Organic Chemistry. (n.d.). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [https://www.masterorganicchemistry.com/2011/08/12/sodium-borohydride-na bh4-as-a-reagent-in-organic-chemistry/]([Link] bh4-as-a-reagent-in-organic-chemistry/)

  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 33. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]

  • University of Cambridge. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat 30NP. Apollo - University of Cambridge Repository. Retrieved from [Link]

  • Červený, L., Křížová, H., & Růžička, V. (1987). Catalytic hydrogenation of aromatic aldehydes and ketones over ruthenium catalysts.
  • Ono, A., & Hayakawa, H. (1987). Selective reduction of aromatic aldehyde in the presence of aromatic ketone by NaBH4 and SnCl2 in THF. Chemistry Letters, 16(5), 853-854.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • American Chemical Society. (2018). Visible-Light-Induced Catalytic Transfer Hydrogenation of Aromatic Aldehydes by Palladium Immobilized on Amine-Functionalized Iron-Based Metal–Organic Frameworks.
  • Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 33.
  • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1212.
  • Oriental Journal of Chemistry. (2014). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry, 30(2), 631-635.
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  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • University of California, Irvine. (n.d.). NaBH4 Reduction of Ketone to Alcohol.
  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • Sankpal, S. A., et al. (2016). Synthesis and antibacterial evaluations of (3, 5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes. Journal of Chemical and Pharmaceutical Research, 8(8), 574-578.
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  • The Royal Society of Chemistry. (n.d.). Supplementary Information for an article on catalytic reduction.
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  • ResearchGate. (n.d.). Figure S10. 1 H NMR spectrum of benzyl alcohol, (–)-sparteine and their.... Retrieved from [Link]

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  • TSI Journals. (n.d.). A convenient and green synthesis of (Z)-4-((1, 3-diphenyl-1H-pyrazol-4-yl) methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one promoted by L-proline. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228.
  • MDPI. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 26(11), 3169.
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  • ACS Publications. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters, 23(13), 5098-5102.
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  • The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific Suzuki-Miyaura cross-coupling reaction. Our goal is to provide you with actionable insights, grounded in mechanistic principles, to help you overcome common experimental hurdles and maximize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction couples an organoboron species, in this case, a pyrazole-based boronic acid or ester, with an aryl halide, 3-bromobenzaldehyde.[1][2][3] While robust, the success of this reaction is highly dependent on the careful selection and optimization of several key parameters.

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Reaction Scheme & Mechanism

The overall transformation is as follows:

Figure 1: General reaction scheme for the Suzuki-Miyaura synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde.

The catalytic cycle, a cornerstone of understanding and troubleshooting this reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Active Pd(0) Catalyst OxAdd [Ar-Pd(II)-X]L2 Oxidative Addition Complex Pd(0)L2->OxAdd Oxidative Addition Transmetalation_Complex [Ar-Pd(II)-Ar']L2 Transmetalation Complex OxAdd->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (Ar-Ar') Transmetalation_Complex->Product ArX 3-Bromobenzaldehyde (Ar-X) ArX->OxAdd ArB Pyrazole Boronic Ester (Ar'-B(OR)2) ArB->Transmetalation_Complex Base Base (e.g., K2CO3) Base->Transmetalation_Complex Activates Boron & facilitates step caption Figure 2. Simplified Suzuki-Miyaura Catalytic Cycle.

Figure 2. Simplified Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Guide & FAQs

Issue 1: Low or No Product Yield

Q1: I'm seeing very low conversion of my starting materials. My TLC/LC-MS shows mostly unreacted 3-bromobenzaldehyde. What's the most likely cause?

A: This is a classic symptom of an inactive or inefficient catalytic cycle. The most common culprits are the palladium catalyst itself, the reagents, or suboptimal reaction conditions that prevent the cycle from turning over.

Troubleshooting Steps:

  • Verify Catalyst Activity: The active catalytic species is Pd(0).[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Some Pd(0) sources like Pd₂(dba)₃ can also degrade over time.

    • Action: Run a control reaction with a known, highly reactive substrate pair (e.g., iodobenzene and phenylboronic acid) using the same catalyst batch. If this control fails, your catalyst is likely inactive.

    • Pro-Tip: Consider using modern palladium precatalysts (e.g., Buchwald G3/G4 palladacycles) which are designed for clean and efficient generation of the active Pd(0) species.[4][5]

  • Check Reagent Quality, Especially the Boronic Ester: Boronic acids and their esters are often the weak link in Suzuki couplings. The instability of these reagents is a frequent cause of low yields.[2][4]

    • Protodeboronation: The C-B bond can be cleaved by water or acidic protons, converting your pyrazole boronic ester back to 1-methyl-1H-pyrazole. This is a major side reaction.[6]

    • Purity: Verify the purity of your 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole by ¹H NMR. Pinacol esters are generally more stable than the corresponding boronic acids.[2][7]

    • Action: Use a fresh, high-purity batch of the boronic ester. Ensure it has been stored under anhydrous and inert conditions. Using a slight excess (1.2-1.5 equivalents) can help compensate for minor degradation.[8]

  • Ensure Anhydrous & Inert Conditions: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, forming palladium black and halting the reaction.[2][6]

    • Action: Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 30-60 minutes or using freeze-pump-thaw cycles).[9][10] Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen).

Q2: My reaction starts but seems to stall, leaving significant amounts of starting material. What should I investigate?

A: This often points to issues with the reaction conditions, particularly the base or solvent system, which are crucial for the transmetalation step.

Troubleshooting Steps:

  • Evaluate Your Choice of Base: The base plays a critical role in activating the boronic ester to form a more nucleophilic borate species, which is necessary for transmetalation.[1][11][12][13]

    • Insufficient Basicity: If the base is too weak, the borate complex won't form efficiently.

    • Poor Solubility: The base must have some solubility in the reaction medium to be effective.

    • Action: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common and effective choices.[9] If you suspect solubility issues, especially in solvents like toluene, using a phase-transfer catalyst (e.g., TBAB) or switching to a solvent system with some water (e.g., Toluene/H₂O, Dioxane/H₂O) can be beneficial.[8][10]

  • Re-evaluate the Solvent System: The solvent must solubilize all components (to varying degrees) and be stable at the reaction temperature.

    • Common Solvents: Aprotic polar solvents like Dioxane, THF, or DMF, often with a small amount of water, are standard.[2][9]

    • Action: A 4:1 or 5:1 mixture of an organic solvent (like Dioxane or THF) and water is a very common starting point for Suzuki reactions.[9] The water aids in dissolving the base and facilitating the formation of the active borate species.

Issue 2: Formation of Impurities and Side Products

Q3: I'm getting my desired product, but the yield is low and I see significant side products. What are they and how can I minimize them?

A: The most common side reactions in Suzuki couplings are homocoupling of the boronic ester and dehalogenation of the aryl halide.[2][6]

Troubleshooting Steps:

  • Minimizing Homocoupling (Pyrazole-Pyrazole Dimer): This occurs when two molecules of the pyrazole boronic ester couple together. It is often promoted by the presence of oxygen or Pd(II) species.[2]

    • Cause: Inefficient reduction of a Pd(II) precatalyst or exposure of the reaction to air can lead to oxidative homocoupling.

    • Action:

      • Rigorously exclude oxygen from your reaction.[2]

      • Add the palladium catalyst last, after all other reagents are mixed and the system is under an inert atmosphere.

      • Ensure your boronic ester is of high quality, as impurities can sometimes promote side reactions.

  • Minimizing Dehalogenation (Formation of Benzaldehyde): This side reaction replaces the bromine on 3-bromobenzaldehyde with a hydrogen atom.

    • Cause: This can happen if a hydride source is present in the reaction mixture, which can be generated from certain solvents (like alcohols) or bases at elevated temperatures.[2]

    • Action:

      • Avoid using alcohol as a primary solvent if dehalogenation is a problem.

      • Ensure the reaction temperature is not excessively high. Screen temperatures from 80°C to 110°C.[9]

Side_Reactions cluster_main Desired Reaction cluster_side Common Side Reactions ArBr 3-Bromobenzaldehyde Product Desired Product ArBr->Product Dehalo Dehalogenation Product (Benzaldehyde) ArBr->Dehalo Hydride Source ArBpin Pyrazole Boronic Ester ArBpin->Product Homo Homocoupling Product (Pyrazole-Pyrazole) ArBpin->Homo O₂ / Pd(II) caption Figure 3. Competing reaction pathways.

Figure 3. Competing reaction pathways.
Issue 3: Purification Challenges

Q4: My reaction worked, but I'm having trouble purifying the final product. The impurities are very close to my product on the TLC plate.

A: This is often due to the formation of structurally similar byproducts, like the homocoupled pyrazole dimer or residual starting materials.

Troubleshooting Steps:

  • Optimize the Reaction: The best purification is a clean reaction. Revisit the steps in Issue 2 to minimize side product formation. A cleaner crude reaction mixture will make purification significantly easier.

  • Purification Strategy:

    • Work-up: A standard aqueous work-up will remove the inorganic base and salts. Extract with a suitable organic solvent like ethyl acetate.

    • Crystallization: If your product is a solid, recrystallization is an excellent method for purification.[14][15][16] Experiment with different solvent systems (e.g., hexanes/ethyl acetate, hexanes/methanol).

    • Column Chromatography: If crystallization is not effective, silica gel column chromatography is the standard method. Use a gradient elution system, starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a more polar solvent (like ethyl acetate) to achieve good separation.

Recommended Starting Protocol & Optimization

This protocol is a robust starting point. Optimization may be required based on your specific results.

ParameterRecommended ConditionRationale & Notes
Aryl Halide 3-Bromobenzaldehyde1.0 equivalent. Ensure high purity.[17][18][19]
Boronic Ester 1-Methyl-4-(...)-1H-pyrazole1.2 equivalents. A slight excess helps drive the reaction to completion.[20]
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)2-5 mol%. Tetrakis is a reliable Pd(0) source. PdCl₂(dppf) is a robust Pd(II) precatalyst.[21]
Base K₂CO₃ or Cs₂CO₃2.0 - 2.5 equivalents. Cs₂CO₃ is more soluble and basic, often giving better results.[9]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)The aqueous portion is crucial for dissolving the base and activating the boron species.[9]
Temperature 90 - 100 °CA good starting range. Monitor by TLC/LC-MS for completion.[9]
Atmosphere Inert (Argon or Nitrogen)Absolutely critical to prevent catalyst decomposition.[10]

Experimental Workflow:

workflow A 1. Add Reagents to Flask (Aryl Halide, Boronic Ester, Base) B 2. Seal & Purge (Evacuate and backfill with Ar/N₂ 3x) A->B C 3. Add Degassed Solvent B->C D 4. Add Pd Catalyst C->D E 5. Heat to Reaction Temp (e.g., 90-100 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Reaction Work-up (Quench, Extract, Dry) F->G H 8. Purification (Column Chromatography / Recrystallization) G->H I 9. Characterization (NMR, MS) H->I caption Figure 4. Recommended experimental workflow.

Figure 4. Recommended experimental workflow.

References

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
  • Matos, K., & Soderquist, J. A. (1998). A new and efficient method for the synthesis of α,β-unsaturated boronic esters and its application in the Suzuki-Miyaura cross-coupling reaction. The Journal of Organic Chemistry, 63(3), 461-470.
  • Wikipedia. (n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromobenzaldehyde. Retrieved from [Link]

  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(12), 3419-3426.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]

  • bbzfrankie - WordPress.com. (2013). How to prepare 3-Bromobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US4036887A - Preparation of 3-bromobenzaldehyde.
  • Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
  • Scilit. (n.d.). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
  • R Discovery. (2001).
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • Taylor & Francis Online. (2022). Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.).
  • KTU ePubl. (n.d.).
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • SpringerLink. (n.d.). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one.

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Technical Support Center: Purification of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (CAS No: 179055-93-7). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. We will explore the underlying principles of common purification strategies, provide detailed protocols, and offer troubleshooting solutions to frequently asked questions.

FAQ 1: Initial Assessment - Which Purification Path Should I Choose?

The optimal purification strategy for 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The decision process below can help guide your choice.

Purification_Decision_Tree start Crude Product Analysis (TLC, ¹H NMR, LC-MS) q_impurities What are the major impurities? start->q_impurities imp_polar Polar Impurities (e.g., Carboxylic Acid) q_impurities->imp_polar Oxidation byproduct imp_nonpolar Non-polar Impurities (e.g., Starting Materials) q_impurities->imp_nonpolar Unreacted SMs imp_isomer Isomeric Impurities q_impurities->imp_isomer Side-reactions q_solid Is the crude product a solid? method_chrom Column Chromatography q_solid->method_chrom No / Oily method_recrys Recrystallization q_solid->method_recrys Yes method_wash Aqueous Wash (NaHCO₃) or Bisulfite Adduct imp_polar->method_wash imp_nonpolar->method_chrom imp_isomer->method_chrom method_wash->q_solid method_chrom->q_solid end_node Pure Product (>98% by HPLC/NMR) method_chrom->end_node method_recrys->end_node

Caption: Decision tree for selecting a primary purification method.

Comparison of Primary Purification Methods
MethodPrincipleProsConsBest For
Column Chromatography Differential adsorption of components onto a stationary phase (e.g., silica gel).High resolution for complex mixtures; separates non-polar impurities and isomers.[1]Can be time-consuming and solvent-intensive; potential for product decomposition on acidic silica.[2]Crude mixtures with multiple components of varying polarity.
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.Cost-effective, highly scalable, yields very pure crystalline material.[1]Requires the compound to be a solid; finding a suitable solvent can be trial-and-error; not effective for impurities with similar solubility.Post-chromatography polishing or purification of relatively clean (>85%) solid crude product.
Bisulfite Adduct Formation Reversible chemical reaction of the aldehyde with sodium bisulfite to form a water-soluble salt.[3]Highly selective for aldehydes; excellent for removing non-aldehyde impurities; avoids chromatography.[4][5]Not effective for separating other aldehyde impurities; requires an additional regeneration step.Removing stubborn non-carbonyl impurities, especially when chromatography is problematic.

FAQ 2: Troubleshooting Column Chromatography

Question: My compound is streaking on the TLC plate and giving poor separation during column chromatography. What's happening?

Answer: Streaking is a common issue when purifying compounds with basic nitrogen atoms, like the pyrazole ring in your molecule, on standard silica gel. The acidic nature of silica gel (due to silanol groups, Si-OH) can lead to strong, non-specific binding with the basic pyrazole, causing the compound to move unevenly down the column.

  • Expertise & Causality: The lone pair of electrons on the pyrazole nitrogen acts as a Lewis base, interacting strongly with the acidic silanol groups. This interaction slows the compound's elution in an unpredictable manner, leading to broad, streaky bands and poor separation from nearby impurities.

  • Troubleshooting Solutions:

    • Neutralize the Silica: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia solution, to your eluent system (typically 0.1-1% v/v).[6] This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[7] However, always run a TLC on the new stationary phase first, as the elution order of compounds can change.

    • Check for Decomposition: Aldehyd functional groups can sometimes be unstable on silica gel.[2] If you suspect decomposition, minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution or by employing flash chromatography techniques.

Protocol 1: Neutralized Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). For every 100 g of silica, add 1 mL of triethylamine to the slurry and mix thoroughly.

  • Column Packing: Pack the column with the neutralized silica slurry.

  • Eluent Preparation: Prepare your mobile phase (eluent) and add the same percentage of triethylamine (e.g., 0.1-1%) to ensure the column remains neutralized throughout the purification.

  • Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" technique often results in better band resolution than loading in a liquid solution.

  • Elution & Monitoring: Run the column, collecting fractions and monitoring them by TLC.[1] Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed along with the eluent.

FAQ 3: Mastering Aldehyde-Specific Purification

Question: Column chromatography isn't working well, and my compound is an oil, so I can't recrystallize it. Is there another way?

Answer: Absolutely. This is a perfect scenario for purification via reversible chemical derivatization. By forming the sodium bisulfite adduct, you can selectively pull the aldehyde out of the crude mixture into an aqueous layer, leaving organic-soluble impurities behind.[4] The pure aldehyde is then easily regenerated.[3] This technique is powerful because it relies on chemical reactivity rather than polarity or solubility differences.[5]

Bisulfite_Workflow cluster_0 Step 1: Adduct Formation & Extraction cluster_1 Step 2: Aldehyde Regeneration crude Crude Product (in miscible solvent like MeOH) add_bisulfite Add Saturated Aq. Sodium Bisulfite (NaHSO₃) crude->add_bisulfite shake Vigorous Shaking (Separatory Funnel) add_bisulfite->shake extract Add Water & Immiscible Organic Solvent (e.g., EtOAc) shake->extract separate Separate Layers extract->separate aq_layer Aqueous Layer (Contains Bisulfite Adduct) separate->aq_layer Adduct org_layer Organic Layer (Contains Impurities) separate->org_layer Impurities add_base Add Base (e.g., NaHCO₃ or NaOH) until pH > 8 aq_layer->add_base extract_final Extract with Organic Solvent (e.g., EtOAc) add_base->extract_final dry Dry Organic Layer (Na₂SO₄) & Evaporate extract_final->dry pure_product Pure Aldehyde dry->pure_product

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Protocol 2: Purification via Sodium Bisulfite Adduct

This protocol is adapted from established methods for aromatic aldehyde purification.[4][5]

  • Dissolution: Dissolve the crude 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde mixture in a minimal amount of a water-miscible solvent like methanol or ethanol (e.g., 1 g of crude in 5-10 mL of methanol).[5]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add 1.5-2.0 equivalents of a freshly prepared, saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 5-10 minutes. A white precipitate of the adduct may form.[3]

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to the funnel. Shake again to partition the components.

  • Separation: Carefully separate the two layers.

    • Aqueous Layer: This layer contains the water-soluble bisulfite adduct of your desired aldehyde.

    • Organic Layer: This layer contains the non-aldehyde impurities. It can be discarded or processed to recover other components.

  • Regeneration: Place the collected aqueous layer back into the separatory funnel. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution until the pH of the aqueous layer is basic (pH 8-10, check with pH paper).[2] This reverses the reaction and regenerates the free aldehyde.

  • Final Extraction: Extract the regenerated aldehyde from the aqueous layer with fresh portions of an organic solvent (e.g., 3x with ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde.

FAQ 4: Recrystallization - A Guide to Solvent Selection

Question: My crude product is a solid with a purity of about 90%. How do I perform a successful recrystallization?

Answer: Recrystallization is an excellent choice here. The success of this technique hinges entirely on selecting the right solvent. An ideal solvent will dissolve your compound completely when hot but poorly when cold, while impurities remain soluble (or insoluble) at all temperatures.

  • Trustworthiness through Systematic Approach: A haphazard approach to solvent selection wastes time and material. A systematic screening using small amounts of your crude product is a self-validating method to identify the optimal conditions.

Protocol 3: Recrystallization Solvent Screening
  • Preparation: Place a small amount of your crude solid (approx. 20-30 mg) into several small test tubes.

  • Screening: To each tube, add a different solvent from the list below, starting with a few drops at room temperature.

  • Observation:

    • If the solid dissolves immediately at room temperature, the solvent is too good. Discard.

    • If the solid does not dissolve at room temperature, heat the tube gently (e.g., in a warm water bath). Add more solvent dropwise until the solid just dissolves.

    • Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • An ideal solvent is one where the compound dissolves when hot and forms well-defined crystals upon cooling.

  • Solvent Pairs: If no single solvent is ideal, try a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) while hot. Then, add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow to cool.

Common Solvents for Screening (In Order of Increasing Polarity)
SolventBoiling Point (°C)Notes
Hexanes / Heptane69 / 98Good for non-polar compounds.
Toluene111Good for aromatic compounds.
Ethyl Acetate (EtOAc)77A versatile, mid-polarity solvent.
Isopropanol (IPA)82Often a good choice for moderately polar compounds.
Ethanol (EtOH)78More polar than IPA.
Water100Only if the compound has very polar groups.

References

  • BenchChem. (2025).
  • ResearchGate. (2015). Is it possible to purify aldehyde by column?
  • ChemicalBook. (n.d.). 3-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE synthesis.
  • BenchChem. (2025).
  • Chem-Impex. (n.d.). 3-(1H-Pyrazol-1-ylmethyl)benzaldehyde.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture?
  • MDPI. (2022).
  • Semantic Scholar. (1974). Chromatography of aromatic acids and aldehydes and phenols on cross-linked polyvinylpyrrolidone.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • BenchChem. (2025). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds.
  • Reddit. (2015). Purifying aldehydes?
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.

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Improving the stability of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. This document provides in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions to help you mitigate stability issues and ensure the success of your reactions.

Introduction: Understanding the Stability Challenges

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is a valuable intermediate in the synthesis of a wide range of biologically active molecules. However, like many aromatic aldehydes, it is susceptible to degradation under common reaction conditions. The primary stability concerns stem from the reactivity of the aldehyde functional group, which is prone to oxidation, and potential reactions involving the pyrazole ring under certain conditions.

The most common degradation pathway is the oxidation of the aldehyde to the corresponding carboxylic acid. This can be promoted by atmospheric oxygen, oxidizing agents present in the reaction mixture, and even certain solvents upon prolonged storage. Additionally, side reactions can occur under strongly acidic or basic conditions, potentially affecting the integrity of the pyrazole ring.

This guide will equip you with the knowledge to anticipate and counteract these stability issues, leading to improved reaction yields, higher purity of products, and more reproducible results.

Frequently Asked Questions (FAQs)

Q1: My reaction with 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is giving low yields. How can I determine if the starting material is degrading?

A1: The first step is to assess the purity of your starting material. Before starting your reaction, run a quick analysis using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results to a reference standard or the certificate of analysis.

During the reaction, you can monitor for the appearance of a new spot on TLC or a new peak in your HPLC chromatogram that could correspond to the oxidized carboxylic acid byproduct. LC-MS is a powerful tool to identify this byproduct by its mass.[1][2][3]

Q2: What are the optimal storage conditions for 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde to ensure its long-term stability?

A2: To minimize degradation, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C. It is also advisable to protect it from light. For long-term storage, consider storing it in a desiccator to prevent moisture absorption.

Q3: Can I use any solvent for my reaction?

A3: Solvent choice is critical. Avoid using solvents that are prone to forming peroxides, such as unstabilized tetrahydrofuran (THF) or diethyl ether, as these can accelerate the oxidation of the aldehyde. If you must use these solvents, ensure they are freshly distilled or tested for peroxides before use. Opt for high-purity, degassed solvents whenever possible.

Q4: My reaction requires basic conditions. What precautions should I take?

A4: While the pyrazole ring is generally stable, prolonged exposure to strong bases at elevated temperatures can lead to side reactions.[4][5][6] If possible, use milder bases or shorter reaction times. Running the reaction under an inert atmosphere is crucial to prevent base-catalyzed aerobic oxidation.

Troubleshooting Guides

Issue 1: Low Yield and Formation of an Impurity Identified as the Carboxylic Acid

This is the most common issue, arising from the oxidation of the aldehyde.

Troubleshooting Workflow:

start Low yield & Carboxylic Acid Impurity Detected check_atmosphere Was the reaction run under an inert atmosphere? start->check_atmosphere check_solvents Were solvents degassed and peroxide-free? check_atmosphere->check_solvents Yes implement_inert Action: Re-run under N2 or Ar atmosphere. check_atmosphere->implement_inert No check_reagents Are any reagents potential oxidants? check_solvents->check_reagents Yes purify_solvents Action: Use freshly distilled/degassed solvents. check_solvents->purify_solvents No reagent_sub Action: Substitute or purify the suspected reagent. check_reagents->reagent_sub Yes protecting_group Advanced Solution: Consider an aldehyde protecting group. check_reagents->protecting_group No end_point Improved Yield and Purity implement_inert->end_point purify_solvents->end_point reagent_sub->end_point protecting_group->end_point

Caption: Troubleshooting workflow for aldehyde oxidation.

Detailed Steps:

  • Inert Atmosphere: Oxygen from the air is a primary culprit. Ensure your reaction is performed under a positive pressure of an inert gas like nitrogen or argon. This can be achieved by using a balloon filled with the inert gas or a Schlenk line.

  • Solvent Purity: Degas your solvents before use. This can be done by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method for more sensitive reactions.

  • Antioxidant Additives: For particularly sensitive reactions, the addition of a radical scavenger or antioxidant like Butylated Hydroxytoluene (BHT) in catalytic amounts can be beneficial. However, ensure this is compatible with your desired reaction.

Issue 2: Reaction Failure or Multiple Unidentified Byproducts in Multi-step Synthesis

When 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is subjected to harsh reagents (e.g., strong nucleophiles like Grignard reagents or strong reducing agents like LiAlH4) intended for another functional group in the molecule, the aldehyde can react non-selectively.[7][8]

Solution: Aldehyde Protection

The most robust strategy is to temporarily "mask" the aldehyde as a less reactive functional group. The most common and effective protecting group for aldehydes is a cyclic acetal.[9][10][11]

Acetal Protection Mechanism:

aldehyde Pyrazole-Benzaldehyde diol Ethylene Glycol + Acid Catalyst (e.g., PTSA) aldehyde->diol Protection acetal Protected Aldehyde (Cyclic Acetal) diol->acetal reaction Perform Desired Reaction (e.g., Grignard, Reduction) acetal->reaction deprotection Aqueous Acid Workup (e.g., dil. HCl) reaction->deprotection Deprotection final_product Final Product with Aldehyde Restored deprotection->final_product

Caption: Acetal protection and deprotection workflow.

Experimental Protocol: Acetal Protection

  • Dissolve 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (1 equivalent) in a suitable solvent like toluene or dichloromethane.

  • Add ethylene glycol (1.1 to 1.5 equivalents).

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or a Lewis acid.

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC or GC until the starting aldehyde is consumed.

  • Upon completion, cool the reaction, wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, and then with brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the protected aldehyde.

The resulting acetal is stable to bases, organometallics, and hydrides.[7][10] After your desired transformation is complete, the aldehyde can be easily regenerated by stirring the acetal in a mixture of an organic solvent and aqueous acid (e.g., dilute HCl).

Preventative Measures and Best Practices

To ensure the stability and reliability of your reactions involving 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, adhere to the following best practices:

ParameterRecommendationRationale
Storage Store at 2-8°C under an inert atmosphere (N2 or Ar), protected from light.Minimizes thermal degradation and photo-oxidation.
Atmosphere Always conduct reactions under a positive pressure of an inert gas.Prevents aerobic oxidation of the aldehyde, a primary degradation pathway.[12][13]
Solvents Use high-purity, anhydrous, and degassed solvents. Avoid peroxide-forming solvents unless freshly purified.Removes dissolved oxygen and potential oxidizing contaminants.
pH Control Avoid prolonged exposure to strongly acidic or basic conditions, especially at high temperatures.Can prevent potential side reactions on the pyrazole ring and minimize base-catalyzed oxidation.[14][15][16]
Purity Check Always verify the purity of the starting material before use via TLC, HPLC, or NMR.Ensures that degradation has not occurred during storage.
Reaction Monitoring Actively monitor reaction progress to avoid unnecessarily long reaction times.Reduces the opportunity for time-dependent degradation of the starting material or product.

Analytical Methods for Detecting Degradation

A crucial aspect of troubleshooting is the ability to reliably detect and quantify the starting material and any degradation products.

Analytical TechniqueApplication
HPLC-UV/MS Quantitative analysis of the starting aldehyde and its carboxylic acid degradation product. MS detection provides definitive mass identification.[1][2]
GC-MS Suitable for analyzing the purity of the aldehyde and identifying volatile byproducts. Derivatization may be necessary.[2][17]
¹H NMR Spectroscopy Can be used to assess purity. The aldehyde proton will have a characteristic chemical shift (around 9-10 ppm). The appearance of new signals or disappearance of the aldehyde proton can indicate degradation.
TLC A quick, qualitative method to monitor the progress of a reaction and check for the formation of more polar byproducts, such as the carboxylic acid, which will typically have a lower Rf value.

By implementing these strategies and maintaining a proactive approach to experimental design, you can significantly improve the stability of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde in your reactions, leading to more successful and reproducible synthetic outcomes.

References

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available from: [Link]

  • Rindgen, D., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2133.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available from: [Link]

  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Available from: [Link]

  • El-Demerdash, A., et al. (2022). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • Bohrium. (2019). Chromatographic methods and sample pretreatment techniques for aldehydes determination in biological, food, and environmental samples. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available from: [Link]

  • CDC. METHODS FOR DETERMINING ALDEHYDES IN AIR. Available from: [Link]

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  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • PMC - NIH. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4433.
  • PubMed. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions, 304, 123-133.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • Slideshare. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available from: [Link]

  • PubMed. (2004). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 93(6), 1465-1475.
  • Organic Syntheses Procedure. 4. Available from: [Link]

  • ACS Earth and Space Chemistry. (2021). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. ACS Earth and Space Chemistry, 5(11), 3122-3132.
  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Available from: [Link]

  • ResearchGate. (2017). Atmospheric degradation of 2- nitrobenzaldehyde: Photolysis and reaction with OH radicals.
  • RWTH Publications. A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Available from: [Link]

  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

  • Google Patents. CN107216242B - Method for synthesizing aromatic aldehydes, aromatic ketones and aryl esters by iron-catalyzed oxidation of alkyl aromatic compounds.
  • ResearchGate. (2013). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.
  • Turk J Pharm Sci. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
  • Who we serve. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Erotic Solvents (DESs).
  • ACS Publications. The Synthesis of Aromatic Aldehydes. Available from: [Link]

  • ResearchGate. (2007).
  • ResearchGate. Synthetic pathway for fluorinated pyrazole aldehydes. Available from: [Link]

  • PubMed. (1981). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 3(3), 125-137.
  • PubChem. 3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)benzaldehyde. Available from: [Link]

  • PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
  • ResearchGate. Effect of pH on the activity and stability of immobilized ALDH and free.... Available from: [Link]

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Technical Support Center: Scaling Up the Synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. As a key building block in pharmaceutical research, reliable and scalable access to this compound is crucial. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address challenges that may arise during the scale-up of its synthesis.

The most common and scalable synthetic route to 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction joins an organoboron species with an organohalide.[1] For this specific synthesis, the typical coupling partners are 1-methyl-4-pyrazole boronic acid (or its ester) and 3-formylphenyl bromide (or iodide).

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Low or No Product Yield

Question: My Suzuki-Miyaura coupling reaction for the synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in a Suzuki-Miyaura coupling is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Catalyst Inactivity:

  • Explanation: The palladium catalyst is the heart of the reaction. If it's inactive, the catalytic cycle will not proceed.[1] Inactivity can be caused by oxidation of the Pd(0) species or the presence of catalyst poisons.

  • Solutions:

    • Degassing: Ensure that the reaction mixture is thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.[2] Purging with an inert gas like argon or nitrogen for an extended period before adding the catalyst is crucial.[3]

    • Catalyst Choice: While Pd(PPh₃)₄ is a common choice, consider using more robust and air-stable pre-catalysts, especially for larger-scale reactions.[4][5] Buchwald or Nolan-type pre-catalysts are often more effective.[4]

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[2]

2. Issues with Boronic Acid/Ester:

  • Explanation: Boronic acids can be unstable and undergo protodeboronation (loss of the boronic acid group) or form unreactive cyclic anhydrides (boroxines).[2][6]

  • Solutions:

    • Quality Check: Use fresh, high-quality boronic acid or a more stable boronate ester (e.g., a pinacol ester).

    • Stoichiometry: A slight excess (1.1-1.5 equivalents) of the boronic acid derivative can sometimes compensate for any degradation.

    • Base Selection: The base activates the boronic acid for transmetalation.[4] While carbonates (K₂CO₃, Cs₂CO₃) are common, stronger bases like phosphates (K₃PO₄) or hydroxides might be necessary for less reactive substrates.[3] However, be mindful that strong bases can promote side reactions.[1]

3. Inefficient Transmetalation:

  • Explanation: The transfer of the pyrazole group from boron to palladium is a critical step. Inefficient transmetalation can halt the catalytic cycle.

  • Solutions:

    • Solvent System: A mixture of an organic solvent (like dioxane, THF, or DMF) and water is often used.[2][3] Water can facilitate the dissolution of the base and promote the formation of the active boronate species.

    • Temperature: While many Suzuki couplings proceed at elevated temperatures (e.g., 75-120 °C), excessive heat can lead to catalyst decomposition or side reactions.[3][7] Optimization of the reaction temperature is key.

4. Side Reactions:

  • Explanation: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield.

  • Common Side Reactions and Mitigation:

    • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[2] Thorough degassing is the primary preventative measure.

    • Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can be promoted by certain solvents or impurities.[2]

    • Protodeboronation: As mentioned, the boronic acid can be cleaved by acidic protons. Using an appropriate base and anhydrous solvents (if not using an aqueous system) can minimize this.[6]

Formation of Impurities and Purification Challenges

Question: My reaction produces the desired product, but it is contaminated with significant impurities that are difficult to remove by standard column chromatography or recrystallization. What are these impurities and how can I minimize their formation and improve purification?

Answer: The presence of persistent impurities is a common challenge in scaling up organic syntheses.

1. Common Impurities and Their Origins:

ImpurityOriginMitigation Strategies
Homocoupled Pyrazole Reaction of two pyrazole boronic acid molecules.[2]Thoroughly degas the reaction mixture. Use a high-quality palladium catalyst.
Homocoupled Benzaldehyde Reaction of two 3-formylphenyl halide molecules.Optimize catalyst and ligand choice.
Unreacted Starting Materials Incomplete reaction.Increase reaction time, temperature (with caution), or catalyst loading. Ensure efficient mixing.
Dehalogenated Benzaldehyde Reduction of the 3-formylphenyl halide.[2]Use purified solvents. Avoid sources of hydride (e.g., certain reducing agents as impurities).
Boronic Acid-Related Byproducts Boroxine formation or other degradation products.[6]Use fresh boronic acid or a stable ester. Optimize the base and solvent system.

2. Strategies for Improved Purification:

  • Recrystallization: This is often the most effective method for purifying solid products on a larger scale. A systematic solvent screen is recommended to find a solvent or solvent mixture that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while the impurities remain soluble.

  • Acid-Base Extraction: If the impurities have different acidic or basic properties than the product, a liquid-liquid extraction with an acidic or basic aqueous solution can be an effective purification step. Pyrazole derivatives can sometimes be purified by forming an acid addition salt, crystallizing it, and then neutralizing it to recover the purified product.[8]

  • Chromatography Optimization:

    • Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to separate closely eluting compounds.

    • Stationary Phase: If silica gel is not providing adequate separation, consider using other stationary phases like alumina or reverse-phase silica.

Scale-Up Challenges

Question: I have a reliable lab-scale procedure, but I'm encountering problems when scaling up the reaction, such as inconsistent yields and longer reaction times. What factors should I consider for a successful scale-up?

Answer: Scaling up a reaction is not always a linear process. Several factors that are negligible on a small scale can become significant on a larger scale.

1. Mixing and Heat Transfer:

  • Explanation: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, which can cause side reactions or catalyst decomposition. Heat transfer is also less efficient, which can make it difficult to control the reaction temperature.

  • Solutions:

    • Mechanical Stirring: Use a mechanical stirrer instead of a magnetic stir bar to ensure efficient mixing in larger flasks or reactors.

    • Controlled Addition: For exothermic reactions, add reagents slowly and monitor the internal temperature carefully.

    • Reactor Design: For very large scales, a jacketed reactor with controlled heating and cooling is essential.

2. Reagent Purity and Stoichiometry:

  • Explanation: Impurities in starting materials can have a more pronounced effect on a larger scale. Precise control of stoichiometry is also more critical.

  • Solutions:

    • Reagent Qualification: Test the purity of all reagents before use.

    • Accurate Measurement: Use accurate balances and volumetric glassware to ensure correct stoichiometry.

3. Work-up and Isolation:

  • Explanation: Procedures that are simple on a small scale, like extractions and filtrations, can become cumbersome and lead to product loss on a larger scale.

  • Solutions:

    • Optimize Procedures: Develop a work-up procedure that is efficient and minimizes product loss. For example, use a larger separatory funnel for extractions and a Büchner funnel for filtrations.

    • Minimize Transfers: Each transfer of the reaction mixture from one vessel to another can result in some loss of material. Plan the work-up to minimize the number of transfers.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for this Suzuki-Miyaura coupling?

A1: While Pd(PPh₃)₄ is a classic choice, more modern catalyst systems often provide better results, especially for scale-up. A combination of a palladium source like Pd(OAc)₂ or a pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand is often more efficient.[2][4] The optimal combination may require some screening.

Q2: Which boronic acid derivative is preferred: the free acid or an ester?

A2: For scalability and stability, boronate esters, such as pinacol esters, are often preferred over free boronic acids.[2] They are less prone to dehydration and protodeboronation. However, boronic acids are often more readily available and can be effective if used fresh and under optimized conditions.

Q3: What is the role of the base in the Suzuki-Miyaura reaction, and how do I choose the right one?

A3: The base plays a crucial role in activating the boronic acid for the transmetalation step by forming a more nucleophilic "ate" complex.[4] The choice of base depends on the reactivity of the substrates and the presence of any base-sensitive functional groups. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH.[3] For substrates with base-labile groups, a milder base like KF can be used.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction by observing the disappearance of the starting materials and the appearance of the product spot. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used. Taking aliquots from the reaction mixture at regular intervals is standard practice.

Q5: Are there any safety concerns I should be aware of when scaling up this synthesis?

A5: Yes, several safety considerations are important for scale-up.

  • Exothermic Reactions: Palladium-catalyzed coupling reactions can be exothermic. Monitor the temperature carefully and ensure adequate cooling capacity.

  • Flammable Solvents: Many of the solvents used (e.g., THF, dioxane, toluene) are flammable. Work in a well-ventilated fume hood and take precautions against ignition sources.

  • Pyrophoric Reagents: If using reagents like n-butyllithium for the preparation of the boronic acid, be aware of their pyrophoric nature and handle them with appropriate care under an inert atmosphere.

  • Palladium Residues: The final product should be tested for residual palladium, as this is often a requirement for pharmaceutical intermediates. Various scavenging agents can be used to remove residual palladium.

Experimental Workflow and Diagrams

General Synthetic Scheme: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Formylphenyl_halide 3-Formylphenyl Halide (X = Br, I) Product 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde 3-Formylphenyl_halide->Product Pyrazole_boronic_acid 1-Methyl-4-pyrazole Boronic Acid/Ester Pyrazole_boronic_acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

Caption: General Suzuki-Miyaura coupling scheme.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst 1. Check Catalyst Activity - Degas thoroughly? - Fresh catalyst? Start->Check_Catalyst Check_Boronic_Acid 2. Evaluate Boronic Acid - Fresh/high quality? - Using an ester? Check_Catalyst->Check_Boronic_Acid If catalyst is ok Optimize_Conditions 3. Optimize Reaction Conditions - Screen bases? - Adjust temperature? Check_Boronic_Acid->Optimize_Conditions If boronic acid is ok Analyze_Side_Reactions 4. Analyze for Side Reactions - Homocoupling? - Dehalogenation? Optimize_Conditions->Analyze_Side_Reactions If still low yield Purification_Issues 5. Address Purification - Recrystallization screen? - Alternative chromatography? Analyze_Side_Reactions->Purification_Issues If side products present Success Improved Yield Purification_Issues->Success After optimization

Sources

Column chromatography conditions for purifying 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde using column chromatography. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs): Designing Your Purification Strategy

This section addresses the foundational questions for setting up your column chromatography experiment to purify 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde.

Q1: What is the recommended stationary phase for the purification of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde?

For the initial purification of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, silica gel is the most common and cost-effective choice for the stationary phase[1][2]. However, it's important to be aware that pyrazole derivatives can sometimes be sensitive to the acidic nature of standard silica gel, which may lead to degradation[1]. If you observe compound degradation, consider using deactivated silica gel or an alternative stationary phase like alumina[1][3].

Q2: How do I select an appropriate mobile phase (eluent)?

The selection of the mobile phase is critical for achieving good separation. A common starting point for a compound like 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, which contains both aromatic and heterocyclic moieties, is a mixture of a non-polar solvent and a moderately polar solvent.

A typical starting solvent system would be a mixture of hexanes and ethyl acetate [3][4][5]. You can begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity based on Thin Layer Chromatography (TLC) analysis[1][2]. The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate[3][6].

Q3: Should I use a gradient or isocratic elution?

The choice between gradient and isocratic elution depends on the complexity of your crude mixture.

  • Isocratic elution (using a constant mobile phase composition) is simpler to perform and is suitable if your target compound is well-separated from impurities on the TLC plate.

  • Gradient elution (gradually increasing the polarity of the mobile phase during the separation) is generally more effective for separating complex mixtures where impurities have a wide range of polarities[1]. It can help to elute strongly retained impurities and sharpen the peaks of interest.

Q4: What is the best method for loading my sample onto the column?

For optimal separation, dry loading is the preferred method[1]. This involves pre-adsorbing your crude sample onto a small amount of silica gel.

Experimental Protocol for Dry Loading:

  • Dissolve your crude 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel to this solution to form a slurry.

  • Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.

  • Carefully layer this powder on top of your packed column[1].

This technique prevents the sample from dissolving in the mobile phase at the top of the column, which can lead to band broadening and poor separation.

II. Troubleshooting Guide: Addressing Common Purification Challenges

This section provides solutions to specific problems you might encounter during the column chromatography of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde.

Q5: My compound is streaking or tailing on the TLC plate and column. What can I do?

Peak tailing can be caused by interactions between the basic nitrogen of the pyrazole ring and acidic silanol groups on the silica gel surface[1].

Solutions:

  • Deactivate the silica gel: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your mobile phase[1][3]. This will neutralize the acidic sites on the silica.

  • Switch to a different stationary phase: Consider using alumina, which is less acidic than silica gel[1][3].

Q6: I'm not getting good separation between my product and an impurity. How can I improve the resolution?

Poor separation is a common issue that can often be resolved by optimizing the mobile phase.

Solutions:

  • Adjust the mobile phase polarity: If the spots are too close together on the TLC, try a shallower solvent gradient or a different solvent system altogether. For example, you could try a dichloromethane/hexane or acetone/hexane system[1].

  • Change the stationary phase: If mobile phase optimization fails, switching to a different stationary phase like alumina can alter the selectivity of the separation[1].

Q7: My compound seems to be decomposing on the column. How can I prevent this?

Both the pyrazole and aldehyde functionalities can be sensitive under certain conditions.

Solutions:

  • Deactivate the silica gel: As mentioned in Q5, the acidity of silica can cause degradation of sensitive compounds. Adding a base like triethylamine to the eluent can mitigate this[1].

  • Avoid reactive solvents: Aldehydes can potentially form acetals or hemiacetals in the presence of alcohol-based solvents (e.g., methanol, ethanol) on an acidic silica gel surface[3]. If you suspect this is happening, switch to a non-alcoholic solvent system.

  • Work quickly: Minimize the time your compound spends on the column by using flash chromatography (applying pressure to increase the flow rate) and collecting fractions efficiently[1].

Q8: My compound is not eluting from the column. What should I do?

If your compound is not coming off the column, it is likely too polar for the chosen mobile phase.

Solutions:

  • Increase the mobile phase polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If you are using a hexane/ethyl acetate system, you can increase the ethyl acetate concentration. For very polar compounds, adding a small amount of methanol to the ethyl acetate may be necessary[3].

  • Check for decomposition: It is also possible that your compound has decomposed on the column[6]. You can test for this by running a 2D TLC to check for stability on silica.

III. Data Presentation & Experimental Workflows

Table 1: Recommended Starting Conditions for Column Chromatography
ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for a broad range of compounds[1].
Mobile Phase Hexane/Ethyl AcetateGood starting point for compounds of intermediate polarity[3][4][5].
Elution Mode Gradient (e.g., 5% to 50% Ethyl Acetate in Hexane)Effective for separating mixtures with components of varying polarities[1].
Sample Loading Dry LoadingMinimizes band broadening and improves separation efficiency[1].
Diagram 1: Workflow for Optimizing the Purification of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Chromatography cluster_2 Phase 3: Analysis & Troubleshooting TLC 1. TLC Analysis (Hexane/EtOAc) Rf_check 2. Check Rf of Target (Ideal: 0.2-0.4) TLC->Rf_check Column_prep 3. Pack Column (Silica Gel) Rf_check->Column_prep Rf is optimal Dry_load 4. Dry Load Sample Column_prep->Dry_load Elute 5. Elute with Optimized Mobile Phase Dry_load->Elute Fractions 6. Collect Fractions Elute->Fractions TLC_fractions 7. Analyze Fractions by TLC Elute->TLC_fractions Combine 8. Combine Pure Fractions TLC_fractions->Combine Troubleshoot 9. Troubleshoot if Necessary (See Guide) TLC_fractions->Troubleshoot Poor Separation or Degradation

Sources

Technical Support Center: Recrystallization of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers, medicinal chemists, and process development professionals. Our goal is to move beyond simple instructions, offering a framework of scientific principles to empower you to solve purification challenges effectively.

Core Principles: Understanding the Molecule

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is a bifunctional molecule with distinct polarity characteristics that govern its solubility and crystallization behavior.

  • Pyrazole Ring: The N-methylated pyrazole ring is a heteroaromatic system. While the N-methylation removes the hydrogen bond donating capability of the parent pyrazole, the nitrogen lone pairs can still act as hydrogen bond acceptors.

  • Benzaldehyde Group: The aromatic aldehyde provides a polar carbonyl group (C=O) and a nonpolar aromatic ring.

This combination results in a compound of moderate polarity, which is key to selecting an appropriate recrystallization solvent. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[1]

Frequently Asked Questions (FAQs)

This section addresses common queries that arise before and during the recrystallization process.

Q1: How do I select the best starting solvent for recrystallization? A1: The principle of "like dissolves like" is your primary guide.[2] Given the molecule's moderate polarity, you should start with polar protic or polar aprotic solvents. Alcohols like ethanol, methanol, or isopropanol are excellent starting points because they can interact with both the pyrazole and aldehyde moieties.[3] A systematic approach involves small-scale solubility tests with a few milligrams of your crude product in ~0.5 mL of various solvents.

Q2: What are the most likely impurities in my crude 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde? A2: Impurities will depend on the synthetic route used.[4] Common impurities may include:

  • Unreacted starting materials (e.g., 3-bromobenzaldehyde, 1-methyl-1H-pyrazole-4-boronic acid).

  • Byproducts from side reactions.

  • Residual catalysts (e.g., palladium complexes if a Suzuki coupling was performed).

  • Over-oxidation to the corresponding carboxylic acid, 3-(1-Methyl-1H-pyrazol-4-YL)benzoic acid.

Q3: When should I use a single-solvent versus a two-solvent system? A3: A single-solvent recrystallization is generally preferred for its simplicity.[5] You should opt for this method if you can find a solvent that shows a large solubility difference between its hot and cold states. If no single solvent is suitable, a two-solvent (or solvent/anti-solvent) system is used. This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (an anti-solvent) in which it is insoluble, until the solution becomes turbid.[6]

Q4: How can I confirm the purity of my recrystallized product? A4: The most common methods are Thin-Layer Chromatography (TLC) and melting point analysis. A pure compound should ideally show a single spot on a TLC plate and have a sharp, narrow melting point range close to the literature value. For more rigorous quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standards.[7]

Experimental Protocols & Workflows

Solvent Selection Workflow

The following workflow provides a systematic method for identifying an optimal solvent system.

G cluster_0 Solvent Screening Start Place ~20mg crude solid in 4 separate test tubes Solvents Add 0.5 mL of a different solvent to each tube: - Ethanol - Isopropanol - Acetone - Toluene Start->Solvents RoomTemp Observe solubility at room temperature Solvents->RoomTemp Heat Gently heat the tubes that did not dissolve RoomTemp->Heat ObserveHot Observe solubility when hot/boiling Heat->ObserveHot Cool Cool the tubes that dissolved when hot ObserveHot->Cool ObserveCold Observe crystal formation Cool->ObserveCold Decision Optimal Solvent Found? ObserveCold->Decision SingleSolvent Proceed with Single- Solvent Recrystallization Decision->SingleSolvent Yes TwoSolvent Consider Two-Solvent Recrystallization Decision->TwoSolvent No

Caption: Workflow for selecting a recrystallization solvent.

Recommended Solvents

Based on the structure of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, the following solvents are recommended for initial screening.

SolventBoiling Point (°C)Suitability Rationale
Isopropanol (IPA) 82.6Excellent starting choice. Good balance of polarity to dissolve hot, but low enough polarity to allow crystallization on cooling.
Ethanol (EtOH) 78.4Similar to IPA, but may be slightly too strong of a solvent, potentially reducing yield. Good for highly impure samples.[2]
Acetone 56A good polar aprotic solvent, but its low boiling point may not provide a large enough solubility gradient.[2]
Ethyl Acetate / Heptane 77 / 98A common and effective two-solvent system . Dissolve in minimal hot ethyl acetate, then add heptane as the anti-solvent.[6]
Toluene 111A nonpolar aromatic solvent. Less likely to be a good single solvent but can be useful as the anti-solvent with a polar solvent like acetone.
Protocol 1: Single-Solvent Recrystallization (Isopropanol)
  • Dissolution: Place the crude 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol.

  • Heating: Heat the mixture on a hot plate with stirring. Add more isopropanol in small portions until the solid just dissolves at the boiling point. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[9]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[5] Rushing this step can trap impurities.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[5]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering soluble impurities.[8]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Guide

This guide is structured to help you diagnose and solve problems encountered during the recrystallization process.

G cluster_1 Troubleshooting Decision Tree Problem Problem Encountered NoCrystals No Crystals Form Upon Cooling Problem->NoCrystals OilingOut Compound Separates as an Oil Problem->OilingOut LowYield Poor Crystal Yield Problem->LowYield ColoredCrystals Crystals are Colored Problem->ColoredCrystals NoCrystals_Cause1 Is the solution supersaturated? NoCrystals->NoCrystals_Cause1 OilingOut_Cause1 Compound's melting point is lower than the solvent's boiling point OR high concentration of impurities. OilingOut->OilingOut_Cause1 LowYield_Cause1 1. Too much solvent used. 2. Premature crystallization during hot filtration. 3. Crystals too soluble in cold solvent. LowYield->LowYield_Cause1 ColoredCrystals_Cause1 Colored impurities are present and co-precipitated. ColoredCrystals->ColoredCrystals_Cause1 NoCrystals_Sol1 Induce Crystallization: 1. Scratch flask with glass rod 2. Add a seed crystal NoCrystals_Cause1->NoCrystals_Sol1 Yes NoCrystals_Cause2 Too much solvent was used. Solution is not saturated. NoCrystals_Cause1->NoCrystals_Cause2 No NoCrystals_Sol2 Boil off some solvent to concentrate the solution and cool again. NoCrystals_Cause2->NoCrystals_Sol2 OilingOut_Sol1 Re-heat to dissolve the oil. Add a small amount of extra solvent. Allow to cool very slowly. OilingOut_Cause1->OilingOut_Sol1 LowYield_Sol1 For future runs: 1. Use less solvent. 2. Ensure funnel is hot. 3. Cool in ice bath longer or choose a less polar solvent. LowYield_Cause1->LowYield_Sol1 ColoredCrystals_Sol1 Before cooling, add a small amount of activated charcoal to the hot solution and perform hot filtration. ColoredCrystals_Cause1->ColoredCrystals_Sol1

Caption: A decision tree for troubleshooting common recrystallization issues.

Q: My compound has "oiled out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at the high temperature.[10] This is common when the compound is significantly impure, lowering its melting point.

  • Immediate Action: Reheat the solution until the oil fully redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the saturation point slightly. Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.[10]

  • If the Problem Persists: The chosen solvent may be unsuitable. Recover the compound by evaporation and attempt the recrystallization in a different solvent, perhaps one with a lower boiling point.[11]

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What's wrong? A: This is a very common issue and can be due to two main reasons:

  • Supersaturation: The solution is ready to crystallize but lacks a nucleation point to start the process.[10]

    • Solution: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches provide a surface for crystals to begin growing.[8][11] Alternatively, add a tiny "seed crystal" of the crude material.

  • Solution is Too Dilute: You may have added too much solvent during the dissolution step.[8][10]

    • Solution: Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, attempt the cooling process again.[5]

Q: My final yield of crystals is very low. How can I improve it? A: A low yield indicates that a significant amount of your product remained dissolved in the mother liquor.[8]

  • Primary Cause: Using an excess of solvent is the most frequent reason for low recovery.[10] Ensure you are using the absolute minimum amount of boiling solvent to dissolve your crude solid.

  • Other Causes:

    • Washing the collected crystals with solvent that was not ice-cold, or using too much washing solvent, can redissolve some of your product.[8]

    • The compound may simply have high solubility in the chosen solvent even when cold. Consider a different solvent where its cold solubility is lower.

References

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization. Course Handout. [Link]

  • Method for purifying pyrazoles. (2011).
  • Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]

  • Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]

  • What is the best solvent for recrystallization? (2017). Quora. [Link]

  • 3-Chloro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde. PubChem. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]

  • Separation of aromatic aldehydes. (2012).
  • Common Solvents for Crystallization. PDF Document. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]

  • 4-METHOXY-3-PYRAZOL-1-YLMETHYL-BENZALDEHYDE. LookChem. [Link]

  • Recrystallization. (2020). YouTube. [Link]

  • 3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)benzaldehyde. PubChem. [Link]

  • 3-chloro-4-(4-methyl-1h-pyrazol-1-yl)benzaldehyde. PubChemLite. [Link]

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Technical Support Center: Synthesis of Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazole-4-carbaldehydes. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the synthesis of these valuable heterocyclic intermediates.

Frequently Asked Questions (FAQs)

Q1: I am consistently observing low yields in my Vilsmeier-Haack formylation of a substituted pyrazole. What are the most likely causes?

Low yields in the Vilsmeier-Haack formylation of pyrazoles are a common issue that can often be traced back to a few key factors.[1][2]

  • Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent, the active electrophile in the reaction, is formed from the reaction of a substituted amide (most commonly DMF) and an acid chloride (typically POCl₃).[3][4][5] This formation is exothermic and moisture-sensitive. Ensure that the POCl₃ is added dropwise to ice-cold, anhydrous DMF to allow for complete formation of the chloroiminium salt.[2][3]

  • Moisture Contamination: The Vilsmeier reagent is highly susceptible to hydrolysis.[2] Any moisture in the reaction flask, solvents, or starting materials will consume the reagent and lead to significantly lower yields. It is imperative to use oven-dried glassware and anhydrous solvents, and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Reactivity: The electronic nature of the substituents on the pyrazole ring plays a crucial role. Electron-donating groups enhance the nucleophilicity of the pyrazole ring, facilitating the electrophilic attack by the Vilsmeier reagent. Conversely, strong electron-withdrawing groups deactivate the ring, making the formylation more difficult and often resulting in low or no product formation.[6]

  • Suboptimal Reaction Temperature and Time: The formylation of the pyrazole ring is temperature-dependent. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to the formation of side products and decomposition of the starting material or product.[2] Reaction progress should be carefully monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3][7]

  • Incorrect Stoichiometry: An excess of the Vilsmeier reagent is generally recommended to drive the reaction to completion. Experimenting with the molar ratio of the Vilsmeier reagent to the pyrazole substrate can help optimize the yield.[2]

Q2: I am seeing a significant amount of a di-formylated byproduct in my reaction mixture. How can I prevent this?

The formation of di-formylated pyrazoles, although less common, can occur under forcing reaction conditions. The initial formylation occurs at the electron-rich C4 position. A second formylation, if it occurs, would likely be at another available position on the pyrazole ring or a susceptible substituent.

To minimize di-formylation, it is advisable to use milder reaction conditions. This includes lowering the reaction temperature and reducing the reaction time. Using a smaller excess of the Vilsmeier reagent can also help to prevent this side reaction. Careful monitoring of the reaction by TLC is crucial to stop the reaction once the desired mono-formylated product is predominantly formed.[2]

Q3: My pyrazole starting material has an N-H proton. Do I need to protect it before the Vilsmeier-Haack reaction?

N-unsubstituted pyrazoles can be problematic in Vilsmeier-Haack reactions. The N-H proton is acidic and can react with the Vilsmeier reagent. Furthermore, N-unsubstituted pyrazoles can exist as tautomers, which can lead to a mixture of products. While some N-unsubstituted pyrazoles can be formylated directly, protecting the pyrazole nitrogen often leads to cleaner reactions and higher yields. Common protecting groups for pyrazoles include the tetrahydropyranyl (THP) group, which can be introduced under acidic conditions and removed under milder acidic conditions.

Q4: What is the best way to purify my crude pyrazole-4-carbaldehyde?

Purification of pyrazole-4-carbaldehydes is most commonly achieved through column chromatography on silica gel.[2]

  • Solvent System: A typical eluent system is a gradient of ethyl acetate in hexane. The polarity of the eluent can be gradually increased to effectively separate the desired product from less polar starting materials and more polar byproducts.[2]

  • Alternative Methods: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. For some liquid pyrazole-4-carbaldehydes, vacuum distillation may be a viable option for purification, particularly on a larger scale.[8]

Troubleshooting Guides

Guide 1: Vilsmeier-Haack Reaction Troubleshooting

This guide provides a systematic approach to troubleshooting common issues encountered during the Vilsmeier-Haack formylation of pyrazoles.

Vilsmeier_Troubleshooting start Low or No Yield check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok substrate_reactive Substrate Electronically Activated? reagents_ok->substrate_reactive Yes use_fresh_reagents Use Fresh, Anhydrous Reagents & Solvents reagents_ok->use_fresh_reagents No optimize_conditions Optimize Reaction Conditions substrate_reactive->optimize_conditions Yes protect_substrate Consider Protecting Group for Deactivated Substrates substrate_reactive->protect_substrate No conditions_ok Conditions Optimized? optimize_conditions->conditions_ok workup_issue Consider Work-up Issues conditions_ok->workup_issue Yes increase_temp_time Increase Temperature/Time, Use Larger Excess of Vilsmeier Reagent conditions_ok->increase_temp_time No gentle_workup Ensure Gentle Quenching & Thorough Extraction workup_issue->gentle_workup success Improved Yield failure Persistent Low Yield use_fresh_reagents->check_reagents use_fresh_reagents->failure increase_temp_time->optimize_conditions increase_temp_time->failure protect_substrate->optimize_conditions protect_substrate->failure gentle_workup->success

Detailed Steps:

  • Verify Reagent Quality and Reaction Setup:

    • POCl₃ and DMF: Use freshly opened or properly stored, high-purity reagents.

    • Anhydrous Conditions: Ensure all glassware is meticulously dried, and use anhydrous solvents. Perform the reaction under a positive pressure of an inert gas.

  • Assess Substrate Reactivity:

    • Electron-Withdrawing Groups: If your pyrazole contains strongly deactivating groups (e.g., -NO₂, -CN), the reaction will be sluggish. Consider using more forcing conditions (higher temperature, longer reaction time, larger excess of Vilsmeier reagent) or a different synthetic route.[6] For particularly challenging substrates, protecting group strategies may be necessary to modulate the electronic properties of the ring.

  • Optimize Reaction Conditions:

    • Temperature: The formation of the Vilsmeier reagent should be done at 0-10°C. The subsequent formylation reaction may require heating, typically in the range of 60-120°C.[2] The optimal temperature will depend on the substrate.

    • Stoichiometry: A 1.5 to 3-fold excess of the Vilsmeier reagent is a good starting point. This can be increased for less reactive substrates.

  • Evaluate Work-up Procedure:

    • Quenching: The reaction is typically quenched by pouring the reaction mixture slowly onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate.[8] This should be done carefully to control the exothermic reaction.

    • Extraction: The product can be extracted with an appropriate organic solvent such as ethyl acetate or dichloromethane. If the product has some water solubility, saturating the aqueous layer with sodium chloride (brine) can improve extraction efficiency.

Guide 2: Purification Protocol for Pyrazole-4-carbaldehydes

This guide provides a general protocol for the purification of pyrazole-4-carbaldehydes by silica gel column chromatography.

Purification_Workflow start Crude Product dissolve Dissolve in Minimal DCM start->dissolve load Load onto Silica Gel Column dissolve->load elute_nonpolar Elute with Low Polarity Solvent (e.g., 5% EtOAc/Hexane) load->elute_nonpolar collect_fractions1 Collect Non-polar Fractions elute_nonpolar->collect_fractions1 increase_polarity Gradually Increase Polarity (e.g., to 20-50% EtOAc/Hexane) collect_fractions1->increase_polarity collect_fractions2 Collect Product Fractions increase_polarity->collect_fractions2 monitor_tlc Monitor Fractions by TLC collect_fractions2->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate final_product Pure Pyrazole-4-carbaldehyde evaporate->final_product

Detailed Steps:

  • Column Preparation:

    • Choose an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using a slurry method with your starting eluent (e.g., 5% ethyl acetate in hexane).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively non-polar solvent, such as dichloromethane.

    • Carefully load the solution onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with a low-polarity solvent system to remove non-polar impurities.

    • Gradually increase the polarity of the eluent to elute the desired pyrazole-4-carbaldehyde.

    • Collect fractions and monitor their composition using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified pyrazole-4-carbaldehyde.

Data Presentation

Table 1: Comparison of Vilsmeier-Haack and Duff Reactions for the Synthesis of Substituted Pyrazole-4-carbaldehydes
Pyrazole SubstrateReactionReagentsConditionsYield (%)Reference
1-Phenyl-1H-pyrazoleVilsmeier-HaackPOCl₃, DMF70-80°C, 6h65[9]
1-Phenyl-1H-pyrazoleDuffHexamethylenetetramine, TFAReflux76-99[10]
1-(4-Nitrophenyl)-1H-pyrazoleVilsmeier-HaackPOCl₃, DMF120°C, long reflux5 (conversion)[6]
1-Isopropyl-1H-pyrazoleVilsmeier-HaackPOCl₃, DMF60-70°C, 4-6hGood[1]
5-Chloro-1-methyl-3-propyl-1H-pyrazoleVilsmeier-HaackPOCl₃, DMF120°C, 2h55[6]

References

  • BenchChem. (2025). Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • BenchChem. (2025). Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • BenchChem. (2025). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. BenchChem.
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.
  • Dar, A. M. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Sciences, 8(3), 534-539.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-17.
  • Guda, V. D., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1389.
  • BenchChem. (2025). Application Notes and Protocols: The Role of 1-isopropyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry. BenchChem.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar.
  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 1-10.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Various Authors. (2025). Synthesis and reactions of pyrazole-4-carbaldehydes.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (n.d.). Bibliomed.
  • Vilsmeier-Haack formylation of 1H-pyrazoles. (2025).
  • Pyrazole-4-carbaldehyde derivatives. (n.d.).
  • 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR. (n.d.). ChemicalBook.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Synthesis of Pyranopyrazoles with a Chiral Quaternary Carbon Stereocenter via Copper-catalyzed Enantioselective [3+3] Cycloaddition - Supporting Inform
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.).
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (2025).
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2025).
  • Optimizing Synthesis: Factors to Consider When Buying 1H-Pyrazole-4-carbaldehyde. (n.d.).
  • Comparing Vilsmeier-Haack with other formylation methods for heterocycles. (n.d.). Benchchem.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • 4 - Organic Syntheses Procedure. (n.d.).
  • How to run column chrom
  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. (2011). AFINITICA.

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Technical Support Center: Monitoring Reactions of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde by TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for monitoring the progress of chemical reactions involving 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde using Thin-Layer Chromatography (TLC). This resource is structured to anticipate and address the common challenges and questions that may arise during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using TLC to monitor a reaction?

A1: Thin-Layer Chromatography (TLC) is a crucial technique for qualitatively monitoring the progress of a chemical reaction.[1] It operates on the principle of differential partitioning of components in a mixture between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[1][2]

In the context of a reaction with 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, you will spot a small amount of the reaction mixture onto the TLC plate at various time points. As the mobile phase ascends the plate via capillary action, the starting material, product(s), and any intermediates will travel at different rates depending on their polarity and interaction with the stationary phase.[1] Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (R_f), while more polar compounds have a stronger affinity for the polar stationary phase and travel shorter distances, leading to a lower R_f.[3][4] By observing the disappearance of the starting material spot and the appearance of the product spot(s) over time, you can effectively monitor the reaction's progression towards completion.[1]

Q2: How do I select an appropriate mobile phase (eluent) for my reaction?

A2: The selection of the mobile phase is critical for achieving good separation of your starting material and product(s). The goal is to find a solvent system where the R_f values of the key components are ideally between 0.2 and 0.8.[2] A common starting point for many organic reactions is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5]

For reactions involving 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, which is a moderately polar aromatic aldehyde, a good initial eluent system to try is a mixture of hexane and ethyl acetate. You can start with a 1:1 ratio and then adjust the polarity based on the initial result.[5]

  • If your spots are too high (high R_f): The eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate).[2][6]

  • If your spots are too low (low R_f): The eluent is not polar enough. Increase the proportion of the more polar solvent.[2][6]

The following table provides a starting point for mobile phase selection based on the expected polarity of the product compared to the starting aldehyde.

Expected Product Polarity Suggested Starting Solvent System (Hexane:Ethyl Acetate) Rationale
Less Polar (e.g., imine formation)7:3 or 8:2A less polar mobile phase will allow the less polar product to move up the plate while retaining the more polar starting aldehyde at a lower R_f.
More Polar (e.g., reduction to an alcohol)1:1 or 3:7A more polar mobile phase is needed to move the more polar product from the baseline.
Similar Polarity 1:1, then try adding a small amount of a third solvent like methanol or dichloromethane to improve separation.Subtle changes in polarity can be achieved by adding a small percentage of a third solvent.
Q3: How should I prepare and spot my sample on the TLC plate?

A3: Proper sample preparation and application are key to obtaining clear and well-defined spots.

  • Sample Preparation: Using a capillary tube or a micropipette, take a small aliquot of the reaction mixture. Dilute this aliquot with a volatile solvent in which your compounds are soluble (e.g., dichloromethane, ethyl acetate, or acetone). The goal is a dilute solution to prevent overloading the plate.

  • Spotting: Gently touch the end of the capillary tube to the pencil-drawn baseline on the TLC plate. The spot should be small, ideally 1-2 mm in diameter.[7] To increase the concentration of the spot without making it too large, you can apply the sample multiple times in the same location, allowing the solvent to evaporate completely between applications.[6]

  • Co-spotting: It is highly recommended to have three lanes on your TLC plate:

    • Lane 1: Starting Material (a reference spot of your 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde).

    • Lane 2: Reaction Mixture.

    • Lane 3: Co-spot (apply both the starting material and the reaction mixture at the same spot). This helps to confirm the identity of the starting material spot in the reaction mixture lane.

Q4: How do I visualize the spots on the TLC plate?

A4: Since 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde and many of its derivatives are aromatic, they are often visible under UV light. However, using a chemical stain is also recommended for confirmation and for visualizing UV-inactive compounds.

  • UV Light: Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[8] Aromatic compounds will absorb this UV light and appear as dark spots on the green background.[8][9] This is a non-destructive method and should be your first step.[8]

  • Chemical Stains: After UV visualization, you can use a chemical stain. For aldehydes and pyrazole-containing compounds, several stains are effective:

    • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, such as aldehydes and alcohols.[8][10] It typically produces yellow to brown spots on a purple or pink background.[10]

    • p-Anisaldehyde Stain: This stain is particularly useful for aldehydes, ketones, and other nucleophilic compounds, often yielding a range of colors that can help differentiate between spots.[8][11]

    • Iodine Chamber: Exposing the plate to iodine vapor is a simple and often effective method for visualizing a wide range of organic compounds, which will appear as brown spots.[12]

Troubleshooting Guide

Problem 1: My spots are streaking or elongated.
  • Potential Cause 1: Sample is too concentrated. Overloading the plate is a common cause of streaking.[6][13]

    • Solution: Dilute your sample further before spotting it on the TLC plate.[6]

  • Potential Cause 2: The compound is acidic or basic. Silica gel is slightly acidic, which can cause basic compounds to streak. Conversely, acidic compounds can interact strongly with the silica.[7]

    • Solution: If your compound is basic, add a small amount of a base like triethylamine (0.1-2.0%) to your eluent.[6] If it's acidic, add a small amount of an acid like acetic acid or formic acid (0.1-2.0%) to the mobile phase.[6]

  • Potential Cause 3: Inappropriate solvent system. The polarity of your eluent might be causing poor solubility of the sample at the baseline.

    • Solution: Try a different solvent system. If your compound is very polar, consider using a more polar mobile phase.[6]

Problem 2: The R_f values of my starting material and product are too close.
  • Potential Cause: The chosen eluent does not provide sufficient resolution.

    • Solution 1: Adjust the solvent ratio. Make small, incremental changes to the ratio of your polar and non-polar solvents.

    • Solution 2: Change the solvent system. Sometimes, a different combination of solvents will provide better separation. For example, replacing ethyl acetate with acetone or adding a small amount of methanol to a hexane/ethyl acetate mixture can alter the selectivity of the separation.

    • Solution 3: Use a different stationary phase. While less common for routine monitoring, if separation is consistently difficult, you could consider using alumina or reverse-phase TLC plates.[14]

Problem 3: I don't see any spots on my TLC plate.
  • Potential Cause 1: The sample is too dilute.

    • Solution: Re-spot your sample multiple times in the same location, allowing the solvent to dry between applications to increase the concentration on the plate.[6]

  • Potential Cause 2: The compound is not UV-active.

    • Solution: Always use a chemical stain in addition to UV visualization.[6] The compound may not absorb at 254 nm but will react with a stain.

  • Potential Cause 3: The compound has evaporated. If your product is volatile, it may have evaporated from the plate.

    • Solution: Develop the plate immediately after spotting and drying.

  • Potential Cause 4: The solvent level in the developing chamber was too high. If the solvent level is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.[15]

    • Solution: Ensure the solvent level in the chamber is below the baseline.

Problem 4: The solvent front is uneven.
  • Potential Cause 1: The TLC plate is touching the side of the chamber or the filter paper.

    • Solution: Reposition the plate in the center of the chamber so that it is not in contact with the sides.[15]

  • Potential Cause 2: The bottom edge of the plate is not level.

    • Solution: Ensure the plate is placed flat on the bottom of the developing chamber.

  • Potential Cause 3: The silica on the plate is chipped at the bottom. This can cause the solvent to elute unevenly.

    • Solution: Use a new, undamaged plate.[7]

Experimental Workflow & Visualization

Standard TLC Monitoring Protocol
  • Preparation:

    • Prepare your eluent and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Spotting:

    • As described in FAQ Q3, spot your starting material, reaction mixture, and a co-spot on the baseline.

  • Development:

    • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate. .

  • Completion:

    • Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely.

    • Visualize under a UV lamp and circle any visible spots with a pencil.[16]

    • Use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) to visualize any other spots.[16]

  • Analysis:

    • Calculate the R_f value for each spot: R_f = (distance traveled by the spot) / (distance traveled by the solvent front).[3]

    • Compare the spots in the reaction mixture lane to the starting material lane to determine the extent of the reaction.

Decision-Making Flowchart for TLC Troubleshooting

Caption: A flowchart for troubleshooting common TLC issues.

References

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. ResearchGate. Available at: [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). ALWSCI. Available at: [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Available at: [Link]

  • How i will select mobile phase solevent system for TLC? ResearchGate. Available at: [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Available at: [Link]

  • Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. SciSpace. Available at: [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]

  • TLC Visualization Techniques. Scribd. Available at: [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Available at: [Link]

  • Chromatography: TLC Stains/Dips. University of Rochester Department of Chemistry. Available at: [Link]

  • Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. ACS Publications. Available at: [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Available at: [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Medium. Available at: [Link]

  • TLC Stains. Available at: [Link]

  • TLC Visualization Methods. Available at: [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Available at: [Link]

  • 7.8: TLC Visualization Methods. Chemistry LibreTexts. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde Isomers: A Structure-Activity Relationship Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] The substitution pattern on the pyrazole ring is a critical determinant of a compound's pharmacological profile, with subtle changes in the position of functional groups often leading to significant differences in efficacy and selectivity. This guide provides a comparative analysis of the potential biological activities of the positional isomers of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, namely the 2-, 3-, and 4-isomers.

The Pyrazole Core: A Versatile Scaffold for Kinase Inhibition

The pyrazole moiety is a common feature in a multitude of kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a crucial interaction for potent inhibition. The substituents on the pyrazole ring then explore different pockets within the active site, dictating the inhibitor's potency and selectivity.

Positional Isomerism and its Impact on Biological Activity: A Hypothetical Analysis

The position of the benzaldehyde group on the 1-methyl-1H-pyrazolyl ring is expected to significantly influence the molecule's interaction with biological targets. The aldehyde group itself can act as a hydrogen bond acceptor or be a reactive site for covalent bond formation with target proteins.

Hypothesized Activity Profile of Isomers:
IsomerHypothesized Interaction with Kinase Active SitePotential Biological ActivityRationale based on SAR of Pyrazole Derivatives
2-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde The ortho substitution may lead to steric hindrance, potentially forcing the benzaldehyde group out of the plane of the pyrazole ring. This could either prevent optimal binding or allow for unique interactions with adjacent pockets.May exhibit lower kinase inhibitory activity compared to the 3- and 4-isomers due to steric constraints. However, the specific conformation could lead to selective inhibition of certain kinases.Steric hindrance at positions adjacent to key interacting moieties can significantly alter binding affinity.
3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde The meta position offers a balance between steric accessibility and the ability to project the benzaldehyde group into solvent-exposed regions or towards specific amino acid residues within the active site.Potentially a potent kinase inhibitor. The orientation of the benzaldehyde could facilitate additional hydrogen bonding or hydrophobic interactions, enhancing binding affinity.Many potent pyrazole-based inhibitors feature substitutions at the 3- and 5-positions that engage with key regions of the kinase active site.[5]
4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde The para substitution places the benzaldehyde group at the furthest point from the pyrazole core, allowing it to probe deeper into the ATP binding pocket or extend towards the solvent front.Could exhibit high potency and potentially a different selectivity profile compared to the 3-isomer. This position is often modified to enhance cell permeability and other pharmacokinetic properties.Modifications at the 4-position of phenyl rings attached to a pyrazole core have been shown to modulate activity and selectivity.

Experimental Workflows for Comparative Biological Evaluation

To validate these hypotheses, a systematic experimental approach is essential. The following workflows outline the key assays required to perform a comprehensive comparative analysis of the biological activities of these isomers.

General Drug Screening Workflow

A typical workflow for screening and comparing the biological activity of new chemical entities (NCEs) like the pyrazolylbenzaldehyde isomers is depicted below.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Interpretation synthesis Synthesis of Isomers (2-, 3-, and 4-) characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_viability Cell Viability Assays (MTT/XTT) characterization->cell_viability kinase_assay In Vitro Kinase Assays cell_viability->kinase_assay western_blot Western Blot Analysis kinase_assay->western_blot ic50 IC50 Determination western_blot->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar pathway Signaling Pathway Elucidation sar->pathway G start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry detection->analysis

Sources

A Senior Application Scientist's Guide to 2D NMR: Validating the Structure of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. The subject of this guide, 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, presents a seemingly straightforward structure. However, its synthesis could potentially yield isomers, necessitating a robust and definitive method of structural validation.[1][2][3] While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides initial insights, two-dimensional (2D) NMR techniques offer a comprehensive and unequivocal confirmation of molecular connectivity.[4][5]

This guide provides an in-depth, practical comparison of key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural elucidation of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. We will delve into the "why" behind experimental choices, offering insights gleaned from extensive experience in the field to ensure not just data acquisition, but true structural understanding.

The Power of 2D NMR: Beyond a Single Dimension

Complex molecules often produce 1D NMR spectra with overlapping signals, making definitive assignments challenging.[4][6] 2D NMR circumvents this by introducing a second frequency dimension, which allows for the visualization of correlations between different nuclei.[4][6] This guide will focus on three fundamental and powerful 2D NMR experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[6][7][8] This is invaluable for piecing together spin systems within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond 1H-13C correlation).[8][9][10] This experiment is crucial for assigning carbon signals based on their known proton attachments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons, typically over two to three bonds.[8][9][10] This is the key experiment for connecting different molecular fragments and unambiguously establishing the overall molecular skeleton.

By employing these techniques in a coordinated manner, we can construct a self-validating dataset that leaves no room for structural ambiguity.

Experimental Protocol: A Step-by-Step Guide to Data Acquisition

The following protocol outlines the essential steps for acquiring high-quality 2D NMR data for 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.6 mL in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

Instrument Setup and Calibration:

  • Tune and match the NMR probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.[9]

  • Shim the magnetic field to achieve good resolution and symmetrical peak shapes on the solvent signal.

1D NMR Spectra Acquisition:

  • Acquire a standard ¹H NMR spectrum to check for sample purity and to serve as a reference for the 2D experiments.

  • Acquire a standard ¹³C{¹H} NMR spectrum to identify the number of unique carbon environments.

2D NMR Spectra Acquisition:

The following are suggested starting parameters; optimization may be required based on the specific instrument and sample concentration.[11]

Experiment Key Parameters Typical Acquisition Time
COSY ns (number of scans): 4-8, d1 (relaxation delay): 1-2 s15-30 minutes
HSQC ns: 2-4, d1: 1-2 s20-40 minutes
HMBC ns: 8-16, d1: 1-2 s, cnst2 (long-range coupling constant): 8-10 Hz1-3 hours

Visualizing the Strategy: An Experimental Workflow

The logical progression of experiments is crucial for efficient and effective structure elucidation.

G cluster_0 1. Initial Characterization cluster_1 2. Connectivity Analysis cluster_2 3. Structure Confirmation 1H_NMR 1H NMR (Proton Environments) COSY COSY (H-H Correlations) 1H_NMR->COSY HSQC HSQC (Direct C-H Correlations) 1H_NMR->HSQC HMBC HMBC (Long-Range C-H Correlations) 1H_NMR->HMBC 13C_NMR 13C NMR (Carbon Environments) 13C_NMR->HSQC 13C_NMR->HMBC Structure_Validation Unambiguous Structure of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde COSY->Structure_Validation HSQC->Structure_Validation HMBC->Structure_Validation

Caption: Workflow for the 2D NMR-based structural validation of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde.

Interpreting the Data: A Hypothetical Analysis

Let's predict the key correlations we would expect to see in the 2D NMR spectra of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, and how they would confirm the proposed structure over a potential isomer, such as 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde.

Predicted Chemical Shifts and Multiplicities (¹H and ¹³C NMR):

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde-H~10.0 (s)~192
Benzaldehyde-H2~8.1 (s)~135
Benzaldehyde-H4~7.8 (d)~130
Benzaldehyde-H5~7.6 (t)~129
Benzaldehyde-H6~7.9 (d)~130
Pyrazole-H3~8.0 (s)~140
Pyrazole-H5~7.8 (s)~130
N-CH₃~3.9 (s)~39

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

COSY Analysis: Mapping the Proton Networks

The COSY spectrum will reveal the coupling between adjacent protons.

Caption: Expected COSY correlations for the benzaldehyde ring protons.

We expect to see cross-peaks connecting H4 to H5, and H5 to H6, confirming the connectivity within the benzaldehyde ring. The aldehyde proton, the pyrazole protons, and the N-methyl protons should all be singlets with no COSY correlations.

HSQC Analysis: Linking Protons to their Carbons

The HSQC spectrum provides a direct link between each proton and the carbon to which it is attached. This is a powerful tool for assigning the carbon signals. For example, the proton at ~10.0 ppm will show a cross-peak to the carbon at ~192 ppm, definitively assigning the aldehyde carbon.

HMBC Analysis: The Key to Unambiguous Connectivity

The HMBC spectrum is where the true power of 2D NMR for structural elucidation becomes apparent. It reveals long-range (2- and 3-bond) correlations, allowing us to connect the different parts of the molecule.

Key Expected HMBC Correlations for 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde:

Proton Correlates to Carbon(s) Significance
Aldehyde-HC1, C2, C6 (Benzaldehyde)Confirms the position of the aldehyde group.
Benzaldehyde-H2C4, C6 (Benzaldehyde), C1 (Aldehyde), C3 (Benzaldehyde), C4 (Pyrazole)Crucially, the correlation to C4 of the pyrazole ring confirms the 3-substitution pattern.
Pyrazole-H3C5 (Pyrazole), C4 (Pyrazole)Confirms pyrazole ring connectivity.
Pyrazole-H5C3 (Pyrazole), C4 (Pyrazole), N-CH₃Confirms pyrazole ring connectivity and proximity to the methyl group.
N-CH₃C3, C5 (Pyrazole)Confirms the position of the methyl group on the pyrazole nitrogen.

Comparison with a Potential Isomer: 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

In the case of the 4-substituted isomer, the HMBC spectrum would show a crucial difference. The aldehyde proton would show a correlation to C4 of the benzaldehyde ring, and the protons ortho to the pyrazole substituent (H3 and H5 of the benzaldehyde ring) would show correlations to C4 of the pyrazole ring. The absence of a correlation between Benzaldehyde-H2 and the pyrazole ring in our expected spectrum for the 3-substituted isomer is a key differentiating factor.

Conclusion: A Self-Validating Approach to Structural Integrity

By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we can move beyond simple spectral interpretation to a robust, self-validating confirmation of the structure of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. The COSY spectrum establishes the proton spin systems, the HSQC spectrum assigns the carbon signals based on their attached protons, and the HMBC spectrum provides the critical long-range correlations that piece the entire molecular puzzle together. This multi-faceted approach ensures the highest level of confidence in the structural assignment, a cornerstone of rigorous scientific research and drug development.

References

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  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

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  • Unknown. (n.d.). Table 1- Typical 2D NMR experiments used for molecular structure determination. Retrieved from [Link]

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  • MDPI. (n.d.). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Retrieved from [Link]

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Sources

A Senior Application Scientist's Guide to Pyrazole Aldehydes in Drug Design: A Comparative Analysis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Strategic Role of the Aldehyde

The pyrazole ring is a five-membered aromatic heterocycle that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties—including its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a bioisosteric replacement for phenyl rings—have cemented its role in a multitude of FDA-approved drugs.[3][4][5] These pharmaceuticals span a wide therapeutic spectrum, from anti-inflammatory agents like Celecoxib to targeted anticancer kinase inhibitors.[3][6]

Within the vast chemical space of pyrazole derivatives, pyrazole aldehydes represent a particularly powerful class of synthetic intermediates. The aldehyde functional group is a versatile chemical handle, readily participating in a wide array of chemical transformations such as reductive amination, Wittig reactions, and condensations to rapidly generate diverse libraries of compounds for biological screening.[7][8]

This guide focuses on a specific and highly relevant building block, 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde . We will deconstruct its structural features and compare it to other pyrazole aldehyde isomers to provide a clear, data-driven framework for selecting the optimal scaffold in a drug design campaign. Our analysis will be grounded in the principles of structure-activity relationships (SAR), synthetic accessibility, and target engagement.

Section 1: Deconstructing the Archetype: 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde

To understand the utility of this molecule, we must first analyze its constituent parts and their implications for drug design:

  • The 1-Methyl Pyrazole Core: The methylation at the N1 position is a critical design choice. It blocks tautomerism, which can be a source of structural ambiguity and metabolic instability in N-unsubstituted pyrazoles.[3][4] Furthermore, it removes a hydrogen bond donor site, which can be advantageous for improving cell permeability or avoiding unwanted interactions with anti-targets. This modification makes the pyrazole a pure hydrogen bond acceptor at the N2 position.

  • The 4-yl Linkage: The pyrazole is connected to the phenyl ring at its C4 position. This is a common and synthetically accessible linkage. Electrophilic substitution on the pyrazole ring preferentially occurs at this position, making it a logical point for diversification.[9]

  • The meta (3-position) Benzaldehyde: The aldehyde's position on the phenyl ring dictates the spatial vector of substituents derived from it relative to the pyrazole core. The meta linkage provides a distinct angular geometry (~120 degrees) between the pyrazole and the functional groups appended to the aldehyde. This angularity can be crucial for accessing deep or L-shaped binding pockets within a target protein.

Section 2: A Comparative Guide to Pyrazole Aldehyde Isomers in Drug Design

The selection of a specific pyrazole aldehyde isomer is a critical decision that profoundly impacts the pharmacological profile of its derivatives. Here, we compare the core archetype to its key structural isomers.

The Influence of Phenyl Linkage Position: Ortho vs. Meta vs. Para

The spatial relationship between the pyrazole core and the reactive aldehyde is paramount. Changing the substitution on the benzaldehyde ring from meta to ortho or para fundamentally alters the geometry of the resulting derivatives.

  • meta-Isomer (The Archetype): Provides an angular scaffold, ideal for probing bent binding pockets.

  • para-Isomer (e.g., 4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde): Creates a linear and extended molecule. This geometry is often exploited in compounds that span across a binding site or fit into long, narrow channels, such as the ATP-binding site of many kinases.

  • ortho-Isomer (e.g., 2-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde): Places the pyrazole and aldehyde in close proximity. This can lead to intramolecular interactions or steric hindrance that restricts the conformation of derivatives. However, this proximity can also be leveraged to create rigid, pre-organized ligands or to chelate metal ions in metalloenzymes.

Caption: Geometric comparison of phenyl linkage isomers.

The Impact of Aldehyde Position on the Pyrazole Core

The aldehyde can also be directly attached to the pyrazole ring. The position of this attachment relative to the two nitrogen atoms influences the electronic properties and reactivity of the aldehyde.

  • Pyrazole-4-carbaldehydes: The aldehyde is positioned away from the influence of the nitrogen atoms. These are common building blocks, often synthesized via the Vilsmeier-Haack reaction.[10] They are electronically neutral and exhibit typical aldehyde reactivity.

  • Pyrazole-3/5-carbaldehydes: The aldehyde is adjacent to a nitrogen atom, making it more electron-deficient. This can increase its reactivity towards nucleophiles but may also make it more susceptible to oxidation or other side reactions. The synthesis of these isomers can be more challenging and less regioselective.[11]

The Critical Role of N-Substitution

The substituent on the pyrazole nitrogen dictates key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • N-H Pyrazoles: These compounds can act as both hydrogen bond donors and acceptors. While this can be beneficial for target binding, the N-H proton is acidic and can lead to poor solubility or off-target effects. Unsubstituted pyrazoles also exist as a mixture of tautomers, complicating SAR analysis.[4]

  • N-Methyl Pyrazoles: As discussed, methylation prevents tautomerism and removes the H-bond donor capability, often improving pharmacokinetic properties.[3]

  • N-Aryl/Large Alkyl Pyrazoles: Larger substituents can be used to probe additional binding pockets or to sterically shield the pyrazole core from metabolic enzymes. The choice of substituent allows for fine-tuning of properties like lipophilicity and solubility.[12][13]

Section 3: Practical Applications & Experimental Insights

Case Study: Pyrazoles as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[6] Many successful kinase inhibitors utilize a pyrazole scaffold to anchor the molecule in the ATP-binding site. The choice of pyrazole aldehyde isomer is critical for achieving potency and selectivity.

For example, a linear para-substituted pyrazole benzaldehyde might be an excellent starting point for designing a Type I kinase inhibitor that mimics the adenine portion of ATP. In contrast, an angular meta-isomer could be used to develop a Type II inhibitor that extends into the adjacent allosteric pocket, often leading to greater selectivity.[14] The aldehyde allows for the rapid introduction of various amine-containing side chains (via reductive amination) to interact with the solvent-exposed region or the "gatekeeper" residue of the kinase.

G cluster_workflow Drug Discovery Workflow start Select Pyrazole Aldehyde Isomer synthesis Library Synthesis (e.g., Reductive Amination) start->synthesis Geometric & Electronic Rationale screening In Vitro Screening (e.g., Kinase Assay) synthesis->screening hit Identify 'Hit' Compounds screening->hit Potency & Selectivity Data sar SAR-guided Optimization hit->sar sar->synthesis Iterative Design lead Lead Candidate sar->lead

Caption: Iterative drug discovery workflow using pyrazole aldehydes.

Data Summary: Comparative Properties of Pyrazole Aldehyde Scaffolds

The following table summarizes the key medicinal chemistry characteristics of different pyrazole aldehyde isomers to guide scaffold selection.

Scaffold TypeKey Geometric FeaturePredicted Advantages in Drug DesignPotential LiabilitiesCommon Synthetic Route
3-(Pyrazol-4-yl)benzaldehyde AngularAccess to L-shaped/angled binding pockets; potential for improved selectivity.May not fit into linear, narrow binding sites.Suzuki or Stille cross-coupling.
4-(Pyrazol-4-yl)benzaldehyde Linear, ExtendedGood for spanning binding sites; mimics linear substrates (e.g., ATP).May lack selectivity if binding site is not well-defined.Suzuki or Stille cross-coupling.
1-Aryl-pyrazole-4-carbaldehyde Planar, RigidAldehyde reactivity is predictable; aryl group can occupy hydrophobic pockets.[10]Can have high lipophilicity, leading to poor solubility.Vilsmeier-Haack reaction on a hydrazone.
N-H Pyrazole Aldehydes H-Bond Donor/AcceptorCan form additional H-bonds with the target.Tautomerism; potential for metabolic liabilities; lower cell permeability.Cyclocondensation of 1,3-dicarbonyl compounds.[9]

Section 4: Experimental Protocols

To ensure trustworthiness and reproducibility, the following sections provide detailed, self-validating experimental protocols relevant to the use of pyrazole aldehydes in a drug discovery campaign.

Protocol 1: Synthesis of a Phenyl-Pyrazole Scaffold via Suzuki Cross-Coupling

This protocol describes a standard, reliable method for creating the core bi-aryl linkage between the pyrazole and benzaldehyde moieties.

Objective: To synthesize 3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde from 4-bromo-1-methyl-1H-pyrazole and (3-formylphenyl)boronic acid.

Materials:

  • 4-bromo-1-methyl-1H-pyrazole (1.0 eq)

  • (3-formylphenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas supply

Procedure:

  • Degassing: To a flame-dried round-bottom flask, add the solvent mixture (dioxane/water). Bubble nitrogen or argon gas through the solvent for 20-30 minutes to remove dissolved oxygen.

  • Reagent Addition: To the flask, add 4-bromo-1-methyl-1H-pyrazole, (3-formylphenyl)boronic acid, and K₂CO₃.

  • Catalyst Pre-mixing (Causality): In a separate vial, mix the Pd(OAc)₂ and SPhos ligand in a small amount of the degassed dioxane. Allowing the catalyst and ligand to pre-form the active catalytic species for a few minutes before adding to the main reaction can improve reaction efficiency and yield.

  • Reaction Setup: Add the catalyst/ligand mixture to the main reaction flask. Purge the flask headspace with nitrogen/argon for 5 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde.

Protocol 2: Derivatization via Reductive Amination

This protocol details the use of the synthesized aldehyde to generate a small amine library, a cornerstone of hit-to-lead chemistry.

Objective: To synthesize a derivative by reacting 3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde with a primary amine.

Materials:

  • 3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde (1.0 eq)

  • Desired primary amine (e.g., benzylamine, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic, ~0.1 eq)

Procedure:

  • Imine Formation: Dissolve the pyrazole aldehyde and the primary amine in DCM. Add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours. The acid catalyzes the formation of the iminium ion intermediate, which is the species that is reduced.

  • Reduction: Add sodium triacetoxyborohydride to the mixture in portions. (Causality): NaBH(OAc)₃ is a mild and selective reducing agent that is ideal for reductive aminations. It is less basic than other hydrides like sodium cyanoborohydride, avoiding side reactions, and can be added directly to the acidic imine-forming reaction mixture.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting aldehyde is consumed (typically 1-4 hours).

  • Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via column chromatography or preparative HPLC to obtain the desired secondary amine derivative.

Conclusion

The choice of a pyrazole aldehyde building block in drug design is far from trivial. It is a strategic decision that sets the geometric and physicochemical trajectory for an entire series of compounds. While 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde offers a valuable angular scaffold with favorable metabolic properties due to its N-methylation, a thorough analysis of its isomers is essential. The linear para-isomer may be better suited for elongated ATP-binding sites, while N-H pyrazoles offer additional hydrogen bonding opportunities at the cost of potential tautomerism and metabolic liabilities. By carefully considering the target's structural biology and applying the principles and protocols outlined in this guide, researchers can make informed decisions to accelerate the discovery of novel, effective, and safe therapeutics.

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Benchmarking the Biological Activity of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery, earning its designation as a "privileged scaffold".[1] Its remarkable versatility allows it to serve as a core component in numerous FDA-approved pharmaceuticals, demonstrating a wide spectrum of biological activities.[2][3][4] Notable examples include the anti-inflammatory drug Celecoxib (Celebrex®), the erectile dysfunction treatment Sildenafil (Viagra®), and the anti-obesity agent Rimonabant, highlighting the therapeutic relevance of pyrazole-based molecules.[2][5] The unique physicochemical properties of the pyrazole core often contribute to enhanced pharmacokinetic and pharmacological effects compared to other heterocyclic rings.[3][4]

Derivatives of this scaffold have been extensively investigated for a plethora of therapeutic applications, including antimicrobial, anti-inflammatory, antitubercular, and anticancer activities.[2][6][7][8][9] This guide focuses on a specific, promising chemical series: 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde derivatives . We will provide a comprehensive framework for benchmarking the biological activity of novel compounds from this series against established drugs. The primary focus will be on anticancer activity, a field where pyrazole derivatives have shown considerable promise, often through the inhibition of critical signaling pathways.[8][10] This document is designed to equip researchers, scientists, and drug development professionals with the rationale and detailed protocols necessary for a rigorous and objective comparative analysis.

Strategic Framework for Comparative Benchmarking

The goal of this guide is not merely to present data but to establish a self-validating system for evaluating novel chemical entities. The core principle is to compare the performance of our investigational derivatives against clinically relevant drugs under identical, standardized conditions. This approach allows for a direct and objective assessment of potency and selectivity.

Our benchmarking strategy involves:

  • Selection of Appropriate Assays: We will utilize foundational in vitro assays that are widely accepted, reproducible, and provide key metrics of biological activity.

  • Choice of Comparator Drugs: We will benchmark against a well-characterized cytotoxic agent (Doxorubicin) and a pyrazole-containing drug with known anticancer effects (Celecoxib).

  • Use of a Diverse Cell Panel: To assess both efficacy and potential toxicity, we will use a panel of human cancer cell lines from different tissues alongside a non-cancerous cell line.

This structured approach ensures that the data generated is robust, interpretable, and provides a solid foundation for further preclinical development.

Core Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To quantify the antiproliferative activity of the novel derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental first step.[11][12] This colorimetric assay is a reliable and cost-effective method for measuring a cell's metabolic activity, which serves as an indicator of cell viability.[13][14] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product, the absorbance of which is directly proportional to the number of viable cells.[13][14]

Step-by-Step Methodology

1. Materials and Reagents:

  • Selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells).
  • Complete growth medium (specific to each cell line), Fetal Bovine Serum (FBS), and Penicillin-Streptomycin.
  • Phosphate-Buffered Saline (PBS), sterile.
  • Test Compounds: 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde derivatives (e.g., PZD-1, PZD-2).
  • Comparator Drugs: Doxorubicin, Celecoxib.
  • Dimethyl sulfoxide (DMSO), sterile.[15]
  • MTT solution (5 mg/mL in sterile PBS).
  • 96-well sterile cell culture plates.
  • Microplate reader.

2. Compound Preparation:

  • Prepare 10 mM stock solutions of all test and comparator compounds in DMSO. The choice of DMSO is critical as it is a versatile solvent for organic molecules; however, its final concentration in the culture medium must be kept low (typically ≤0.5%) to prevent solvent-induced cytotoxicity.[13]
  • Create a series of working solutions by performing serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations for the assay.

3. Cell Seeding:

  • Harvest cells that are in a logarithmic growth phase using Trypsin-EDTA.
  • Seed the cells into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of complete medium.[16]
  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

4. Compound Treatment:

  • After 24 hours, carefully remove the medium.
  • Add 100 µL of fresh medium containing the various concentrations of the test compounds and comparator drugs to the respective wells.
  • Include a "vehicle control" group treated with medium containing the same concentration of DMSO used in the highest drug concentration wells.[16]
  • Incubate the plates for a defined period, typically 48 or 72 hours, which allows sufficient time for the compounds to exert their effects.

5. MTT Assay and Data Acquisition:

  • Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[13]
  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
  • Add 100 µL of DMSO to each well to dissolve the formazan crystals, resulting in a purple solution.[12]
  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[16]

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control cells.
  • Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that inhibits cell viability by 50%. This is achieved by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[16] Lower IC₅₀ values indicate higher potency.[16]

Data Presentation and Comparative Analysis

The IC₅₀ values derived from the MTT assay are summarized in a structured table to facilitate a direct comparison of the novel derivatives against established drugs. This quantitative data provides the first critical assessment of a compound's potential.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) of Pyrazole Derivatives and Known Drugs

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Non-Cancerous)Selectivity Index (HEK293 / MCF-7)
PZD-1 (Derivative) 12.5 ± 1.118.2 ± 1.5> 100> 8.0
PZD-2 (Derivative) 4.8 ± 0.6 7.1 ± 0.9 85.4 ± 7.217.8
Doxorubicin (Control)0.9 ± 0.11.2 ± 0.25.3 ± 0.55.9
Celecoxib (Control)25.4 ± 2.331.6 ± 2.8> 150> 5.9

Data shown are hypothetical and for illustrative purposes.

Interpretation of Results:
  • Potency: Derivative PZD-2 exhibits the most potent anticancer activity among the novel compounds, with IC₅₀ values of 4.8 µM and 7.1 µM against MCF-7 and A549 cells, respectively. While not as potent as the broad-spectrum cytotoxic agent Doxorubicin, its activity is significantly higher than that of Celecoxib, a known pyrazole-containing drug.[17]

  • Selectivity: A crucial aspect of drug development is the therapeutic window—the difference in concentration between efficacy and toxicity. The Selectivity Index (SI) , calculated here by dividing the IC₅₀ in a non-cancerous cell line by the IC₅₀ in a cancer cell line, provides an early indicator of this.[12][18] PZD-2 displays a promising SI of 17.8, suggesting it is nearly 18 times more toxic to breast cancer cells than to the non-cancerous kidney cells. This is a considerable improvement over Doxorubicin's SI of 5.9.

  • Structure-Activity Relationship (SAR): The difference in activity between PZD-1 and PZD-2 implies that subtle structural modifications to the 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde scaffold can have a profound impact on biological activity. This initial data is vital for guiding the next cycle of chemical synthesis and optimization.

Visualization of Workflows and Potential Mechanisms

To further clarify the benchmarking process and potential biological targets, diagrams are employed to visualize complex relationships.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Benchmarking cluster_3 Decision Point synthesis Further Optimization stock Prepare Stock Solutions (10 mM in DMSO) synthesis->stock seeding Cell Seeding (MCF-7, A549, HEK293) stock->seeding treatment Compound Treatment (48h Incubation) seeding->treatment mtt MTT Assay treatment->mtt absorbance Measure Absorbance (570 nm) mtt->absorbance ic50 Calculate IC50 Values absorbance->ic50 comparison Comparative Analysis vs. Doxorubicin & Celecoxib ic50->comparison si Calculate Selectivity Index comparison->si decision Lead Candidate Selection (e.g., PZD-2) si->decision decision->synthesis

Caption: Experimental workflow for benchmarking novel pyrazole derivatives.

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Understanding these pathways is crucial for elucidating a compound's mechanism of action.[19] Some pyrazole derivatives have been found to interact with key proteins in these pathways, such as the p53-MDM2 axis.[20]

G cluster_extrinsic cluster_intrinsic death_receptor Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage (Stimulus from PZD-2) p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted strategy for benchmarking the biological activity of novel 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde derivatives against established drugs. Through the systematic application of standardized in vitro cytotoxicity assays and rigorous data analysis, we can identify lead candidates with superior potency and selectivity.

The hypothetical data for derivative PZD-2 illustrates the potential of this chemical scaffold. Its significant cytotoxicity against cancer cells, coupled with a favorable selectivity index, marks it as a strong candidate for further investigation. The logical next steps in the drug discovery pipeline would include:

  • Mechanism of Action Studies: Elucidating how the lead compound works, for example, by performing apoptosis assays (e.g., Annexin V/PI staining) or cell cycle analysis to see if it arrests cell division at a particular phase.[13][19]

  • Target Identification: Investigating specific molecular targets, such as protein kinases, which are often modulated by pyrazole-containing inhibitors.[11]

  • In Vivo Efficacy Studies: Evaluating the compound's performance in animal models to assess its real-world therapeutic potential and safety profile.

By adhering to this structured and comparative approach, researchers can efficiently navigate the early stages of drug discovery and increase the probability of translating promising chemical matter into next-generation therapeutics.

References

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  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. (2017). PubMed. Available at: [Link]

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  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2015). PubMed. Available at: [Link]

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  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Available at: [Link]

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  • Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Taylor & Francis Online. Available at: [Link]

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  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Available at: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2019). NIH. Available at: [Link]

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  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2010). ARKIVOC. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Analytical Rigor in Drug Development

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is the bedrock upon which all subsequent data rests. A compound such as 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, a heterocyclic aldehyde with potential as a synthetic building block in medicinal chemistry, requires a robust and validated analytical profile before its biological activity can be meaningfully explored.[1] Simply generating data from a single analytical technique is insufficient. True scientific integrity is achieved through the cross-validation of data from orthogonal methods—multiple, independent analytical techniques whose results corroborate one another to build a cohesive and trustworthy profile of the molecule's identity, purity, and structure.

This guide provides a framework for the cross-validation of analytical data for 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. It is designed for researchers and drug development professionals to ensure data integrity and compliance with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4] We will explore the strategic integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to create a self-validating analytical system.

The Cross-Validation Workflow: An Integrated Approach

The principle of cross-validation is to confirm that a validated analytical method produces consistent and reliable results.[5][6] This can involve comparing results across different methods or laboratories to ensure data integrity.[7][8][9] For a novel compound, the initial characterization itself is a form of cross-validation, where each analytical technique provides a piece of the puzzle, and the complete picture must be logical and consistent.

CrossValidationWorkflow cluster_synthesis Compound Synthesis & Isolation cluster_validation Orthogonal Analytical Cross-Validation cluster_result Validated Analytical Profile Compound 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde NMR NMR Spectroscopy (¹H, ¹³C) Confirms Covalent Structure & Connectivity Compound->NMR MS Mass Spectrometry (HRMS) Confirms Elemental Composition & Mass Compound->MS IR FTIR Spectroscopy Confirms Key Functional Groups (C=O, C=N, Aromatic) Compound->IR HPLC HPLC-UV Determines Purity & Quantifies Impurities Compound->HPLC ValidatedProfile Confirmed Identity, Purity, & Structure Ready for Further Development NMR->ValidatedProfile Structural Consistency MS->ValidatedProfile Mass Consistency IR->ValidatedProfile Functional Group Consistency HPLC->ValidatedProfile Purity Confirmation MethodTransfer Start Initiate Method Transfer Q1 Is the method a simple, compendial procedure? Start->Q1 Q2 Is the receiving lab familiar with the technology? Q1->Q2 No Waiver Transfer Waiver (Justification Required) Q1->Waiver Yes Q3 Are there significant differences in equipment or environment? Q2->Q3 Yes Covalidation Co-Validation (For new methods at multiple sites) Q2->Covalidation No (New Method) Comparative Comparative Testing (Most Common Approach) Q3->Comparative No Revalidation Full or Partial Revalidation Q3->Revalidation Yes

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and its versatile biological activity.[1][2][3] Derivatives of pyrazole have demonstrated a wide spectrum of therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] Compounds derived from the 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde scaffold represent a promising new frontier for drug discovery, offering a synthetically tractable starting point for creating diverse chemical libraries.[6]

However, the journey from a novel compound to a viable drug candidate is fraught with challenges. The foundation of this journey rests upon rigorous, reproducible, and biologically relevant in vitro data. Without robust assay validation, researchers risk generating misleading structure-activity relationships (SAR), pursuing false positives, and wasting significant resources.[7][8]

This guide provides a comprehensive framework for validating a cascade of in vitro assays tailored to characterize compounds derived from 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. We will move beyond simply listing protocols and instead delve into the causality behind experimental choices, ensuring that each step provides a self-validating system for generating trustworthy data.

Chapter 1: Foundational Validation Principles: The Non-Negotiable First Steps

Before assessing biological activity, we must first understand the fundamental physicochemical properties of our compounds. Neglecting this step is a primary source of artifacts and poor data reproducibility. An effective compound in an assay must first be soluble and stable under the experimental conditions.[9]

Preliminary Assessment: Thermodynamic Solubility

Many drug discovery experiments are conducted under "kinetic" solubility conditions, which are useful for high-throughput screening but do not represent a compound's true solubility at equilibrium.[10][11] For validation and accurate SAR, a thermodynamic solubility assay is indispensable as it measures the saturation solubility, where the dissolved compound is in equilibrium with its solid state.[12]

Comparison of Solubility Assay Alternatives:

Assay TypePrincipleThroughputApplicationRationale for Selection
Thermodynamic Solubility Measures equilibrium concentration of a compound after prolonged incubation of excess solid in buffer.[12]Low to MediumLead Optimization, FormulationSelected: Provides the "true" solubility value, critical for accurate concentration calculations in subsequent assays.
Kinetic Solubility Measures precipitation when a DMSO stock solution is added to aqueous buffer.[13]HighHigh-Throughput Screening (HTS)Alternative for initial screens, but not for validation.
Nephelometry Measures light scattering from undissolved particles to determine precipitation.[10]HighHTS, Rapid AssessmentUseful for flagging problematic compounds early but is an indirect measurement.

Protocol: Equilibrium Thermodynamic Solubility Assay

  • Preparation: Accurately weigh 1 mg of each test compound into separate 1.5 mL glass vials.[12]

  • Incubation: Add 1 mL of the relevant assay buffer (e.g., PBS, pH 7.4) to each vial.

  • Equilibration: Incubate the vials in a thermomixer at a controlled temperature (e.g., 25°C or 37°C) with constant agitation (e.g., 700 rpm) for 24-48 hours. This prolonged incubation is crucial to allow the solution to reach equilibrium.[12]

  • Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant. Prepare a dilution series of the supernatant and analyze via a validated HPLC-UV or LC-MS method against a standard curve of the compound to determine the concentration.

Core Validation Parameters

Assay validation demonstrates that a method is suitable for its intended purpose.[14] The following parameters are essential for establishing a robust and reliable assay.[15]

  • Accuracy: The closeness of the measured value to the true value. This is often assessed by spiking a known amount of a reference standard into the matrix and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the coefficient of variation (CV%) for intra-assay and inter-assay replicates.

  • Specificity (Selectivity): The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[16]

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, incubation time, reagent lot).[17]

  • Z'-Factor: For high-throughput screening assays, the Z'-factor is a statistical parameter used to judge the quality of the assay itself, with a value > 0.4 considered robust for screening.[7]

Chapter 2: A Tiered Strategy for Biological Characterization

A logical, tiered approach to screening ensures that resources are used efficiently, starting with broad assessments and progressing to more specific, hypothesis-driven assays.

G cluster_0 Tier 0: Foundational Assays cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Target-Class Screening cluster_3 Tier 3: In-Depth Validation Solubility Thermodynamic Solubility Cytotoxicity General Cytotoxicity (e.g., MTT, LDH) Solubility->Cytotoxicity Stability Compound Stability in Assay Buffer Stability->Cytotoxicity Kinase Kinase Inhibition (Biochemical Panel) Cytotoxicity->Kinase If Not Broadly Cytotoxic GPCR GPCR Modulation (Functional Screen) Cytotoxicity->GPCR If Not Broadly Cytotoxic Cellular_Kinase Cell-Based Target Engagement (e.g., NanoBRET™) Kinase->Cellular_Kinase Validate Hits Downstream Downstream Signaling (e.g., Western Blot, Reporter Assay) GPCR->Downstream Validate Hits Selectivity Selectivity & Off-Target Profiling Cellular_Kinase->Selectivity Downstream->Selectivity

Caption: A tiered workflow for in vitro validation of novel compounds.

Tier 1: General Cytotoxicity Screening

The first biological question is whether the compound exhibits general cytotoxicity, as this will confound the results of any subsequent assay.[8] We will compare two common methods that measure different cellular endpoints.

Comparison of Cytotoxicity Assay Alternatives:

Assay TypePrincipleAdvantagesDisadvantages
MTT/MTS Assay Measures mitochondrial reductase activity in viable cells, converting a tetrazolium salt to a colored formazan product.[16]High-throughput, sensitive, well-established.Can be affected by compounds that alter cellular metabolism.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[18]Measures a direct marker of cell death; can be multiplexed with viability assays.Less sensitive for early apoptotic events; LDH in serum can cause high background.

A robust approach involves using orthogonal assays to confirm results.[18] For our guide, we recommend the LDH release assay as it directly measures cell death via membrane rupture, a clear cytotoxic endpoint.

Protocol: LDH Release Cytotoxicity Assay

  • Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general screening, or a cancer cell line like HCT116 if anticancer activity is hypothesized[5]) in a 96-well plate at a pre-optimized density and allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compounds in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for 100% lysis (e.g., Triton™ X-100).[18]

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay: Transfer a portion of the cell culture supernatant to a new plate. Add the LDH assay reagent according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).

  • Measurement: Incubate for the recommended time, stop the reaction, and measure the fluorescence or absorbance using a plate reader.

  • Analysis: Calculate the percentage of cytotoxicity relative to the positive (100% lysis) and negative (vehicle) controls.

Tier 2: Target-Class Screening (Kinases & GPCRs)

Given the prevalence of pyrazole scaffolds as kinase inhibitors and modulators of G-Protein Coupled Receptors (GPCRs), screening against these target classes is a logical next step.[1][5][19]

The human kinome contains over 500 enzymes, making it a frequent source of both therapeutic targets and off-target toxicity.[20] A tiered approach starting with a broad biochemical screen followed by a specific cell-based assay is highly effective.[20][21]

G cluster_0 cluster_1 cluster_2 Receptor Growth Factor Receptor Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates Transcription Transcription Factor Kinase3->Transcription Phosphorylates Response Cellular Response (Proliferation, Survival) Transcription->Response Regulates Inhibitor Pyrazole Derivative (Test Compound) Inhibitor->Kinase2 Inhibits

Caption: A generic protein kinase signaling cascade.

Comparison of Kinase Assay Alternatives:

Assay TypePrincipleAdvantagesDisadvantages
Biochemical (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction using a luciferase-based system.[20]Highly sensitive, applicable to virtually any kinase, HTS-compatible.Lacks cellular context; does not measure cell permeability or target engagement in vivo.[21]
Cell-Based Target Engagement (e.g., NanoBRET™) Measures compound binding to a luciferase-tagged kinase target within intact cells via bioluminescence resonance energy transfer.[21]Physiologically relevant, measures intracellular target binding, provides residence time data.Requires genetically engineered cells for each target; not as high-throughput as biochemical assays.

For initial hit-finding, a biochemical assay like ADP-Glo™ is ideal for screening against a large panel of kinases to identify potential targets and preliminary off-targets.[20]

GPCRs are the largest family of cell surface receptors and a major class of drug targets.[22] They signal through various G-protein subtypes (Gs, Gi, Gq, G12/13), leading to diverse downstream effects.[23]

G cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway GPCR GPCR 7-Transmembrane Domains G_Protein G-Protein α βγ GPCR:f1->G_Protein:f0 activates Gs_alpha Gαs G_Protein:f0->Gs_alpha dissociates to Gi_alpha Gαi G_Protein:f0->Gi_alpha dissociates to Gq_alpha Gαq G_Protein:f0->Gq_alpha dissociates to Ligand Ligand (Compound) Ligand->GPCR:f0 AC_Gs Adenylyl Cyclase cAMP_Gs cAMP Increase AC_Gs->cAMP_Gs PKA PKA Activation cAMP_Gs->PKA Gs_alpha->AC_Gs stimulates AC_Gi Adenylyl Cyclase cAMP_Gi cAMP Decrease AC_Gi->cAMP_Gi Gi_alpha->AC_Gi inhibits PLC Phospholipase C IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Gq_alpha->PLC stimulates

Caption: Overview of major GPCR signaling pathways.

Comparison of GPCR Assay Alternatives:

Assay TypePrincipleMeasuresAdvantages
Second Messenger Assays Quantifies intracellular second messengers like cAMP (for Gs/Gi) or Ca²⁺ flux (for Gq).[19][24]Proximal receptor activationRapid, sensitive, direct measure of G-protein coupling.
Reporter Gene Assays Utilizes a reporter gene (e.g., luciferase) linked to a response element downstream of the signaling pathway (e.g., CRE for cAMP).[23]Downstream pathway activationHigh signal-to-noise ratio, can be designed for various pathways, suitable for HTS.

For a broad screen, a reporter gene assay provides a versatile platform to detect activity across multiple GPCR pathways by using different engineered cell lines.[23]

Chapter 3: Data Interpretation & Comparative Analysis

The ultimate goal is to build a comprehensive profile of each compound. Data should be consolidated into clear tables to facilitate comparison and decision-making.

Table 1: Hypothetical Validation Data for Pyrazole Derivatives

Compound IDThermodynamic Solubility (µM)Cytotoxicity (LDH) IC₅₀ (µM)Kinase X (Biochemical) IC₅₀ (nM)Kinase X (Cell-Based) IC₅₀ (nM)GPCR-Y (Reporter) EC₅₀ (nM)
Compound A 150> 1002575> 10,000
Compound B 515500Not Active> 10,000
Compound C 80> 100> 10,000Not Active150
Control Kinase Inhibitor 120> 1001030> 10,000
Control GPCR Agonist 200> 100> 10,000Not Active50

Interpretation Insights:

  • Compound A: A promising kinase inhibitor candidate. It has excellent solubility and low cytotoxicity. The 3-fold shift between the biochemical and cell-based kinase assays is acceptable and suggests good cell permeability.[21] It shows no activity at the GPCR target, indicating selectivity.

  • Compound B: A problematic compound. Its low solubility likely contributes to its apparent cytotoxicity. The weak biochemical kinase activity does not translate to the cellular assay, possibly due to poor permeability or rapid efflux. This compound should be flagged for solubility issues.

  • Compound C: A potential GPCR modulator. It is soluble, non-toxic, and shows selective activity at the GPCR target without inhibiting the kinase. This is a good candidate for further investigation into its GPCR pharmacology (e.g., agonist vs. antagonist activity).

Chapter 4: Key Experimental Protocols

This section provides detailed methodologies for the key assays discussed.

Protocol: ADP-Glo™ Kinase Assay (Biochemical)

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer. Reconstitute ADP-Glo™ reagents as per the manufacturer's protocol.

  • Compound Plating: In a 384-well plate, perform a serial dilution of the test compounds and controls in DMSO, then dilute in kinase buffer.

  • Kinase Reaction: Add the kinase and substrate/ATP mixture to the wells containing the compounds. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation (Step 2): Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to high (no inhibitor) and low (no enzyme) controls. Plot the percent inhibition versus compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.[20]

Conclusion

The validation of in vitro assays is not a procedural checklist but a foundational scientific discipline in drug discovery. For compounds derived from 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, a systematic, multi-tiered approach is critical to accurately define their biological activity profile. By starting with fundamental physicochemical properties, moving to broad cytotoxicity screens, and progressing to specific target-class assays—all while adhering to stringent validation parameters—researchers can build a robust data package. This strategy minimizes the risk of artifacts, provides a clear rationale for lead candidate selection, and ultimately accelerates the translation of promising molecules from the bench to the clinic.

References

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Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its bioisosteric relationship with other aromatic rings, have established it as a "privileged scaffold."[1][4] This means that the pyrazole core is a recurring motif in a multitude of biologically active compounds, demonstrating a remarkable versatility in binding to a wide range of biological targets.[3][5] Consequently, numerous FDA-approved drugs for diverse therapeutic areas, from anti-inflammatory agents like Celecoxib to targeted cancer therapies like Crizotinib, feature this essential heterocyclic core.[1][6]

This guide focuses on a specific class of pyrazole-containing compounds: analogs derived from the 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde scaffold. We will conduct an in-depth exploration of their structure-activity relationships (SAR), primarily in the context of their well-documented potential as kinase inhibitors.[4][5] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][6][7] By systematically analyzing how structural modifications to this core scaffold impact biological activity, we can derive crucial insights for the rational design of more potent and selective therapeutic agents.

The Core Scaffold: Synthetic Strategies and Rationale

The synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde analogs typically begins with a robust and versatile cross-coupling reaction to forge the key bi-aryl bond between the pyrazole and phenyl rings. The Suzuki-Miyaura coupling is a frequently employed and highly effective method for this transformation.

Experimental Protocol: General Synthesis via Suzuki Coupling
  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equivalents) and 3-bromobenzaldehyde (1.0 equivalent).

  • Solvent and Base Addition: Add a suitable solvent system, such as a 3:1 mixture of dioxane and water. Add a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).

  • Catalyst Introduction: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Subsequently, add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 4-12 hours.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and dilute it with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde core.

  • Derivatization: The aldehyde functional group serves as a versatile handle for subsequent modifications, such as reductive amination, Wittig reactions, or conversion to other functional groups, to generate a library of analogs.

Workflow for Analog Synthesis

G cluster_0 Core Synthesis (Suzuki Coupling) cluster_1 Analog Derivatization A 1-Methyl-1H-pyrazole-4-boronic acid ester D 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (Core Scaffold) A->D Reflux B 3-Bromobenzaldehyde B->D Reflux C Pd Catalyst + Base C->D Reflux E Reductive Amination (+ Amine) D->E F Wittig Reaction (+ Phosphonium Ylide) D->F G Condensation (+ Hydrazine) D->G H Final Analogs E->H F->H G->H

Caption: General synthetic workflow for producing analogs.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of these compounds as kinase inhibitors are highly dependent on the nature and position of substituents on the core scaffold. The following sections dissect the SAR based on modifications at three key positions.

Modifications of the Benzaldehyde Moiety (The "Warhead")

The aldehyde group is often a placeholder for more complex functionalities that can engage in critical interactions within the ATP-binding pocket of a kinase. Transforming the aldehyde into a urea or amide is a common and effective strategy.

  • Urea Formation: The pyrazol-4-yl urea motif is a powerful pharmacophore for inhibiting Aurora kinases.[8] The urea's N-H groups can form crucial hydrogen bonds with the kinase hinge region, a backbone segment that connects the N- and C-lobes of the enzyme. For example, the clinical candidate AT9283, a pyrazol-4-yl urea, demonstrates potent dual inhibition of Aurora A and Aurora B kinases with IC₅₀ values in the low nanomolar range.[8]

  • Amide Formation: Converting the aldehyde to an acetamide group can also yield potent antagonists. Studies on (1H-pyrazol-4-yl)acetamide analogs as P2X₇ receptor antagonists revealed that the amide linkage is critical for activity, with further optimization of the amide substituent leading to enhanced potency and improved pharmacokinetic properties.[9]

Substitutions on the Phenyl Ring

Modifying the substitution pattern on the central phenyl ring allows for the exploration of different sub-pockets within the kinase active site and can significantly influence the compound's physicochemical properties, such as solubility and metabolic stability.

  • Hydrophobic Substituents: The introduction of small, lipophilic groups like methyl or chloro can enhance van der Waals interactions in hydrophobic pockets, often leading to increased potency.

  • Hydrogen Bond Donors/Acceptors: Adding groups like hydroxyl (-OH) or methoxy (-OCH₃) can provide additional hydrogen bonding opportunities. For instance, in a series of indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, derivatives with 4-hydroxy and 3,4,5-trimethoxy substitutions showed interesting cytotoxic activities against tumor cell lines.[10]

  • Positional Isomerism: The position of the substituent is critical. A substituent at the para position relative to the pyrazole ring might extend into a solvent-exposed region, whereas a meta or ortho substituent could probe deeper, more specific pockets.

Modifications of the Pyrazole Ring

The pyrazole ring itself serves as a stable anchor and a key interaction hub.

  • N-Substitution: The N-methyl group on the pyrazole ring often serves to cap a hydrophobic pocket and prevents the formation of an N-H hydrogen bond, which can be crucial for selectivity. In one study, N-substitution of a 3,5-diphenylpyrazole with methyl or phenyl groups resulted in a 4- to 6-fold decrease in activity against meprins α and β compared to the unsubstituted analog, highlighting the sensitivity of the target to modifications at this position.[11]

  • C-Substitution: While our core is unsubstituted at other pyrazole carbons, introducing small groups could be used to fine-tune steric interactions and optimize ligand fit.

Visual Summary of Key SAR Findings

Caption: Key structure-activity relationship trends.

Biological Activity and Comparative Data

Analogs of this scaffold frequently demonstrate potent inhibitory activity against serine/threonine kinases involved in cell cycle regulation and proliferation, such as Aurora kinases and Fms-like tyrosine kinase 3 (FLT3).[8][12][13]

Table 1: Comparative Biological Activity of Representative Analogs

Analog IDCore Modification (at Aldehyde Position)Phenyl Ring SubstitutionTarget KinaseIC₅₀ (nM)
Scaffold -CHONone->10,000
Analog A -C(=O)NH-CyclopropylNoneAurora A/B~3[8]
Analog B -CH₂-NH-(p-methoxyphenyl)NoneFLT3~50
Analog C -C(=O)NH-Cyclopropyl2-fluoroAurora A/B~5
Analog D -C(=O)NH-Cyclopropyl4-methoxyAurora A/B~25

Note: Data for Analogs B, C, and D are hypothetical, based on established SAR principles from related chemical series, to illustrate the comparative effects of substitutions.

Key Experimental Methodologies

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a method for determining the IC₅₀ value of a test compound against a target kinase.

  • Reagent Preparation: Prepare a solution of the test compound in 100% DMSO, creating a serial dilution series. Prepare Kinase Buffer, Eu-labeled anti-tag antibody, and a fluorescently labeled kinase tracer.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions. Add the target kinase enzyme and the Eu-labeled antibody mixture to all wells.

  • Initiation and Incubation: Initiate the reaction by adding the tracer solution to all wells. Shake the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (acceptor) and 665 nm (donor/tracer).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., HCT116 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. The viable cells' mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde scaffold is a highly promising starting point for the development of potent kinase inhibitors. The SAR studies clearly indicate that:

  • Conversion of the aldehyde to a urea or a related hydrogen-bonding moiety is paramount for achieving high-potency inhibition by targeting the conserved kinase hinge region.

  • Strategic substitution on the central phenyl ring can be used to optimize interactions with specific kinase sub-pockets and improve pharmacokinetic properties.

  • The N-methylated pyrazole is a critical component, likely providing favorable hydrophobic interactions and influencing selectivity.

Future optimization efforts should focus on creating diverse libraries based on the urea "warhead," exploring a wider range of substitutions on the phenyl ring to enhance selectivity against specific kinases, and conducting co-crystallization studies to validate binding modes and guide further rational design. The insights gained from this comparative analysis provide a robust framework for advancing this chemical series toward the development of novel and effective therapeutic agents.

References

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  • Full article: Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides. Taylor & Francis Online. Available from: [Link]

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  • 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed. Available from: [Link]

  • Structure Activity Relationship (SAR). ResearchGate. Available from: [Link]

  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. ResearchGate. Available from: [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.